molecular formula C8H4FNO2 B1343861 4-Fluoroisoindoline-1,3-dione CAS No. 51108-29-3

4-Fluoroisoindoline-1,3-dione

Cat. No.: B1343861
CAS No.: 51108-29-3
M. Wt: 165.12 g/mol
InChI Key: ROFGDCOBISHGRK-UHFFFAOYSA-N
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Description

4-Fluoroisoindoline-1,3-dione is a useful research compound. Its molecular formula is C8H4FNO2 and its molecular weight is 165.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Fluoroisoindoline-1,3-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Fluoroisoindoline-1,3-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-fluoroisoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4FNO2/c9-5-3-1-2-4-6(5)8(12)10-7(4)11/h1-3H,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROFGDCOBISHGRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)F)C(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60622222
Record name 4-Fluoro-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60622222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51108-29-3
Record name 4-Fluoro-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60622222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Precision Engineering of Cereblon Recruiters: A Technical Guide to 4-Fluoroisoindoline-1,3-dione Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4-fluoroisoindoline-1,3-dione scaffold (commonly referred to as 4-fluorophthalimide) has transcended its origins as a simple building block to become a linchpin in modern targeted protein degradation (TPD).[1] Its strategic importance lies in the unique electronic properties of the C4-fluorine atom, which serves as a highly reactive handle for Nucleophilic Aromatic Substitution (


).

This guide addresses the critical need for robust, scalable functionalization of this core to generate Pomalidomide derivatives and Cereblon (CRBN) ligands for PROTAC® (Proteolysis Targeting Chimera) development. By leveraging the specific reactivity of the 4-fluoro motif, researchers can bypass complex de novo syntheses, enabling the rapid generation of degrader libraries.

Part 1: Chemical Architecture & Reactivity Profile[1]

The Fluorine Advantage in

Contrary to standard nucleophilic aliphatic substitution (


), where iodide is the superior leaving group, aromatic substitution (

) on the phthalimide core follows a different kinetic hierarchy: F >> Cl ≈ Br > I .
  • Mechanism: The reaction proceeds via an addition-elimination pathway involving a resonance-stabilized anionic intermediate (Meisenheimer complex).[1]

  • Causality: The high electronegativity of fluorine induces a strong dipole at the C4 position (

    
    ).[1] This lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) and accelerates the rate-determining step: the initial nucleophilic attack.
    
  • Stability: The C-F bond is strong, but in this specific electronic environment—flanked by electron-withdrawing carbonyls of the imide ring—it becomes the ideal "spring-loaded" trap for amines.

Structural Comparison of Halogenated Phthalimides
Feature4-Fluoro Derivative4-Chloro/Bromo Derivative

Reactivity
High (Rapid kinetics at 80-100°C)Low (Requires catalysis or extreme heat)
Atom Economy High (Low molecular weight leaving group)Moderate
Solubility Moderate in DMSO/DMFLow to Moderate
Primary Use Late-stage functionalization (Linker attachment)Early-stage building block
Mechanistic Visualization

The following diagram illustrates the critical Meisenheimer complex stabilization that dictates the success of the reaction.

SNAr_Mechanism cluster_0 Substrate cluster_1 Intermediate cluster_2 Product node_SM 4-Fluoroisoindoline -1,3-dione node_MC Meisenheimer Complex (Resonance Stabilized) node_SM->node_MC Rate Determining Attack node_Prod 4-Aminoisoindoline -1,3-dione (Cereblon Ligand) node_MC->node_Prod Fast Elimination node_LG Fluoride Ion (Leaving Group) node_MC->node_LG node_Nuc Nucleophile (Primary Amine) node_Nuc->node_MC

Figure 1: The


 addition-elimination mechanism. The electron-withdrawing imide carbonyls stabilize the negative charge in the Meisenheimer complex, facilitating the displacement of fluoride.

Part 2: Synthetic Pathways & Protocols[1][2]

Synthesis of the Core: 4-Fluorothalidomide

Before linker attachment, the glutarimide ring (crucial for CRBN binding) is typically installed.

Reaction: 4-Fluorophthalic anhydride + 3-Aminopiperidine-2,6-dione HCl


 4-Fluorothalidomide.[1]

Critical Process Parameter (CPP):

  • Solvent Choice: Glacial acetic acid is preferred over DMF/toluene to promote the dehydration/cyclization step without degrading the labile glutarimide ring.

  • Temperature: 110°C–130°C. Exceeding 140°C risks racemization of the glutarimide chiral center (though often used as a racemate).

Protocol: Library Generation via (Self-Validating)

This protocol describes the conversion of 4-fluorothalidomide into a linker-functionalized Pomalidomide analog.[1] This is the industry-standard method for creating PROTAC anchors.[1]

Reagents:

  • Substrate: 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione (4-Fluorothalidomide).[1]

  • Nucleophile: N-Boc-ethylenediamine (or similar mono-protected diamine).[1]

  • Base: N,N-Diisopropylethylamine (DIPEA).[1]

  • Solvent: DMSO (anhydrous).[1]

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 eq of 4-fluorothalidomide in DMSO (0.2 M concentration).

    • Why DMSO? High dielectric constant stabilizes the polar transition state.

  • Addition: Add 1.2 eq of N-Boc-ethylenediamine followed by 2.0 eq of DIPEA.

    • Validation: The solution typically remains clear or turns slightly yellow.

  • Reaction: Heat to 90°C for 12–16 hours.

    • Visual Check: The reaction mixture will turn a deep yellow/orange color. This bathochromic shift is diagnostic of the formation of the 4-amino-phthalimide chromophore.

  • Workup: Pour the reaction mixture into ice-cold water (10x volume).

    • Precipitation: The product is lipophilic and should crash out as a yellow solid.

  • Purification: Filter the solid. Wash with water and diethyl ether.[1] If necessary, purify via flash chromatography (DCM:MeOH).[1]

Self-Validating Analytical Checkpoints:

  • 1H NMR: Appearance of a triplet/multiplet at ~6.5–7.5 ppm (aromatic NH) and loss of the specific splitting pattern of the 4-fluoro starting material.

  • 19F NMR (The Gold Standard): Complete disappearance of the signal at -110 to -120 ppm . If this peak remains, the reaction is incomplete.

  • LC-MS: Mass shift corresponding to

    
    .[1]
    
PROTAC Assembly Workflow

The following diagram maps the integration of the 4-fluoro derivative into the broader PROTAC synthesis pipeline.

PROTAC_Workflow cluster_synthesis Phase 1: Anchor Synthesis cluster_coupling Phase 2: Ligand Conjugation node_F 4-Fluoro-Thalidomide (Electrophile) node_Anchor Pomalidomide-Linker Conjugate node_F->node_Anchor SNAr (DMSO, 90°C) node_Linker Diamine Linker (Nucleophile) node_Linker->node_Anchor node_PROTAC Final PROTAC Molecule node_Anchor->node_PROTAC Amide Coupling (HATU/EDC) node_POI Target Protein Ligand (e.g., JQ1, Warhead) node_POI->node_PROTAC

Figure 2: Strategic workflow for utilizing 4-fluorothalidomide in PROTAC synthesis. Phase 1 exploits the fluorine handle; Phase 2 attaches the target warhead.

Part 3: Therapeutic Applications & Mechanism[1]

The IMiD Class and Cereblon

Derivatives synthesized from 4-fluoroisoindoline-1,3-dione, such as Pomalidomide, function as "molecular glues."[1] They bind to the hydrophobic pocket of the E3 ubiquitin ligase Cereblon (CRBN).

  • Binding Interface: The glutarimide ring inserts into the tri-tryptophan pocket of CRBN.

  • Exit Vector: The 4-position (where the fluorine was substituted) points out towards the solvent. This is why it is the permissive site for linker attachment. Modifying this position does not sterically hinder CRBN binding, making it the universal attachment point for PROTACs.

Clinical Relevance
  • Multiple Myeloma: Pomalidomide (derived from this scaffold) induces the degradation of transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[1]

  • PROTACs: By tethering this scaffold to a ligand for a different protein (e.g., BRD4 or BTK), the CRBN E3 ligase is hijacked to ubiquitinate and degrade that specific target.[2][3]

References

  • Synthesis and Reactivity of 4-Fluorothalidomide

    • Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries. Chemical Science, 2021.[1]

  • Nucleophilic Aromatic Substitution Mechanism

    • Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis.[1][4] PMC, 2020.[1]

  • PROTAC Design Principles

    • De-Novo Design of Cereblon (CRBN) Effectors Guided by Natural Hydrolysis Products of Thalidomide Derivatives.[1] PMC, 2020.[1]

  • Chemical Properties and Safety

    • PubChem Compound Summary for CID 11859051, 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione.[1]

    • [1]

Sources

Navigating the Nomenclature: A Technical Guide to the Synonyms of 4-Fluoroisoindoline-1,3-dione

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and drug discovery, precise communication is paramount. The accurate identification of chemical entities is the foundation upon which reproducible research is built. This guide provides an in-depth exploration of the synonyms and nomenclature surrounding 4-Fluoroisoindoline-1,3-dione, a key building block in contemporary pharmaceutical research. Authored from the perspective of a Senior Application Scientist, this document will not only list alternative names but also delve into the contextual nuances of their usage, the significance of its derivatives, and its practical application in synthesis.

The Core Scaffold: Identifying 4-Fluoroisoindoline-1,3-dione

The foundational compound, 4-Fluoroisoindoline-1,3-dione, is a fluorinated derivative of phthalimide. Its structure is characterized by an isoindoline-1,3-dione core with a fluorine atom substituted at the 4-position of the benzene ring. The correct identification of this parent compound is crucial to avoid ambiguity with its more complex and frequently cited derivatives.

PropertyValue
IUPAC Name 4-Fluoroisoindoline-1,3-dione
CAS Number 51108-29-3
Molecular Formula C₈H₄FNO₂
Molecular Weight 165.12 g/mol

The primary synonyms for this core scaffold are often derived from the underlying phthalimide structure.

SynonymTypeTypical Context of Use
4-FluorophthalimideCommon NameWidely used in synthetic and medicinal chemistry literature.
4-Fluoro-1H-isoindole-1,3(2H)-dioneSystematic NameFound in chemical databases and supplier catalogs.[1]

The seemingly subtle difference in nomenclature between "isoindoline-1,3-dione" and "phthalimide" is rooted in the historical and systematic naming conventions of cyclic imides. For practical purposes in the scientific literature, these terms are often used interchangeably for this class of compounds.

The Prominent Derivative: 4-Fluoro-thalidomide

A significant portion of the scientific literature that mentions "4-Fluoroisoindoline-1,3-dione" is, in fact, referring to a more complex and biologically active derivative: 2-(2,6-Dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione . This compound is a fluorinated analog of thalidomide and plays a crucial role in the development of Proteolysis Targeting Chimeras (PROTACs).[2]

PropertyValue
IUPAC Name 2-(2,6-Dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione
CAS Number 835616-60-9
Molecular Formula C₁₃H₉FN₂O₄
Molecular Weight 276.22 g/mol

This derivative has a rich synonymy due to its significance as a ligand for the E3 ubiquitin ligase Cereblon (CRBN), a key component of the ubiquitin-proteasome system that PROTACs hijack to induce targeted protein degradation.[2]

SynonymTypeTypical Context of Use
4-Fluoro-thalidomideTrivial NameCommonly used in medicinal chemistry and chemical biology.[2][3]
Thalidomide 4-fluorideTrivial NameUsed interchangeably with 4-Fluoro-thalidomide.[3]
Cereblon ligand 4Functional NameHighlights its role as a ligand for the Cereblon E3 ligase.[3]
E3 ligase Ligand 4Functional NameA more general functional descriptor used in the context of PROTACs.[3]
2-(2,6-Dioxo-3-piperidinyl)-4-fluoro-1H-isoindole-1,3(2H)-dioneSystematic NameFound in chemical databases and supplier catalogs.

The distinction between the parent scaffold and its thalidomide analog is critical for researchers. While 4-Fluoroisoindoline-1,3-dione is a synthetic precursor, 4-Fluoro-thalidomide is the functional moiety that engages with the cellular machinery in many drug discovery applications.

Synthetic Pathway and Relationship

The synthesis of both the parent scaffold and its key derivative typically begins with 4-Fluorophthalic anhydride . This precursor undergoes a condensation reaction with an appropriate amine to form the phthalimide ring.

Synthesis_Pathway cluster_precursor Precursor cluster_scaffold Core Scaffold cluster_derivative Prominent Derivative 4-Fluorophthalic_anhydride 4-Fluorophthalic anhydride (CAS: 319-03-9) 4-Fluoroisoindoline 4-Fluoroisoindoline-1,3-dione (CAS: 51108-29-3) 4-Fluorophthalic_anhydride->4-Fluoroisoindoline + Ammonia/Amine (e.g., Gabriel Synthesis) 4-Fluoro-thalidomide 4-Fluoro-thalidomide (CAS: 835616-60-9) 4-Fluoroisoindoline->4-Fluoro-thalidomide + 3-aminopiperidine-2,6-dione (or direct from anhydride) Ammonia Ammonia or Primary Amine 3-aminopiperidine-2,6-dione 3-aminopiperidine-2,6-dione

Caption: Synthetic relationship between the precursor, core scaffold, and prominent derivative.

Experimental Protocol: Synthesis of 4-Fluoro-thalidomide

The following protocol details a common method for the synthesis of 2-(2,6-Dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione, illustrating the practical application of its precursor.

Objective: To synthesize 4-Fluoro-thalidomide from 4-fluoroisobenzofuran-1,3-dione.[2]

Materials:

  • 4-Fluoroisobenzofuran-1,3-dione (4-Fluorophthalic anhydride)

  • 3-Aminopiperidine-2,6-dione hydrochloride

  • Sodium Acetate (NaOAc)

  • Glacial Acetic Acid (HOAc)

  • Deionized Water

Procedure:

  • To a round-bottom flask, add 4-fluoroisobenzofuran-1,3-dione (1.0 eq), 3-aminopiperidine-2,6-dione hydrochloride (1.0 eq), and sodium acetate (1.0 eq).

  • Add glacial acetic acid to the flask to serve as the solvent.

  • Stir the mixture at 135 °C overnight under a reflux condenser.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the acetic acid in vacuo.

  • Suspend the resulting residue in deionized water and stir at room temperature for 4 hours.

  • Collect the solid product by filtration.

  • Dry the solid in vacuo to yield 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione as a white solid.[2]

Causality of Experimental Choices:

  • Glacial Acetic Acid: Serves as a high-boiling polar solvent that facilitates the dissolution of the reactants and the dehydration-condensation reaction.

  • Sodium Acetate: Acts as a base to neutralize the hydrochloride salt of the amine, liberating the free amine for the nucleophilic attack on the anhydride.

  • High Temperature (135 °C): Provides the necessary activation energy for the imide formation, which involves the loss of a water molecule.

  • Water Suspension and Stirring: This step is a purification method to wash away any remaining water-soluble impurities and salts.

Application in PROTAC Development

The significance of 4-Fluoro-thalidomide and its synonyms is intrinsically linked to the field of targeted protein degradation. PROTACs are heterobifunctional molecules that bring a target protein into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

PROTAC_Mechanism cluster_protac PROTAC Molecule Warhead Warhead (Binds to Target Protein) Target_Protein Target Protein Warhead->Target_Protein Binds Linker Linker E3_Ligase_Ligand E3 Ligase Ligand (e.g., 4-Fluoro-thalidomide) E3_Ligase E3 Ligase (e.g., Cereblon) E3_Ligase_Ligand->E3_Ligase Binds Ternary_Complex Ternary Complex (Target-PROTAC-E3 Ligase) Target_Protein->Ternary_Complex E3_Ligase->Ternary_Complex Degradation Proteasomal Degradation Ternary_Complex->Degradation Ubiquitination

Caption: The role of 4-Fluoro-thalidomide as an E3 ligase ligand in the PROTAC mechanism.

In this context, 4-Fluoro-thalidomide serves as the "E3 Ligase Ligand" portion of the PROTAC, specifically recruiting the Cereblon E3 ligase. The fluorine substitution can modulate the binding affinity and physicochemical properties of the molecule, making it a valuable tool for optimizing PROTAC efficacy.

Conclusion

The nomenclature surrounding 4-Fluoroisoindoline-1,3-dione is a prime example of the precision required in scientific communication. A clear understanding of the distinction between the parent scaffold (CAS 51108-29-3) and its prominent thalidomide-based derivative (CAS 835616-60-9) is essential for any researcher working in this area. By recognizing the various synonyms and their contexts, scientists and drug development professionals can navigate the literature with greater accuracy, ensuring the integrity and reproducibility of their research.

References

  • 4-Fluorophthalic anhydride . MySkinRecipes. Available at: [Link]

  • Amine + Anhydride . ReactionWeb.io. Available at: [Link]

  • 1H-Isoindole-1,3(2H)-dione, 2-(2,6-dioxo-3-piperidinyl)-4-fluoro- . PubChem. Available at: [Link]

  • Phthalimides: developments in synthesis and functionalization . National Institutes of Health. Available at: [Link]

  • 2-(2,6-dioxopiperidin-3-yl)-5-fluoro-2,3-dihydro-1H-isoindole-1,3-dione . PubChem. Available at: [Link]

  • Phthalimides . Organic Chemistry Portal. Available at: [Link]

  • Design and Synthesis of Novel Candidate CK1δ Proteolysis Targeting Chimeras (PROTACs) . MDPI. Available at: [Link]

  • Design and Synthesis of 4-flurophthalimides as potential anticonvulsant agents . National Institutes of Health. Available at: [Link]

  • The Gabriel Synthesis . Master Organic Chemistry. Available at: [Link]

  • Synthesis of Unnatural Fluorescent α-amino acids . Enlighten Theses. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src . National Institutes of Health. Available at: [Link]

  • Phthalimide . National Institute of Standards and Technology. Available at: [Link]

  • Synthesis of Some Phenylisoindoline-1,3-Diones and their Acetylcholinesterase and Butyryl Cholinesterase Inhibitory Activities . ResearchGate. Available at: [Link]

  • First reported Protac-1 (1) and the most common E3 ligase ligands . ResearchGate. Available at: [Link]

  • Gabriel amino acids synthesis . YouTube. Available at: [Link]

  • Acid Anhydrides React with Amines to Form Amides . Chemistry LibreTexts. Available at: [Link]

  • Phthalimide . Wikipedia. Available at: [Link]

  • Synthesis of Some Phenylisoindoline-1,3-Diones and their Acetylcholinesterase and Butyryl Cholinesterase Inhibitory Activities . journaljpri.com. Available at: [Link]

  • 26.4: Synthesis of Amino Acids . Chemistry LibreTexts. Available at: [Link]

  • The impact of E3 ligase choice on PROTAC effectiveness in protein kinase degradation . National Institutes of Health. Available at: [Link]

  • US3979416A - Preparation of aminophthalic anhydrides. Google Patents.
  • 4-Aminophthalimide Amino Acids as Small and Environment-Sensitive Fluorescent Probes for Transmembrane Peptides . PubMed. Available at: [Link]

  • Gabriel Synthesis . Chemistry LibreTexts. Available at: [Link]

  • Synthesis of N-Aryl and N-Alkyl Phthalimides via Denitrogenative Cyanation of 1,2,3-Benzotriazin-4(3H)-ones . ACS Publications. Available at: [Link]

Sources

Technical Deep Dive: 4-Fluoroisoindoline-1,3-dione Principles in PROTAC Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the architecture of Proteolysis Targeting Chimeras (PROTACs), 4-Fluoroisoindoline-1,3-dione (specifically as the core of 4-Fluoro-thalidomide ) represents a critical synthetic "warhead." It serves as the electrophilic precursor for generating Pomalidomide -based Cereblon (CRBN) ligands. Its utility stems from the high reactivity of the C4-fluorine atom toward Nucleophilic Aromatic Substitution (


), allowing for the modular attachment of linkers without requiring transition-metal catalysis. This guide details the chemical principles, synthetic protocols, and structural logic for deploying this scaffold in targeted protein degradation.[1]

Part 1: Chemical Architecture & The "Fluorine Advantage"

Structural Identity

While "4-Fluoroisoindoline-1,3-dione" refers to the fluorinated phthalimide core, in PROTAC development, it is almost exclusively utilized as 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione (CAS: 835616-60-9).

  • The Glutarimide Ring: Essential for hydrogen bonding with the tri-tryptophan pocket (Trp380, Trp386, Trp400) of CRBN.

  • The Phthalimide Core: Provides the rigid scaffold.

  • The C4-Fluorine: An electron-withdrawing leaving group activated by the adjacent carbonyls, enabling site-selective functionalization.

Reactivity Profile: vs. Cross-Coupling

The primary value of the 4-fluoro scaffold is its ability to bypass Buchwald-Hartwig aminations. The electron-deficient phthalimide ring makes the C4 position highly susceptible to nucleophilic attack by primary or secondary amines (linkers).

Why 4-Fluoro over 4-Amino?

  • 4-Amino-thalidomide (Pomalidomide): Requires functionalization via alkylation (often non-selective) or reductive amination.

  • 4-Fluoro-thalidomide: Allows for regioselective formation of the C4-nitrogen bond via

    
     in a single step, preserving the integrity of the sensitive glutarimide ring (which is prone to hydrolysis under strong basic conditions).
    

Part 2: Synthetic Workflows & Protocols

Core Protocol: Linker Attachment via

This protocol describes the coupling of 4-fluorothalidomide with a mono-Boc-protected diamine linker.

Reagents:

  • Substrate: 4-Fluoro-thalidomide (1.0 equiv)

  • Nucleophile: N-Boc-diamine linker (1.2 – 1.5 equiv)

  • Base: N,N-Diisopropylethylamine (DIPEA) (2.0 – 3.0 equiv)

  • Solvent: Anhydrous DMSO or DMF (High polarity is required to stabilize the Meisenheimer complex intermediate).

Step-by-Step Methodology:

  • Dissolution: Dissolve 4-Fluoro-thalidomide in anhydrous DMSO (0.1 M concentration). Note: DMF can be used, but DMSO often accelerates

    
     rates due to higher polarity.
    
  • Addition: Add the amine linker followed by DIPEA.

  • Reaction: Heat the mixture to 90°C under an inert atmosphere (

    
    ) for 12–16 hours.
    
    • Critical Checkpoint: Monitor via LC-MS. The glutarimide ring is sensitive to hydrolysis. If hydrolysis byproducts (ring-opening) are observed, lower temperature to 70°C and extend time, or switch to a non-nucleophilic base like KF/Alumina.

  • Work-up: Dilute with water and extract with Ethyl Acetate (EtOAc). Wash organic layer with brine (x3) to remove DMSO.

  • Purification: Flash column chromatography (MeOH/DCM gradient).

Table 1: Solvent & Base Effects on Yield

SolventBaseTemperatureYieldNotes
DMSO DIPEA 90°C 75-85% Optimal standard condition.
DMF

90°C50-60%Slower reaction; higher hydrolysis risk.
NMPDIPEA110°C65%Good for sterically hindered amines.
DMSO

80°C<40%Inorganic bases often degrade the glutarimide.
Visualization: The Mechanism

The following diagram illustrates the transition from the fluorinated precursor to the active PROTAC E3-ligand moiety.

SNAr_Mechanism Substrate 4-Fluoro-thalidomide (Electrophile) Intermediate Meisenheimer Complex Substrate->Intermediate Nucleophilic Attack (90°C, DMSO) Linker Amine Linker (Nucleophile) Linker->Intermediate Product Pomalidomide-Linker (PROTAC E3 Moiety) Intermediate->Product Fluoride Elimination Byproduct HF (Scavenged by Base) Intermediate->Byproduct

Caption: Mechanism of linker attachment via Nucleophilic Aromatic Substitution (


) at the C4 position.

Part 3: Structural Biology & SAR

Binding Mode Implications

The substitution of Fluorine with an amine (resulting in a Pomalidomide derivative) significantly alters the electronic landscape of the phthalimide ring.

  • Unsubstituted Thalidomide: Binds CRBN with moderate affinity.

  • 4-Amino-Thalidomide (Pomalidomide): The amino group at C4 acts as an electron donor. This creates a specific electronic distribution that enhances van der Waals contacts within the CRBN binding pocket.

  • Vector Exit: The C4 position directs the linker out of the binding pocket towards the solvent-exposed region, allowing the connected "warhead" to reach the Target Protein (POI) without steric clash with the E3 ligase.

4-Fluoro vs. 5-Fluoro

While 5-fluorothalidomide exists, the 4-fluoro isomer is preferred for PROTACs.

  • Synthetic Efficiency: The C4 position is more activated for

    
     due to closer proximity to the carbonyls in the specific resonance structures of the phthalimide.
    
  • Biological Potency: Pomalidomide (4-amino) derivatives generally show higher degradation potency (Dmax) and lower IC50 values for CRBN binding compared to 5-amino isomers (Lenalidomide-like substitution patterns).

Part 4: Case Study - IRAK4 Degrader Synthesis

A quintessential example of this scaffold's utility is the synthesis of IRAK4 degraders (e.g., similar to compound 1 in J. Med. Chem. literature).[1][2][3][4][5][6]

Workflow:

  • E3 Ligand Synthesis: 4-Fluorothalidomide is reacted with tert-butyl (2-(2-aminoethoxy)ethyl)carbamate (Linker) in DMSO at 90°C. Yield: 82%.

  • Deprotection: The Boc group is removed with TFA/DCM.

  • POI Ligand Coupling: The resulting free amine is coupled via amide bond formation to an IRAK4 inhibitor (e.g., a kinase inhibitor carboxylic acid derivative).

  • Result: A heterobifunctional PROTAC that recruits CRBN to IRAK4.

PROTAC Mechanism of Action

PROTAC_MOA PROTAC PROTAC Molecule (4-Fluoro Derived) Ternary Ternary Complex (POI:PROTAC:CRBN) PROTAC->Ternary Binds CRBN Cereblon (E3 Ligase) CRBN->Ternary Recruits POI Target Protein (e.g., IRAK4) POI->Ternary Binds Ubiquitin Ubiquitination (Poly-Ub Chain) Ternary->Ubiquitin E2 Transfer Degradation Proteasomal Degradation Ubiquitin->Degradation 26S Proteasome

Caption: The cascade of targeted protein degradation initiated by the PROTAC ternary complex.[4][5][6]

References

  • Yang, X., et al. "Discovery of thalidomide-based PROTAC small molecules as the highly efficient SHP2 degraders."[6] European Journal of Medicinal Chemistry, 2021.[6] [Link]

  • Nilewski, C., et al. "Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries." RSC Medicinal Chemistry, 2021. [Link]

  • Steinebach, C., et al. "E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points." Frontiers in Chemistry, 2020. [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of 4-Fluoroisoindoline-1,3-dione

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of the spectroscopic data of 4-Fluoroisoindoline-1,3-dione, a key building block in medicinal chemistry and materials science. As a fluorinated analog of phthalimide, its unique electronic properties warrant a detailed understanding of its spectral characteristics. This document will delve into the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for the unequivocal identification and characterization of this compound.

The Structural Significance of 4-Fluoroisoindoline-1,3-dione

4-Fluoroisoindoline-1,3-dione belongs to the phthalimide class of compounds, which are characterized by an isoindoline-1,3-dione core.[1] The introduction of a fluorine atom onto the benzene ring at the 4-position significantly influences the molecule's reactivity, lipophilicity, and metabolic stability, making it a valuable synthon in the development of novel therapeutic agents and functional materials.[2] The precise characterization of this molecule is paramount to ensure the integrity of subsequent research and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Elucidation

NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. For 4-Fluoroisoindoline-1,3-dione, ¹H, ¹³C, and ¹⁹F NMR are indispensable for a comprehensive analysis.

¹H NMR Spectroscopy: Mapping the Proton Environment

Theoretical Basis: ¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The chemical shift (δ) of a proton is influenced by the electron density around it. Electronegative atoms, like fluorine and the carbonyl groups in 4-Fluoroisoindoline-1,3-dione, deshield nearby protons, causing them to resonate at a higher chemical shift (downfield). Spin-spin coupling between neighboring, non-equivalent protons provides information on the connectivity of the molecule.

Experimental Protocol: ¹H NMR Acquisition

  • Sample Preparation: Dissolve approximately 5-10 mg of 4-Fluoroisoindoline-1,3-dione in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to solubilize a wide range of compounds and for the observation of exchangeable protons like the N-H proton of the imide.

  • Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

    • Number of Scans: 16 to 64 scans are generally adequate to achieve a good signal-to-noise ratio.

    • Relaxation Delay: A delay of 1-2 seconds between scans is recommended.

Data Interpretation and Predicted Spectrum:

Based on the structure of 4-Fluoroisoindoline-1,3-dione and data from analogous compounds like phthalimide[3][4], the following ¹H NMR spectral characteristics are anticipated:

Proton(s) Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constants (J, Hz) Rationale
Imide (N-H)11.0 - 11.5 (in DMSO-d₆)Broad singlet-The acidic proton of the imide is typically broad due to exchange and quadrupole effects from the nitrogen. Its chemical shift is highly dependent on the solvent and concentration. In phthalimide, this proton appears around 11.38 ppm in DMSO-d₆.[4]
Aromatic (H-5)7.9 - 8.1Doublet of doubletsortho J(H-H) ≈ 8 Hz, meta J(H-F) ≈ 5 HzThis proton is ortho to a carbonyl group and meta to the fluorine atom, leading to deshielding. It will be split by the adjacent proton (H-6) and the fluorine atom.
Aromatic (H-6)7.7 - 7.9Triplet of doubletsortho J(H-H) ≈ 8 Hz, ortho J(H-H) ≈ 8 Hz, meta J(H-F) ≈ 2 HzThis proton is coupled to two ortho protons (H-5 and H-7) and will show a complex splitting pattern further influenced by the meta coupling to fluorine.
Aromatic (H-7)7.5 - 7.7Doublet of doubletsortho J(H-H) ≈ 8 Hz, ortho J(H-F) ≈ 9 HzThis proton is ortho to the fluorine atom, resulting in a significant through-bond coupling. It is also coupled to the adjacent proton (H-6).

Visualization of ¹H NMR Assignments

Caption: Predicted ¹H NMR assignments for 4-Fluoroisoindoline-1,3-dione.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Theoretical Basis: ¹³C NMR spectroscopy provides information about the different carbon environments in a molecule. The chemical shifts are influenced by the hybridization and the electronegativity of attached atoms. Carbonyl carbons are significantly deshielded and appear at high chemical shifts (160-220 ppm).[5] The presence of an electronegative fluorine atom will also influence the chemical shifts of the aromatic carbons it is attached to and those nearby through both inductive and resonance effects.

Experimental Protocol: ¹³C NMR Acquisition

  • Sample Preparation: A more concentrated sample (20-50 mg) is generally required for ¹³C NMR compared to ¹H NMR, dissolved in 0.5-0.7 mL of a deuterated solvent.

  • Instrument Setup: A high-field NMR spectrometer is advantageous.

  • Acquisition Parameters:

    • Pulse Sequence: A standard proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon.

    • Number of Scans: A larger number of scans (e.g., 256 to 1024 or more) is necessary due to the low natural abundance of the ¹³C isotope.

    • Relaxation Delay: A longer relaxation delay (2-5 seconds) may be needed for quaternary carbons.

Data Interpretation and Predicted Spectrum:

The predicted ¹³C NMR spectrum of 4-Fluoroisoindoline-1,3-dione is as follows:

Carbon(s) Predicted Chemical Shift (δ, ppm) Rationale
Carbonyl (C=O)165 - 170The imide carbonyl carbons are highly deshielded and appear in this characteristic region.
Aromatic (C-4, C-F)160 - 165 (d, ¹J(C-F) ≈ 250 Hz)The carbon directly attached to the fluorine will show a large one-bond coupling constant and will be significantly deshielded.
Aromatic (C-3a, C-7a)130 - 135These quaternary carbons are part of the aromatic ring and adjacent to the imide ring.
Aromatic (C-5, C-7)120 - 130 (d, J(C-F) variable)These carbons will show smaller couplings to the fluorine atom.
Aromatic (C-6)115 - 125 (d, J(C-F) variable)The chemical shifts of these aromatic carbons are influenced by the fluorine substituent.
¹⁹F NMR Spectroscopy: A Direct Look at Fluorine

Theoretical Basis: ¹⁹F NMR is a highly sensitive technique due to the 100% natural abundance of the ¹⁹F isotope.[6] The chemical shift range is much wider than for ¹H NMR, making it very sensitive to small changes in the electronic environment.[7][8]

Experimental Protocol: ¹⁹F NMR Acquisition

  • Sample Preparation: The same sample prepared for ¹H NMR can be used.

  • Instrument Setup: The spectrometer must be equipped with a broadband probe capable of observing ¹⁹F.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is used. Proton decoupling is often employed to simplify the spectrum.

    • Number of Scans: Typically, 16 to 64 scans are sufficient.

Data Interpretation and Predicted Spectrum:

A single signal is expected in the ¹⁹F NMR spectrum of 4-Fluoroisoindoline-1,3-dione.

Fluorine Predicted Chemical Shift (δ, ppm) Multiplicity (Proton-coupled) Rationale
Ar-F-100 to -120Triplet of doubletsThe chemical shift of fluorine attached to an aromatic ring falls within this range.[9][10] In a proton-coupled spectrum, it will be split by the two ortho protons (H-5 and H-7) and the meta proton (H-6).

Infrared (IR) Spectroscopy: Identifying Functional Groups

Theoretical Basis: IR spectroscopy measures the vibrations of bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies. For 4-Fluoroisoindoline-1,3-dione, the key vibrations are the C=O stretches of the imide, the N-H stretch, and the C-F stretch.

Experimental Protocol: IR Spectrum Acquisition

  • Sample Preparation: The sample can be analyzed as a solid (e.g., using a KBr pellet or an ATR accessory) or as a solution in a suitable solvent (e.g., CHCl₃).

  • Instrument: A Fourier-transform infrared (FTIR) spectrometer is used.

  • Acquisition: A background spectrum is first collected, followed by the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Data Interpretation and Predicted Spectrum:

The IR spectrum of 4-Fluoroisoindoline-1,3-dione is expected to show the following characteristic absorption bands:

Vibrational Mode Predicted Frequency (cm⁻¹) Intensity Rationale
N-H Stretch3200 - 3100MediumThe stretching vibration of the N-H bond in the imide.
C-H Stretch (Aromatic)3100 - 3000MediumCharacteristic C-H stretching of the benzene ring.
C=O Stretch (Asymmetric)~1770StrongCyclic imides show two carbonyl stretching bands due to symmetric and asymmetric stretching. The asymmetric stretch is typically at a higher frequency.[11]
C=O Stretch (Symmetric)~1710StrongThe symmetric C=O stretch of the imide.
C=C Stretch (Aromatic)1600 - 1450Medium to WeakStretching vibrations of the carbon-carbon bonds in the benzene ring.
C-F Stretch1250 - 1100StrongA strong absorption due to the stretching of the carbon-fluorine bond.

Visualization of Key IR Absorptions

Caption: Key functional groups and their expected IR absorption frequencies.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Theoretical Basis: Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions. Electron Impact (EI) ionization is a common technique that can lead to fragmentation of the molecule, providing structural information. Electrospray Ionization (ESI) is a softer ionization technique that typically results in the observation of the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻.

Experimental Protocol: Mass Spectrum Acquisition

  • Sample Introduction: The sample can be introduced directly into the ion source via a direct insertion probe (for EI) or dissolved in a suitable solvent and infused or injected via an LC system (for ESI).

  • Ionization: Choose an appropriate ionization method (e.g., EI or ESI).

  • Mass Analysis: A variety of mass analyzers can be used (e.g., quadrupole, time-of-flight).

Data Interpretation and Predicted Spectrum:

The molecular weight of 4-Fluoroisoindoline-1,3-dione (C₈H₄FNO₂) is 165.12 g/mol .

  • ESI-MS: In positive ion mode, the protonated molecule [M+H]⁺ would be observed at m/z 166. In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed at m/z 164.

  • EI-MS: The molecular ion peak (M⁺) would be observed at m/z 165. Key fragmentation patterns for phthalimides involve the loss of CO, and cleavage of the imide ring.[12][13][14]

Predicted Fragmentation Pathway (EI-MS):

MS_Fragmentation M [M]⁺˙ m/z 165 F1 [M-CO]⁺˙ m/z 137 M->F1 -CO F2 [C₇H₄FNO]⁺ m/z 137 F1->F2 Rearrangement F3 [C₆H₄F]⁺ m/z 95 F2->F3 -CNO

Caption: A plausible fragmentation pathway for 4-Fluoroisoindoline-1,3-dione in EI-MS.

Conclusion: A Synergistic Approach to Structural Confirmation

The comprehensive spectroscopic analysis of 4-Fluoroisoindoline-1,3-dione, integrating ¹H, ¹³C, and ¹⁹F NMR, IR, and MS, provides a robust and self-validating system for its structural confirmation. Each technique offers a unique and complementary piece of the structural puzzle. The predicted data presented in this guide, based on established spectroscopic principles and data from closely related analogs, serves as a reliable reference for researchers working with this important fluorinated building block. The detailed experimental protocols and interpretations provide a framework for obtaining and analyzing high-quality spectroscopic data, ensuring the scientific integrity of research in drug discovery and materials science.

References

  • Zibo Anquan Chemical Co., Ltd. (2023). What is phthalic anhydride h nmr analysis? Retrieved from [Link]

  • ResearchGate. (n.d.). 1H NMR spectra of phthalimide (1a, top) and amine (2a, bottom) end-functionalized PEtOx (300 MHz, solvent CDCl3). Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H NMR spectrum of phthalimide analog. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 4-Fluorophthalic anhydride. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. Retrieved from [Link]

  • Spectroscopy Online. (2018). The C=O Bond, Part IV: Acid Anhydrides. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information Operando FT-IR spectroscopy as a useful tool for elucidating the fate of phthalimide-N-oxyl catalytically. Retrieved from [Link]

  • ResearchGate. (n.d.). IR spectra of ( a ) phthalic anhydride (PA), ( b ) pyromellitic dianhydride (PMDA), ( c ) naphthalic anhydride (NA) and ( d ) naphthalene tetracarboxyllic dianhydride (NTDA). Retrieved from [Link]

  • Chemical Papers. (n.d.). Analysis of nuclear magnetic resonance spectra of phthalic acid and its diesters. Retrieved from [Link]

  • ACS Publications. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Fragmentation pathways of n-substituted phthalimide derivatives using electrospray ionization quadrupole time-of-flight mass spectrometry. Retrieved from [Link]

  • SpectraBase. (n.d.). Phthalimide. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Phthalimide. NIST WebBook. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Retrieved from [Link]

  • University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Indane-1,3-Dione: From Synthetic Strategies to Applications. Retrieved from [Link]

  • Journal of Fluorine Chemistry. (2011). Analysis of 19F and 13C NMR spectra of tetrafluorophthalic anhydride and its derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Density functional theory study of the FT-IR spectra of phthalimide and N-bromophthalimide. Retrieved from [Link]

  • HETEROCYCLES. (2017). A MULTI-COMPONENT ONE-POT SYNTHESIS OF NOVEL (1,3,4-THIADIAZIN-2-YLAMINO)ISOINDOLINE-1,3-DIONES AS ANTIMICROBIAL AGENTS. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). Operando FT-IR spectroscopy as a useful tool for elucidating the fate of phthalimide-N-oxyl catalytically active species. New Journal of Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Diagnostic Fragmentation Pathways for Identification of Phthalate Metabolites in Non-Targeted Analysis Studies. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Some Phenylisoindoline-1,3-Diones and their Acetylcholinesterase and Butyryl Cholinesterase Inhibitory Activities. Retrieved from [Link]

  • MDPI. (n.d.). Phthalimides: Supramolecular Interactions in Crystals, Hypersensitive Solution 1H-NMR Dynamics and Energy Transfer to Europium(III) and Terbium(III) States. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Evaluation of 4-Fluoroisoindoline-1,3-dione Binding to Cereblon via TR-FRET Competition

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Context

Cereblon (CRBN) functions as the substrate recognition receptor of the CRL4 (Cullin-Ring Ligase 4) E3 ubiquitin ligase complex.[1] Small molecule immunomodulatory drugs (IMiDs)—such as thalidomide, lenalidomide, and pomalidomide—bind to the tri-tryptophan pocket (Trp380, Trp386, Trp400) of CRBN, altering its surface topology to recruit and degrade neosubstrates (e.g., IKZF1, CK1α).

The molecule 4-Fluoroisoindoline-1,3-dione (also known as 4-fluorophthalimide) represents a critical structural fragment often used in the synthesis of fluorinated IMiDs and PROTAC linkers. While the glutarimide ring of thalidomide is the primary pharmacophore responsible for anchoring into the CRBN tri-tryptophan pocket [1, 2], the phthalimide moiety (where the fluorine is substituted) is solvent-exposed and dictates neosubstrate specificity.

Purpose of this Assay: This protocol details a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) competition assay to quantify the intrinsic affinity (if any) of the 4-Fluoroisoindoline-1,3-dione fragment compared to full-length IMiDs. This is essential for:

  • Fragment-Based Drug Discovery (FBDD): Determining if the fluorinated core contributes to binding enthalpy.

  • Negative Control Validation: Verifying that the glutarimide ring is strictly required for binding in your specific library.

  • QC of Synthesis Precursors: Ensuring the starting material does not interfere with the assay window.

Assay Principle: TR-FRET Competition

This assay utilizes a homogeneous, proximity-based competition format.

  • The Target: Recombinant Human CRBN-DDB1 complex, tagged (e.g., His-tag or FLAG-tag).

  • The Donor: A Terbium (Tb)-labeled antibody recognizing the protein tag (e.g., Tb-anti-His).

  • The Tracer (Acceptor): Cy5-conjugated Thalidomide (binds the active site).

  • The Competitor: 4-Fluoroisoindoline-1,3-dione.

Mechanism: When the Cy5-Tracer binds CRBN, it is brought into proximity with the Tb-Donor. Excitation of Tb (340 nm) results in energy transfer to Cy5, emitting fluorescence at 665 nm. If 4-Fluoroisoindoline-1,3-dione binds CRBN, it displaces the tracer, decreasing the TR-FRET signal (lowering the 665nm/620nm ratio).

Diagram 1: Assay Mechanism and Energy Transfer

TR_FRET_Mechanism cluster_complex Detection Complex (High Signal) CRBN CRBN-DDB1 (His-Tagged) Tracer Cy5-Thalidomide (Acceptor) CRBN->Tracer Binds Pocket Tb_Ab Tb-Anti-His Ab (Donor) Tb_Ab->CRBN Binds Tag Tb_Ab->Tracer FRET (665 nm) Competitor 4-Fluoroisoindoline-1,3-dione (Test Compound) Competitor->CRBN Competition? Competitor->Tracer Displaces

Caption: Schematic of the TR-FRET competition. The test compound competes with the Cy5-tracer for the CRBN binding pocket.[2] Displacement results in signal loss.

Materials and Reagents

ComponentSpecificationRecommended Source/Notes
Protein Human CRBN-DDB1 Complex (His-tagged)Recombinant, expressed in HEK293 or Insect cells. High purity (>90%) is critical.
Tracer Cy5-Thalidomide (or BODIPY-Thalidomide)

must be determined prior (typically ~30-60 nM).
Detection Ab Tb-labeled Anti-His AntibodyLanthanide donor.
Test Compound 4-Fluoroisoindoline-1,3-dione Purity >98%. Dissolved in 100% DMSO.
Pos. Control PomalidomideHigh affinity binder (

nM).
Neg. Control DMSOVehicle control.
Assay Buffer TR-FRET Buffer50 mM HEPES (pH 7.4), 150 mM NaCl, 0.05% Tween-20, 1 mM DTT, 0.1% BSA.
Plate 384-well Low Volume White/BlackOptiPlate-384 or equivalent for fluorescence.

Experimental Protocol

Pre-requisite: Determine the


 of your tracer and the optimal protein concentration (usually near the 

of the tracer, e.g., 50 nM) in a separate saturation binding experiment.
Step 1: Compound Preparation

Note: 4-Fluoroisoindoline-1,3-dione has lower solubility than full IMiDs. Ensure complete dissolution.

  • Stock Solution: Prepare a 10 mM stock of 4-Fluoroisoindoline-1,3-dione in 100% DMSO.

  • Serial Dilution: Perform a 1:3 serial dilution in 100% DMSO to generate a 10-point dose-response curve.

    • Top Concentration: Start high (e.g., 1 mM) because this fragment is expected to be a weak binder.

  • Intermediate Dilution: Dilute the DMSO series 1:50 into Assay Buffer to reduce DMSO concentration to 2% (4x final concentration).

Step 2: Master Mix Preparation

Prepare reagents at 2x or 4x final concentrations.

  • 2x Protein Mix: Dilute CRBN-DDB1 and Tb-Anti-His antibody in Assay Buffer.

    • Target Final Conc: 50 nM CRBN, 2 nM Tb-Ab.

  • 4x Tracer Mix: Dilute Cy5-Thalidomide in Assay Buffer.

    • Target Final Conc: 60 nM (approx.

      
      ).
      
Step 3: Assay Assembly (384-well plate)

Dispense in the following order to a low-volume 384-well plate (total volume 20 µL):

OrderComponentVolumeFinal Conc.
1Test Compound (diluted in buffer)5 µLVarying (Max 50 µM), 0.5% DMSO
22x Protein/Antibody Mix10 µL50 nM CRBN / 2 nM Tb-Ab
3Incubation 1 (Optional)15 minAllow pre-equilibrium
44x Tracer Mix5 µL60 nM
Step 4: Incubation and Reading
  • Centrifuge plate at 1000 x g for 1 minute to remove bubbles.

  • Incubate at Room Temperature (RT) for 60–90 minutes . Note: CRBN kinetics can be slow; equilibrium is crucial.

  • Read on a TR-FRET compatible reader (e.g., EnVision, PHERAstar).

    • Excitation: 340 nm (Tb)

    • Emission 1: 665 nm (Cy5 - FRET signal)

    • Emission 2: 620 nm (Tb - Reference signal)

    • Delay: 50 µs | Window: 400 µs

Diagram 2: Experimental Workflow

Workflow cluster_plate 384-Well Plate Dispensing start Start: 10mM Stock (4-Fluoro-isoindoline...) dilution Serial Dilution (DMSO) 1:3 steps start->dilution buffer_prep Dilute into Assay Buffer (4x Conc, 2% DMSO) dilution->buffer_prep dispense_cmpd 1. Add 5µL Compound buffer_prep->dispense_cmpd dispense_prot 2. Add 10µL Protein/Tb-Ab Mix dispense_cmpd->dispense_prot dispense_trace 3. Add 5µL Tracer (Cy5) dispense_prot->dispense_trace incubate Incubate 60-90 min @ RT (Protect from light) dispense_trace->incubate read Read TR-FRET (Ex 340 / Em 665 & 620) incubate->read analyze Calculate Ratio (665/620) Fit to Hill Equation read->analyze

Caption: Step-by-step liquid handling workflow for the CRBN TR-FRET competition assay.

Data Analysis & Interpretation

Calculation
  • TR-FRET Ratio:

    
    
    
  • Percent Inhibition:

    
    
    
    • Max Signal: DMSO control (Protein + Tracer + DMSO).

    • Min Signal: No Protein control (Buffer + Tracer + DMSO) or excess Pomalidomide (10 µM).

  • Curve Fitting: Fit data to a 4-parameter logistic (Hill) equation to determine

    
    .
    
Expected Results (Critical Scientific Insight)
  • Pomalidomide (Control): Expect

    
    .[3]
    
  • 4-Fluoroisoindoline-1,3-dione (Test):

    • Scenario A (No Binding): If the glutarimide ring is strictly required (as suggested by Fischer et al. [1]), this fragment will show flat line (no inhibition) up to 50 µM. This confirms the fragment is a non-binder and suitable negative control.

    • Scenario B (Weak Binding): If the fluorination creates unique electronic interactions, you may see very weak inhibition (

      
      ).
      
    • Note: If you observe high affinity (

      
      ), verify the chemical identity; you may have inadvertently synthesized the full glutarimide-containing analog.
      

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Assay Window (Max/Min < 2)Tracer degradation or Protein inactiveUse fresh Cy5-Thalidomide (light sensitive). Ensure CRBN is stored at -80°C and not freeze-thawed >2 times.
Hook Effect Tracer concentration too highRetitrate Tracer. Ensure [Tracer]

.
Compound Precipitation 4-Fluoroisoindoline-1,3-dione insolubilityCheck plate for turbidity. Reduce top concentration or increase DMSO tolerance (titrate DMSO up to 1% if protein tolerates).
High Background Non-specific bindingAdd 0.01% Triton X-100 or increase BSA to 0.1%.

References

  • Fischer, E. S., et al. (2014).[4] Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide. Nature, 512(7512), 49–53.

  • Ito, T., et al. (2010). Identification of a primary target of thalidomide teratogenicity. Science, 327(5971), 1345-1350.

  • BPS Bioscience. (n.d.). Cereblon Binding Assay Kit (FP) Protocol.[2][5]

  • Tokunaga, Y., et al. (2020).[3] Structural basis of thalidomide enantiomer binding to cereblon. Scientific Reports, 10, 15336.

Sources

Step-by-step guide for linker conjugation to 4-Fluoroisoindoline-1,3-dione

Application Note: Optimized Conjugation of Linkers to 4-Fluoroisoindoline-1,3-dione Scaffolds

Abstract & Strategic Context

In the development of Proteolysis Targeting Chimeras (PROTACs), the recruitment of the E3 ubiquitin ligase Cereblon (CRBN) is frequently achieved using Thalidomide or Pomalidomide analogs.[1][2] A critical synthetic entry point for these ligands is 4-Fluoroisoindoline-1,3-dione (and its derivative 4-Fluoro-thalidomide ).[2]

The fluorine atom at the C4 position serves as a highly specific handle for Nucleophilic Aromatic Substitution (

2
  • Hydrolysis: The imide rings (both the phthalimide core and the glutarimide moiety in thalidomide) are sensitive to aqueous base, leading to ring-opening and loss of CRBN binding affinity.[2]

  • Incomplete Conversion: The electron-withdrawing effect of the carbonyls activates the ring, but steric hindrance and linker polarity can stall the reaction.[2]

This guide provides a validated, self-correcting protocol to maximize yield and purity while preserving the integrity of the hydrolytically sensitive imide rings.

Mechanistic Insight: The Pathway

The conjugation relies on the electron-poor nature of the isoindoline-1,3-dione ring. The carbonyl groups at C1 and C3 withdraw electron density, making the C4-position susceptible to nucleophilic attack.

Reaction Mechanism Diagram

The following diagram illustrates the transition from the fluorinated precursor to the amine-conjugated ligand via the Meisenheimer complex.[2]

SNAr_MechanismReactant4-Fluoro-thalidomide(Electrophile)ComplexMeisenheimerComplexReactant->Complex+ Amine(Attack at C4)AmineLinker-NH2(Nucleophile)Amine->ComplexProductConjugated Ligand(4-Amino substituted)Complex->Product- F⁻(Re-aromatization)ByproductHF / SaltComplex->Byproduct

Caption:

Pre-Experimental Planning

Reagent Selection Table
ComponentRecommended ReagentRoleRational & Causality
Substrate 4-Fluoro-thalidomide (or 4-fluoroisoindoline-1,3-dione)ElectrophileThe Fluorine is a better leaving group than Chlorine or Nitro in this specific scaffold due to high electronegativity stabilizing the transition state.
Solvent DMSO (Anhydrous) or NMPSolventHigh dielectric constant promotes polar transition states.[2] Avoid alcohols (nucleophilic competition) and water (hydrolysis).[2]
Base DIPEA (N,N-Diisopropylethylamine)Proton ScavengerNon-nucleophilic organic base.[2] Inorganic bases (

) are poorly soluble in DMSO and often introduce water, causing ring opening.[2]
Linker Mono-Boc-diamine or PEG-amineNucleophileUse monoprotected diamines to prevent polymerization (A-A + B-B reactions).[2]
Critical Warning: Imide Stability

The glutarimide ring of thalidomide derivatives hydrolyzes rapidly at pH > 8 in aqueous media.[2]

  • Rule 1: Never use aqueous workups with basic pH.[2]

  • Rule 2: Store DIPEA over molecular sieves to ensure it is dry.[2]

Detailed Protocol: Standard Conjugation[2]

Scale: 100 mg (approx.[2] 0.36 mmol of 4-Fluoro-thalidomide) Expected Yield: 65–85%[2]

Step 1: Reaction Assembly
  • Preparation: Dry a 4 mL glass vial or microwave tube in an oven. Allow to cool under nitrogen.

  • Dissolution: Add 4-Fluoro-thalidomide (100 mg, 1.0 equiv) to the vial.

  • Solvent: Add anhydrous DMSO (1.0 mL). Concentration should be high (0.3–0.5 M) to drive kinetics.[2]

    • Note: If the linker is a salt (e.g., HCl salt), dissolve it separately in minimal DMSO with 1 equiv of DIPEA before adding.[2]

  • Linker Addition: Add the Amine Linker (1.2 – 1.5 equiv).

    • Why Excess? Drives the reaction to completion and consumes the valuable fluorinated core.[2]

  • Base Addition: Add DIPEA (2.5 – 3.0 equiv).

    • Stoichiometry: 1 equiv to neutralize the HF generated, 1 equiv to free the amine (if salt used), and excess to maintain basicity without nucleophilicity.[2]

Step 2: Thermal Activation
  • Sealing: Cap the vial tightly (Teflon-lined cap).

  • Heating: Place in a heating block at 90°C .

    • Optimization: Reactions at 120°C+ often degrade the glutarimide ring.[2] Reactions at <60°C are sluggish.[2] 90°C is the "Goldilocks" zone.[2]

  • Duration: Stir for 12–16 hours.

    • Microwave Alternative: 100°C for 45–60 minutes (high absorption setting).

Step 3: Monitoring & Validation (QC)

Do not proceed to workup without confirming conversion.[2]

  • LCMS: Take a 2 µL aliquot, dilute in 200 µL MeCN.

    • Target: Look for Parent Mass + Linker Mass - HF (approx.[2] M+Linker - 20).[2]

    • Watch for: Mass + 18 (Hydrolysis product).[2] If seen, reduce temp in future runs.

  • TLC: 5% MeOH in DCM. The product is usually more polar (lower

    
    ) than the fluoro-starting material but less polar than the free amine linker.[2]
    
Step 4: Workup & Purification

Avoid liquid-liquid extraction if possible due to the polarity of DMSO.

Method A: Direct Prep-HPLC (Preferred) [2]

  • Dilute reaction mixture with 2 mL of 50:50 Water:MeCN (containing 0.1% Formic Acid) .

  • Filter through a 0.22 µm syringe filter.[2]

  • Inject directly onto C18 Prep-HPLC.[2]

    • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid (Acidic pH stabilizes the imide).[2]

Method B: Precipitation (For hydrophobic linkers) [2]

  • Pour reaction mixture into 15 mL of ice-cold water (slightly acidified with 0.1% HCl).

  • The product often precipitates as a yellow/green solid (due to the nitro-like conjugation).[2]

  • Filter, wash with water, and dry under vacuum.[2]

Experimental Workflow Diagram

WorkflowStartStart: 4-Fluoro-thalidomide(1.0 equiv)MixAdd DMSO (0.5M)+ Linker (1.2 equiv)+ DIPEA (3.0 equiv)Start->MixHeatHeat at 90°C12-16 HoursMix->HeatCheckQC: LCMS/TLC(Check for Hydrolysis)Heat->CheckHydrolysisFailed: Ring Opening(Discard/Optimize)Check->HydrolysisM+18 observedSuccessConversion > 90%Check->SuccessProduct Mass observedWorkupWorkup: Dilute w/ acidic H2O:MeCNDirect Prep-HPLCSuccess->WorkupFinalFinal Product:Yellow Solid / Lyophilized PowderWorkup->Final

Caption: Decision tree for synthesis and purification, highlighting the critical QC step to detect hydrolysis.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Ring Hydrolysis (+18 mass) Wet DMSO or excessive heat.[2]Use fresh anhydrous DMSO.[2] Lower temp to 80°C. Ensure DIPEA is dry.
No Reaction Amine linker is protonated (salt form).[2]Add 1.0 extra equiv of DIPEA. Verify linker solubility.
Bis-substitution Linker is a diamine with no protecting group.[2]Use Mono-Boc protected linkers.[2] Add linker dropwise to excess core.[2]
Dark/Black Mixture Thermal decomposition.[2]Degas DMSO with Nitrogen before heating (oxidative degradation).[2]

References

  • Fischer, E. S., et al. (2014).[2] Structure of the DDB1–CRBN E3 ubiquitin ligase in complex with thalidomide.[2] Nature, 512(7512), 49–53.[2] [Link][2]

  • Chamberlain, P. P., et al. (2014).[2] Structure of the human Cereblon–DDB1–lenalidomide complex reveals basis for responsiveness to thalidomide analogs.[2] Nature Structural & Molecular Biology, 21, 803–809.[2] [Link]

  • Zhou, B., et al. (2018).[2] Discovery of a Small-Molecule Degrader of Bromodomain and Extra-Terminal (BET) Proteins with Picomolar Cellular Potencies and Capable of Achieving Tumor Regression.[2] Journal of Medicinal Chemistry, 61(2), 462–481.[2] [Link][2]

Cell permeability assays for 4-Fluoroisoindoline-1,3-dione-based PROTACs

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Cell Permeability Profiling for 4-Fluoroisoindoline-1,3-dione-derived PROTACs

Abstract The development of Cereblon (CRBN)-recruiting Proteolysis Targeting Chimeras (PROTACs) often relies on the nucleophilic aromatic substitution (


) of 4-fluoroisoindoline-1,3-dione  (and its derivatives like 4-fluorothalidomide) to attach linker-warhead moieties. While this chemistry is robust, the resulting heterobifunctional molecules invariably fall into the "Beyond Rule of 5" (bRo5) chemical space, characterized by high molecular weight (>800 Da), high topological polar surface area (TPSA), and significant lipophilicity. Consequently, cell permeability becomes the primary attrition factor in early discovery. This guide details optimized protocols for assessing the permeability of these specific PROTACs, emphasizing the critical need for BSA-supplemented Caco-2 assays  to mitigate non-specific binding and accurately measure efflux liabilities.

Part 1: The Chemical Context & Permeability Paradox

From Synthon to Scaffold

The term "4-Fluoroisoindoline-1,3-dione-based" refers to the synthetic lineage of the PROTAC. The fluorine atom at the C4 position of the phthalimide ring serves as a highly reactive handle for


 reactions with amine-functionalized linkers.
  • Reaction: The fluorine is displaced by the linker amine, forming a stable aniline bond.

  • Result: The final PROTAC retains the isoindoline-1,3-dione core (part of the glutarimide system) required for CRBN binding but loses the fluorine.

  • Physicochemical Consequence: The resulting molecule is a "molecular dumbbell"—two lipophilic ligands connected by a flexible linker. This structure drives high lipophilicity (LogP > 4) but poor water solubility, leading to significant Non-Specific Binding (NSB) in plastic labware, which often falsifies standard permeability data.

The Permeability-Efflux Interplay

Unlike small molecules that diffuse passively, CRBN-based PROTACs often face a "double whammy":

  • Slow Passive Diffusion: Due to large molecular size (MW > 800).

  • Active Efflux: The glutarimide moiety and many linker motifs are substrates for P-glycoprotein (P-gp/MDR1) and BCRP, leading to high Efflux Ratios (ER > 2).

Part 2: Strategic Assay Architecture

To accurately profile these molecules, a tiered approach is required.[1] Standard PAMPA is useful for ranking, but Caco-2 with BSA sinks is the mandatory gold standard for this class.

AssayStrategy cluster_legend Critical Optimization Start PROTAC Library (4-Fluoro derived) PAMPA Tier 1: PAMPA (Passive Diffusion Screening) Start->PAMPA High Throughput Caco2 Tier 2: Caco-2 (Bi-directional) + 4% BSA Sink PAMPA->Caco2 Selected Hits LCMS Detection: LC-MS/MS (MRM Mode) Caco2->LCMS Samples Note1 Standard Caco-2 fails due to plastic binding. BSA is required. Caco2->Note1 Decision Data Analysis: Papp + Efflux Ratio LCMS->Decision

Figure 1: Tiered screening workflow. Note the critical requirement for BSA in Tier 2 to prevent compound loss to plasticware.

Part 3: Protocol A – High-Throughput PAMPA (The Passive Filter)

Purpose: Rapidly rank compounds by passive transcellular permeability. Limitation: Does not detect efflux; often underestimates permeability for bRo5 molecules if membrane composition isn't optimized.

Materials:

  • Membrane: 4% Phosphatidylcholine (PC) in Dodecane (creates a "looser" membrane mimic suitable for large molecules).

  • Donor Buffer: PBS pH 7.4 + 5% DMSO (to maintain solubility).

  • Acceptor Buffer: PBS pH 7.4 + 1% Tween-20 (sink condition to drive diffusion).

Workflow:

  • Preparation: Dilute PROTAC stocks (10 mM in DMSO) to 10 µM in Donor Buffer.

  • Assembly: Add 300 µL Donor solution to the bottom plate.

  • Coating: Apply 5 µL of Lipid/Dodecane mix to the filter of the top plate (donor). Wait 30s for impregnation.

  • Incubation: Add 200 µL Acceptor Buffer to top wells. Sandwich plates and incubate for 5 hours at 25°C (longer incubation required for large PROTACs).

  • Analysis: Quantify both compartments via LC-MS/MS.

Part 4: Protocol B – Caco-2 Permeability with BSA Sinks (The Gold Standard)

Scientific Rationale: Standard Caco-2 protocols use protein-free buffers.[2] For CRBN-PROTACs, this leads to low recovery (<50%) because the hydrophobic PROTACs stick to the cell monolayer and the plastic receiver plate. Adding Bovine Serum Albumin (BSA) to the receiver compartment creates a "sink" that mimics the blood compartment and prevents plastic binding.

Experimental Setup
  • Cell Line: Caco-2 cells (ATCC), differentiated for 21 days on Transwell® inserts (0.4 µm pore size).

  • Integrity Marker: Lucifer Yellow (LY). Rejection > 99% required.

  • Buffers:

    • Apical (A): HBSS pH 7.4 (Transport Buffer).

    • Basolateral (B): HBSS pH 7.4 + 4% BSA (w/v) .

Step-by-Step Workflow

Step 1: Equilibration Wash monolayers twice with pre-warmed HBSS (37°C). Measure Transepithelial Electrical Resistance (TEER). Only use wells with TEER > 300


.

Step 2: Dosing (Bi-Directional) Perform the assay in two directions to calculate the Efflux Ratio (ER).

  • A

    
     B (Absorptive): 
    
    • Donor (Apical): 10 µM PROTAC in HBSS.

    • Receiver (Basolateral): HBSS + 4% BSA .

  • B

    
     A (Secretory/Efflux): 
    
    • Donor (Basolateral): 10 µM PROTAC in HBSS.

    • Receiver (Apical): HBSS + 4% BSA .

Step 3: Incubation Incubate at 37°C, 5%


 for 120 minutes .
Why 120 min? Large molecules diffuse slowly; shorter times yield undetectable receiver concentrations.

Step 4: Sampling

  • Take 50 µL aliquots from Receiver wells.

  • Take 20 µL from Donor wells (T=0 and T=120) to calculate Mass Balance (Recovery).

  • Critical: Immediately add acetonitrile containing Internal Standard (IS) to precipitate the BSA and extract the PROTAC.

Caco2Setup cluster_well Transwell Unit Apical Apical Chamber Buffer: HBSS (pH 7.4) Vol: 200 µL Membrane Caco-2 Monolayer (P-gp/BCRP Expressed) Apical->Membrane Passive Influx Membrane->Apical Active Efflux Basolateral Basolateral Chamber Buffer: HBSS + 4% BSA Vol: 800 µL Membrane->Basolateral Absorptive Transport Legend BSA in Basolateral acts as 'Sink' to improve recovery

Figure 2: Caco-2 Transwell setup highlighting the asymmetric buffer composition (BSA sink).

Part 5: LC-MS/MS Quantification

PROTACs are often potent in the nanomolar range, meaning permeability samples will contain picomolar concentrations.

  • Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Waters Xevo TQ-XS).

  • Ionization: ESI Positive mode.

  • Transitions: Monitor the parent ion

    
     or 
    
    
    
    (common for large PROTACs).
    • Tip: The glutarimide ring often fragments to lose -NH-CO- (mass loss of ~43 or ~56). Use this as a quantifier transition.

  • Column: C18 Reverse Phase (e.g., Waters BEH C18), high organic gradient (5% to 95% ACN) to elute lipophilic PROTACs.

Part 6: Data Analysis & Interpretation

Calculations

Apparent Permeability (


): 


Where:
  • 
     = Rate of permeation (amount/time).
    
  • 
     = Surface area of filter (
    
    
    
    for 24-well).
  • 
     = Initial donor concentration.
    

Efflux Ratio (ER):



Recovery (Mass Balance):



Acceptance Criteria: Recovery > 70%.[3] If < 70% despite BSA, the data is invalid (likely precipitation or trapping in cells).
Interpretation Table
MetricValueInterpretation for PROTACs


cm/s
High Permeability. Excellent for bRo5.

cm/s
Moderate. Acceptable if potency is high.

cm/s
Low. Likely poor cellular activity.
Efflux Ratio (ER)

Passive Diffusion Dominant. Ideal.

Efflux Substrate. P-gp/BCRP liability.
Recovery

High NSB. Retest with higher BSA % or glass inserts.

References

  • Matsson, P., & Kihlberg, J. (2017). How to Design Drugs that Go Beyond the Rule of 5. Journal of Medicinal Chemistry. Link

  • Pike, A., et al. (2020). Optimising Proteolysis-Targeting Chimeras (PROTACs) for Oral Drug Delivery: A Drug Metabolism and Pharmacokinetics Perspective. Drug Discovery Today. Link

  • Atilaw, Y., et al. (2021). Solution Conformations of a Linked Macrocyclic PROTAC Bound to Cereblon and BRD4. ACS Chemical Biology.[4] Link

  • Konze, K. D., et al. (2019). An Orally Bioavailable Proteolysis Targeting Chimera (PROTAC) Degrader of the Androgen Receptor. Journal of Medicinal Chemistry. Link

  • Huber, K. V. M., et al. (2022). Cell Permeability of PROTACs: Challenges and Opportunities. Methods in Molecular Biology. Link

Sources

Methods for purifying 4-Fluoroisoindoline-1,3-dione after synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Isolation of 4-Fluoroisoindoline-1,3-dione

Introduction

4-Fluoroisoindoline-1,3-dione (also known as 4-fluorophthalimide) is a critical intermediate in the synthesis of next-generation immunomodulatory drugs (IMiDs), including fluorinated analogs of thalidomide and pomalidomide. Its structural integrity is paramount; even trace impurities can significantly alter the binding kinetics of downstream E3 ubiquitin ligase ligands.

This guide addresses the purification of 4-fluoroisoindoline-1,3-dione synthesized via the condensation of 3-fluorophthalic anhydride with a nitrogen source (urea, formamide, or ammonium acetate). This route, while efficient, often yields a crude product contaminated with unreacted anhydride, hydrolyzed phthalamic acid intermediates, and inorganic salts.

Compound Profile:

  • IUPAC Name: 4-Fluoroisoindoline-1,3-dione[1][2][3]

  • CAS Number: 394-27-4

  • Appearance: White to off-white crystalline solid

  • Melting Point: ~180–200 °C (Dependent on purity)

  • Acidity (pKa): ~8.5–9.5 (Imide N-H)

Impurity Profiling & Separation Logic

Effective purification relies on exploiting the physicochemical differences between the target imide and its specific impurities.

Impurity TypeOriginPhysicochemical PropertySeparation Strategy
3-Fluorophthalic Acid Hydrolysis of starting anhydrideHigh Acidity (pKa₁ ~2.9)Chemical Wash: Soluble in weak base (NaHCO₃).
3-Fluorophthalic Anhydride Unreacted starting materialHydrolyzable / Soluble in organicsHydrolysis/Wash: Converts to acid in aqueous workup.
Phthalamic Acid Intermediate Incomplete cyclizationAmphoteric / PolarThermal Cyclization: Convert to product or wash with H₂O.
Inorganic Salts Catalysts/Ammonium saltsHighly Water SolubleAqueous Wash: Soluble in water.
Oligomers/Tars Thermal degradationNon-polar / High MWRecrystallization: Insoluble in cold ethanol/toluene.

Protocol A: Chemical Washing (The "Bicarbonate Filter")

Rationale: The most persistent impurity is often the hydrolyzed starting material (3-fluorophthalic acid). The acidity difference between the carboxylic acid (pKa ~3) and the imide (pKa ~9) allows for a selective "chemical filter" using sodium bicarbonate (pH ~8.5).

Reagents:

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Deionized Water

  • 0.1 M Hydrochloric Acid (HCl)

Step-by-Step Protocol:

  • Quench & Filter: If the synthesis was performed in a solvent (e.g., acetic acid), pour the reaction mixture into excess ice-water (10:1 ratio water:reaction volume). Stir for 30 minutes to precipitate the crude solid. Filter via vacuum filtration.

  • Bicarbonate Slurry: Transfer the wet crude cake to a beaker. Add saturated NaHCO₃ solution (5 mL per gram of crude).

  • Digestion: Stir the slurry vigorously at room temperature for 20–30 minutes.

    • Mechanism:[2][4][5] The bicarbonate neutralizes and dissolves the highly acidic 3-fluorophthalic acid impurities as sodium salts. The target 4-fluoroisoindoline-1,3-dione (weakly acidic) remains protonated and insoluble at this pH.

    • Warning: Do not heat above 40°C or use strong bases (NaOH/KOH), as this will hydrolyze the imide ring of the target product.

  • Filtration: Filter the slurry. The solid retained is the enriched product; the filtrate contains the impurities.

  • Neutralization Wash: Wash the filter cake with deionized water, then with a small amount of 0.1 M HCl to ensure no trapped bicarbonate remains.

  • Drying: Dry the solid in a vacuum oven at 60 °C to constant weight.

Protocol B: Recrystallization (The Workhorse)

Rationale: Recrystallization removes non-polar byproducts and traces of isomers. Ethanol/Water is the preferred solvent system as it balances solubility (high in hot ethanol, low in water) and safety.

Reagents:

  • Ethanol (95% or absolute)

  • Deionized Water

  • Activated Carbon (optional, for decolorization)

Step-by-Step Protocol:

  • Dissolution: Place the dried crude solid (from Protocol A) in a round-bottom flask. Add Ethanol (approx. 10–15 mL per gram of solid).

  • Heating: Heat the mixture to reflux (approx. 78 °C) with stirring.

    • Observation: If the solid does not dissolve completely, add more ethanol in small increments (1 mL) until a clear solution is obtained.

  • Hot Filtration (Optional): If insoluble dark particles (tars) remain, add activated carbon (5% w/w), stir for 5 minutes, and filter the hot solution through a pre-heated Celite pad.

  • Crystallization: Remove the heat source. Allow the solution to cool slowly to room temperature.

    • Optimization: Once at room temperature, adding water dropwise (anti-solvent) until slight turbidity persists, then cooling to 4 °C, can maximize yield.

  • Harvesting: Filter the crystals using a Buchner funnel.

  • Washing: Wash the crystals with cold (0 °C) Ethanol/Water (1:1 mixture).

  • Drying: Dry under high vacuum at 50–60 °C.

Protocol C: Sublimation (Ultra-High Purity)

Rationale: Phthalimides possess excellent sublimation characteristics. This method is recommended for generating analytical reference standards (>99.9% purity) or when solvent traces must be eliminated.

Equipment:

  • Cold-finger sublimation apparatus

  • High-vacuum pump (<0.1 mbar)

  • Oil bath or heating mantle

Step-by-Step Protocol:

  • Loading: Place the recrystallized solid in the bottom of the sublimation vessel.

  • Setup: Insert the cold finger (cooled with circulating ice water or dry ice/acetone). Apply vacuum.

  • Heating: Slowly heat the oil bath to 140–160 °C.

    • Note: The temperature must be sufficient to sublime the product but below its melting point to prevent "splashing" onto the cold finger.

  • Collection: The pure 4-fluoroisoindoline-1,3-dione will deposit as white needles on the cold finger. Impurities with lower volatility (salts, polymers) remain at the bottom.

  • Recovery: Stop heating, release vacuum carefully with nitrogen, and scrape the pure crystals from the cold finger.

Analytical Validation

Verify the purity of the isolated material using the following parameters:

TechniqueParameterAcceptance Criteria
HPLC C18 Column, H₂O/MeCN gradient>98.5% Area Under Curve
¹H NMR DMSO-d₆Integration of aromatic region (7.5–8.0 ppm) matches 4-fluoro substitution pattern. Absence of acid proton (~13 ppm).[5]
Melting Point Capillary MethodSharp range (e.g., 182–184 °C). Broad range indicates impurities.

Visualization: Purification Workflow

PurificationWorkflow Start Crude Reaction Mixture (Imide, Anhydride, Acid, Salts) Quench Quench in Ice Water Filter Solids Start->Quench BicarbWash Wash with sat. NaHCO3 (The 'Chemical Filter') Quench->BicarbWash Wet Cake FiltrateWaste Filtrate: Solubilized 3-Fluorophthalic Acid & Salts BicarbWash->FiltrateWaste Remove Acids SolidCake Solid Cake: Enriched 4-Fluorophthalimide BicarbWash->SolidCake Insoluble Imide Recryst Recrystallization (Ethanol/Water) SolidCake->Recryst MotherLiq Mother Liquor: Isomers & Tars Recryst->MotherLiq Remove Non-polars FinalProd Pure 4-Fluoroisoindoline-1,3-dione (>98% Purity) Recryst->FinalProd Crystals Sublimation Optional: Sublimation (>99.9% Purity) FinalProd->Sublimation Polishing

Caption: Logical flow for the isolation of 4-fluoroisoindoline-1,3-dione, highlighting the critical bicarbonate wash step for acid removal.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11859051, 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione. (Note: Contains physical property data relevant to the fluorinated isoindoline core). Retrieved from [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. (General reference for phthalimide recrystallization solvent selection). Retrieved from [Link]

  • Kyoto University. pKa Data Compiled by R. Williams. (Reference for pKa values of imides vs carboxylic acids). Retrieved from [Link]

Sources

Development of Anticancer Agents Using 4-Fluoroisoindoline-1,3-dione: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The 4-fluoroisoindoline-1,3-dione scaffold represents a privileged starting point in the design of novel anticancer therapeutics. The strategic incorporation of a fluorine atom onto the isoindoline-1,3-dione core can significantly enhance metabolic stability, membrane permeability, and binding affinity to target proteins, thereby improving the overall pharmacological profile of the resultant compounds. This comprehensive guide provides an in-depth exploration of the development of anticancer agents derived from this versatile scaffold. We will delve into the rationale behind its use, detailed synthetic protocols, robust methodologies for in vitro and in vivo evaluation, and an analysis of the underlying mechanisms of action. This document is intended to serve as a practical resource for researchers dedicated to advancing the frontier of cancer therapy.

Introduction: The Rationale for 4-Fluoroisoindoline-1,3-dione in Oncology

The isoindoline-1,3-dione moiety is a well-established pharmacophore present in a variety of bioactive molecules, including the notorious thalidomide and its immunomodulatory derivatives (IMiDs®) like lenalidomide and pomalidomide, which have revolutionized the treatment of multiple myeloma. The anticancer activity of these compounds is often attributed to their ability to induce apoptosis, inhibit angiogenesis, and modulate the tumor microenvironment.

The introduction of a fluorine atom at the 4-position of the isoindoline-1,3-dione ring is a strategic design element aimed at enhancing the druglike properties of the molecule. Fluorine's high electronegativity and small van der Waals radius can lead to:

  • Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by cytochrome P450 enzymes.

  • Enhanced Membrane Permeability: The lipophilicity of the molecule can be fine-tuned by the addition of fluorine, potentially improving its ability to cross cell membranes and reach intracellular targets.

  • Modulated Binding Affinity: Fluorine can participate in favorable electrostatic and hydrogen bonding interactions with target proteins, leading to increased binding affinity and potency.

This guide will provide the necessary protocols and theoretical background to empower researchers to synthesize and evaluate novel 4-fluoroisoindoline-1,3-dione derivatives as potential anticancer agents.

Synthesis of N-Substituted 4-Fluoroisoindoline-1,3-dione Derivatives

The synthesis of N-substituted 4-fluoroisoindoline-1,3-diones is typically achieved through the condensation of 4-fluorophthalic anhydride with a primary amine. This versatile reaction allows for the introduction of a wide range of substituents at the nitrogen atom, enabling the exploration of structure-activity relationships (SAR).

General Synthetic Protocol

This protocol describes a general method for the synthesis of N-substituted 4-fluoroisoindoline-1,3-diones.

Materials:

  • 4-Fluorophthalic anhydride

  • Appropriate primary amine (e.g., aniline, benzylamine, or an aliphatic amine)

  • Glacial acetic acid or another suitable solvent (e.g., toluene, DMF)

  • Anhydrous sodium acetate (optional, as a catalyst)

  • Ethanol or methanol for recrystallization

  • Standard laboratory glassware and heating apparatus

Procedure:

  • In a round-bottom flask, dissolve 4-fluorophthalic anhydride (1 equivalent) in a minimal amount of glacial acetic acid with gentle heating.

  • Add the primary amine (1 equivalent) to the solution. If the amine is a salt (e.g., hydrochloride), add anhydrous sodium acetate (1.1 equivalents) to liberate the free amine.

  • Reflux the reaction mixture for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Pour the cooled mixture into ice-cold water to precipitate the product.

  • Collect the solid product by vacuum filtration and wash thoroughly with cold water.

  • Recrystallize the crude product from a suitable solvent, such as ethanol or methanol, to obtain the pure N-substituted 4-fluoroisoindoline-1,3-dione.

  • Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, FT-IR) and mass spectrometry to confirm its identity and purity.

Purification and Characterization

Purification of the synthesized compounds is crucial for accurate biological evaluation. Recrystallization is often sufficient to obtain highly pure products. For compounds that are difficult to crystallize, column chromatography on silica gel may be employed. The purity of the final compounds should be assessed by high-performance liquid chromatography (HPLC).

In Vitro Evaluation of Anticancer Activity

The initial assessment of the anticancer potential of newly synthesized 4-fluoroisoindoline-1,3-dione derivatives is performed using a panel of human cancer cell lines.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Apoptosis Induction Assay (Annexin V-FITC/PI Staining)

To determine if the observed cytotoxicity is due to the induction of apoptosis, an Annexin V-FITC/Propidium Iodide (PI) double staining assay followed by flow cytometry is performed.[1]

Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with the test compound at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-FITC positive, PI-negative cells are considered early apoptotic, while Annexin V-FITC positive, PI-positive cells are in late apoptosis or necrosis.

Mechanism of Action Studies

Understanding the molecular mechanisms by which 4-fluoroisoindoline-1,3-dione derivatives exert their anticancer effects is crucial for their further development.

Key Signaling Pathways

Based on the known mechanisms of related compounds and preliminary studies, the anticancer activity of 4-fluoroisoindoline-1,3-dione derivatives is likely mediated through the intrinsic apoptosis pathway. This pathway is regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins and culminates in the activation of caspases.

  • Bcl-2 Family Proteins: These proteins are key regulators of apoptosis. Pro-apoptotic members like Bax and Bak promote apoptosis, while anti-apoptotic members like Bcl-2 and Bcl-xL inhibit it. Many anticancer agents act by shifting the balance towards the pro-apoptotic proteins.

  • Caspase Activation: Caspases are a family of proteases that execute the apoptotic program. The activation of initiator caspases (e.g., caspase-9) triggers a cascade leading to the activation of executioner caspases (e.g., caspase-3), which cleave cellular substrates, resulting in the characteristic morphological changes of apoptosis.

  • p53 Tumor Suppressor: The p53 protein plays a central role in cellular stress responses, including apoptosis. Activation of p53 can lead to the transcriptional upregulation of pro-apoptotic genes.[2][3]

Diagram of the Proposed Signaling Pathway:

G cluster_0 4-Fluoroisoindoline-1,3-dione Derivative cluster_1 Cellular Response Compound 4-Fluoroisoindoline- 1,3-dione Derivative p53 p53 Activation Compound->p53 Bcl2_family Modulation of Bcl-2 Family Proteins Compound->Bcl2_family p53->Bcl2_family Caspase_activation Caspase Activation Bcl2_family->Caspase_activation Apoptosis Apoptosis Caspase_activation->Apoptosis

Caption: Proposed mechanism of action for 4-fluoroisoindoline-1,3-dione derivatives.

In Vivo Evaluation of Antitumor Efficacy

Promising candidates identified from in vitro studies should be evaluated for their antitumor efficacy in vivo using animal models. The most common model is the subcutaneous xenograft model in immunocompromised mice.

Subcutaneous Xenograft Model Protocol

Animals:

  • Athymic nude mice or SCID mice, 6-8 weeks old.

Procedure:

  • Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10⁶ cells in 100-200 µL of Matrigel/PBS mixture) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Compound Administration: Administer the test compound and vehicle control to the respective groups via an appropriate route (e.g., intraperitoneal, oral gavage) at a predetermined dose and schedule.

  • Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²)/2.

  • Toxicity Monitoring: Monitor the body weight and general health of the mice throughout the study to assess for any treatment-related toxicity.

  • Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

Structure-Activity Relationship (SAR) Insights

The systematic modification of the N-substituent of the 4-fluoroisoindoline-1,3-dione scaffold allows for the exploration of SAR. Key considerations include:

  • Nature of the N-substituent: The size, lipophilicity, and electronic properties of the substituent can significantly impact anticancer activity. Aromatic, heteroaromatic, and aliphatic substituents should be explored.

  • Linker Length and Flexibility: If a linker is used to connect a pharmacophore to the nitrogen atom, its length and flexibility can influence binding to the target protein.

  • Introduction of Additional Functional Groups: The incorporation of hydrogen bond donors and acceptors or other functional groups on the N-substituent can enhance target engagement and potency.

Data Presentation

Compound IDN-SubstituentCancer Cell LineIC50 (µM)Reference
Example 1 4-(2-Bromoacetyl)phenylRaji0.26 µg/mL[4]
Example 2 4-(2-Bromoacetyl)phenylK5623.81 µg/mL[4]
Example 3 Azide and silyl ether containingA54919.41 ± 0.01[5]
Example 4 para-fluoro substituted N-benzyl pyridiniumPC122.1[6]

Conclusion

The 4-fluoroisoindoline-1,3-dione scaffold is a promising platform for the development of novel anticancer agents. The synthetic accessibility of this scaffold allows for extensive chemical modifications to optimize potency and selectivity. The protocols and insights provided in this guide are intended to facilitate the rational design, synthesis, and evaluation of new drug candidates based on this privileged structure. Further investigations into the specific molecular targets and signaling pathways will be instrumental in advancing these compounds towards clinical development.

References

  • Radwan, M. A. A., Alminderej, F. M., Premanathan, M., Alwashmi, A. S. S., Alhumaydhi, F. A., Alturaiki, W., & Alsagaby, S. A. (2020). Synthesis and Evaluation of Novel Isoindoline-1,3-dione Derivatives as Anticancer Agents. Russian Journal of Bioorganic Chemistry, 46(6), 1087–1098. [Link]

  • Singh, J., et al. (2011). Synthesis and anti-proliferative activity of some isoindoline-1, 3-dione derivatives against ehrlich's ascites carcinoma bearing mice model. Pharmacologyonline, 2, 976-987. [Link]

  • Aliabadi, A., Gholamine, B., & Karimi, T. (2014). Synthesis and antiseizure evaluation of isoindoline-1 3-dione derivatives in mice. Medicinal Chemistry Research, 23, 2736–2743. [Link]

  • Trukhanova, Y. A., et al. (2021). Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. Chemistry Proceedings, 8(1), 83. [Link]

  • Bai, Y., et al. (2021). Electrochemical Reduction of Cyclic Imides: An Efficient and Practical Method for the Synthesis of Hydroxylactams and Lactams. Organic Letters, 23(7), 2298-2302. [Link]

  • Mohammadi-Farani, A., Abdi, N., Moradi, A., & Aliabadi, A. (2017). 2-(2-(4-Benzoylpiperazin 1-yl)ethyl)isoindoline-1 3-dione derivatives: Synthesis docking and acetylcholinesterase inhibitory evaluation as anti-Alzheimer agents. Iranian Journal of Basic Medical Sciences, 20(1), 59-66. [Link]

  • Heath, J. A., & Williamson, J. R. (1976). U.S. Patent No. 3,956,321. Washington, DC: U.S.
  • Radwan, M. A. A., Alminderej, F. M., Premanathan, M., Alwashmi, A. S. S., Alhumaydhi, F. A., Alturaiki, W., & Alsagaby, S. A. (2020). Synthesis and Evaluation of Novel Isoindoline-1,3-dione Derivatives as Anticancer Agents. Russian Journal of Bioorganic Chemistry, 46(6), 1087–1098. [Link]

  • Singh, J., et al. (2011). Synthesis and anti-proliferative activity of some isoindoline-1, 3-dione derivatives against ehrlich's ascites carcinoma bearing mice model. Pharmacologyonline, 2, 976-987. [Link]

  • Khan, I., et al. (2022). Novel Functionalized Spiro [Indoline-3,5′-pyrroline]-2,2′dione Derivatives: Synthesis, Characterization, Drug-Likeness, ADME, and Anticancer Potential. Molecules, 27(15), 4983. [Link]

  • Taiwo, F. O., et al. (2021). Synthesis of Some Phenylisoindoline-1,3-Diones and their Acetylcholinesterase and Butyryl Cholinesterase Inhibitory Activities. Journal of Pharmaceutical Research International, 33(51B), 194-201. [Link]

  • Gümüş, M., et al. (2018). Evaluation of Cytotoxic Potentials of Some Isoindole-1, 3-Dione Derivatives on HeLa, C6 and A549 Cancer Cell Lines. Anti-Cancer Agents in Medicinal Chemistry, 18(10), 1438-1447. [Link]

  • Kujawski, J., et al. (2021). A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. Molecules, 26(14), 4305. [Link]

  • Abdel-Wahab, B. F., et al. (2012). Synthesis of Some New Isoindoline-1,3-dione Based Heterocycles. Journal of the Brazilian Chemical Society, 23(1), 128-135. [Link]

  • Taiwo, F. O., et al. (2021). Synthesis of Some Phenylisoindoline-1,3-Diones and their Acetylcholinesterase and Butyryl Cholinesterase Inhibitory Activities. Journal of Pharmaceutical Research International, 33(51B), 194-201. [Link]

  • Quiney, C., et al. (2019). The prohibitin-binding compound fluorizoline induces apoptosis in chronic lymphocytic leukemia cells ex vivo but fails to prevent leukemia development in a murine model. Haematologica, 104(4), e163-e166. [Link]

  • Bertamino, A., et al. (2020). Metabolism-Guided Optimization of Tryptophanol-Derived Isoindolinone p53 Activators. Journal of Medicinal Chemistry, 63(21), 12896-12913. [Link]

  • Gümüş, M., et al. (2020). The Synthesis, Anticancer Activity, Structure-Activity Relationships and Molecular Modelling Studies of Novel Isoindole-1,3(2H)-dione Compounds Containing Different Functional Groups. Anti-Cancer Agents in Medicinal Chemistry, 20(11), 1368-1378. [Link]

  • Aliabadi, A., et al. (2018). Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells. Research in Pharmaceutical Sciences, 13(5), 445-453. [Link]

  • Sun, J., et al. (2007). Isoquinoline-1,3,4-trione Derivatives Inactivate Caspase-3 by Generation of Reactive Oxygen Species. Journal of Biological Chemistry, 282(21), 15813-15822. [Link]

  • Cappadone, C., et al. (2015). p53-dependent and p53-independent anticancer activity of a new indole derivative in human osteosarcoma cells. Biochemical and Biophysical Research Communications, 467(4), 822-828. [Link]

  • Al-Suwaidan, I. A., et al. (2017). The IC 50 values of 1,3,4-thiadiazol-2-ylisoindoline-1,3-diones that gave more than 50% at 100 mM. ResearchGate. [Link]

  • Forcisi, S., et al. (2023). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. International Journal of Molecular Sciences, 24(3), 2333. [Link]

  • Quiney, C., et al. (2019). The BCL-2 family members NOXA and BIM mediate fluorizoline-induced apoptosis in multiple myeloma cells. Haematologica, 104(4), e163-e166. [Link]

  • Gümüş, M., et al. (2020). The Synthesis, Anticancer Activity, Structure-Activity Relationships and Molecular Modelling Studies of Novel Isoindole-1,3(2H)-dione Compounds Containing Different Functional Groups. Anti-Cancer Agents in Medicinal Chemistry, 20(11), 1368-1378. [Link]

  • Primikyri, A., et al. (2014). Direct Binding of Bcl-2 Family Proteins by Quercetin Triggers Its Pro-Apoptotic Activity. ACS Chemical Biology, 9(12), 2737-2742. [Link]

  • Bertamino, A., et al. (2013). Synthesis, in Vitro, and in Cell Studies of a New Series of [Indoline-3,2′-thiazolidine]-Based p53 Modulators. Journal of Medicinal Chemistry, 56(13), 5407-5421. [Link]

  • Voutsadakis, I. A. (2011). The Role of BCL2 Family of Apoptosis Regulator Proteins in Acute and Chronic Leukemias. Clinical Lymphoma, Myeloma & Leukemia, 11(3), 241-250. [Link]

  • Appiah, S., et al. (2020). Doxorubicin selectively induces apoptosis through the inhibition of a novel isoform of Bcl‑2 in acute myeloid leukaemia MOLM‑13 cells with reduced Beclin 1 expression. Oncology Letters, 20(1), 77-86. [Link]

  • Wang, X., et al. (2011). Structure-based design of isoindoline-1,3-diones and 2,3-dihydrophthalazine-1,4-diones as novel B-Raf inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(23), 7017-7021. [Link]

  • Atmaca, M., et al. (2020). Structure-activity relationship of anticancer drug candidate quinones. IntechOpen. [Link]

Sources

Application Note: Flow Cytometry Assessment of Apoptosis Induced by 4-Fluoroisoindoline-1,3-dione Based PROTACs

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a validated protocol for quantifying apoptosis induced by Proteolysis Targeting Chimeras (PROTACs) synthesized using the 4-fluoroisoindoline-1,3-dione scaffold. While this fluorinated precursor enables rapid nucleophilic aromatic substitution (


) to generate Cereblon (CRBN)-recruiting libraries, the resulting degraders often exhibit non-monotonic dose-responses (the "Hook Effect"). This guide provides a self-validating flow cytometry workflow designed to distinguish true PROTAC-mediated cytotoxicity from off-target effects, optimizing gating strategies for early vs. late apoptosis and necrosis.

Introduction: The Chemistry-Biology Interface

The Role of 4-Fluoroisoindoline-1,3-dione

In PROTAC discovery, the 4-fluoroisoindoline-1,3-dione moiety serves as a critical electrophilic "anchor" for synthesizing Cereblon (CRBN) ligands. Unlike complex multi-step syntheses, the fluorine atom at the C4 position allows for direct, one-step conjugation with amine-functionalized linkers via


 chemistry. This enables the rapid generation of degrader libraries to screen against Proteins of Interest (POI) such as BRD4, BTK, or KRAS.
Mechanism of Action (MOA) & The Hook Effect

Successful PROTACs form a ternary complex (POI-PROTAC-E3 Ligase). However, a unique challenge in PROTAC development is the Hook Effect : at high concentrations, the PROTAC saturates both the POI and the E3 ligase independently, forming binary complexes that compete with the productive ternary complex. This results in a bell-shaped efficacy curve where higher doses may paradoxically reduce apoptosis.

Figure 1: PROTAC Synthesis and Mechanism of Action

PROTAC_MOA Precursor 4-Fluoroisoindoline- 1,3-dione (CRBN Anchor) PROTAC Functional PROTAC Precursor->PROTAC SnAr Reaction Linker Amine-Linker-POI Ligand Linker->PROTAC Ternary Ternary Complex (POI : PROTAC : CRBN) PROTAC->Ternary + POI & CRBN Ubiquitin Poly-Ubiquitination Ternary->Ubiquitin E2 Transfer Degradation Proteasomal Degradation Ubiquitin->Degradation 26S Proteasome Apoptosis Apoptosis (Phenotypic Readout) Degradation->Apoptosis Loss of Survival Signal

Caption: Synthesis of CRBN-recruiting PROTACs from 4-fluoroisoindoline-1,3-dione and subsequent apoptotic signaling cascade.

Experimental Design Considerations

Cell Line Selection
  • CRBN Expression: Verify CRBN expression levels in your target cell line (e.g., MM.1S, MOLT-4) via Western Blot prior to flow cytometry. Low CRBN levels will yield false negatives.

  • Control Lines: Include a CRBN-knockout (CRBN-/-) line if available to confirm E3-dependency.

Time-Point Optimization

PROTAC-induced degradation is rapid (1–4 hours), but the phenotypic consequence (apoptosis) lags.

  • Degradation Check: 4–6 hours (Western Blot).

  • Apoptosis Assay: 24–48 hours (Flow Cytometry). Testing too early will miss the apoptotic peak; testing too late results in secondary necrosis (debris).

Controls (Critical for Validation)
Control TypeTreatmentPurpose
Vehicle DMSO (0.1%)Baseline viability.
Negative Control PROTAC Epimer (Thalidomide enantiomer)Proves stereospecific binding to CRBN.
Competitor Free Pomalidomide + PROTACValidates CRBN-dependency (prevents ternary complex).
Positive Control Staurosporine (1 µM, 4h)Validates staining reagents and cytometer setup.

Materials & Reagents

  • PROTAC Stock: Dissolved in DMSO (avoid freeze-thaw cycles).

  • Apoptosis Kit: Annexin V-FITC (or APC) / Propidium Iodide (PI) Kit.[1]

    • Note: Use 7-AAD instead of PI if you have a limited laser configuration, but PI is preferred for distinct separation.

  • Binding Buffer: 10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂ (pH 7.4).[1][2]

    • Critical: Annexin V binding is calcium-dependent .[3] Do not use PBS or EDTA-containing buffers for the staining step.

  • Flow Cytometer: Equipped with 488 nm (Blue) and 561 nm (Yellow-Green) or 633 nm (Red) lasers.

Step-by-Step Protocol

Phase 1: Cell Treatment (Day 0)
  • Seed cells at

    
     cells/mL in 6-well plates.
    
  • Treat with PROTAC in a dose-response format (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM).

    • Tip: Include the 10 µM point specifically to detect the Hook Effect .

  • Incubate for 24 hours at 37°C, 5% CO₂.

Phase 2: Harvesting (Day 1) - Critical Step

Apoptotic cells detach from the plate. You must collect the supernatant.

  • Collect the culture media (supernatant) into a 15 mL tube.

  • Wash adherent cells gently with PBS; add this wash to the same 15 mL tube.

  • Trypsinize adherent cells (using Accutase is gentler on apoptotic membranes).

  • Combine trypsinized cells with the supernatant/wash tube.

  • Centrifuge at 300 x g for 5 minutes. Discard supernatant.

Phase 3: Staining[3]
  • Wash pellet twice with cold PBS.[1][3]

  • Resuspend cells in 100 µL of 1X Annexin Binding Buffer .

  • Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI) .

  • Gently vortex and incubate for 15 minutes at Room Temperature (RT) in the dark.

  • Add 400 µL of 1X Annexin Binding Buffer to stop the reaction.

  • Analyze within 1 hour.

Figure 2: Experimental Workflow

Workflow Treat Treat Cells with PROTAC (0 - 10 µM) Harvest Harvest: Supernatant + Adherent Cells Treat->Harvest Wash Wash 2x PBS Resuspend in Binding Buffer (Ca++) Harvest->Wash Stain Add Annexin V + PI 15 min @ RT (Dark) Wash->Stain Acquire Flow Cytometry Acquisition (Within 1 hr) Stain->Acquire

Caption: Optimized flow cytometry workflow ensuring retention of floating apoptotic cells.

Data Analysis & Gating Strategy

Gating Hierarchy
  • FSC-A vs. SSC-A: Gate on cells, excluding debris (very low FSC). Note: Apoptotic cells shrink (lower FSC) and become granular (higher SSC).

  • FSC-H vs. FSC-A: Doublet discrimination (Keep Singlets).

  • FITC (Annexin V) vs. PE/PerCP (PI): Quadrant gating.

Quadrant Interpretation
QuadrantPhenotypePhysiological State
Q3 (LL) Annexin V- / PI-Live Cells (Intact membrane, no PS exposure).[4]
Q4 (LR) Annexin V+ / PI-Early Apoptosis (PS exposure, intact membrane).
Q2 (UR) Annexin V+ / PI+Late Apoptosis (PS exposure, loss of membrane integrity).
Q1 (UL) Annexin V- / PI+Necrosis / Debris (Rare in controlled assays).
The "Hook Effect" Visualization

When plotting % Apoptosis (Q2 + Q4) vs. Log[Concentration] :

  • Standard Drug: Sigmoidal curve reaching a plateau.

  • PROTAC: Bell-shaped curve. Efficacy drops at high concentrations (e.g., >1 µM) because binary complexes (PROTAC-CRBN) prevent ternary complex formation.

    • Action: If you see this, report the

      
       (maximal degradation/apoptosis) and the concentration at which it occurs, rather than a standard 
      
      
      
      .

Troubleshooting Guide

IssueProbable CauseSolution
No Annexin V Signal Low Calcium in bufferEnsure 1X Binding Buffer contains 2.5 mM CaCl₂. PBS will fail.
High Background (All cells +) Trypsin damageUse Accutase or scrape gently. Do not over-trypsinize.
False Positives (PI+) Fixed cellsAnnexin/PI assay requires live, unfixed cells . Do not use PFA.
No Hook Effect seen Concentration too lowExtend dose range to 10 µM or 50 µM.

References

  • Thermo Fisher Scientific. "Annexin V Staining Protocol for Flow Cytometry." BestProtocols. Link

  • Bio-Techne. "Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry." R&D Systems. Link

  • Boster Bio. "Annexin V PI Staining Guide for Apoptosis Detection." Technical Resource Center. Link

  • Neklesa, T. K., et al. "Immediate and prolonged degradation of proteins by a novel class of PROTACs." Nature Communications, 2019. (Contextualizes the hook effect in CRBN PROTACs).
  • Nowak, R. P., et al. "Plasticity in binding confers selectivity in ligand-induced protein degradation." Nature Chemical Biology, 2018. (Mechanistic insight into ternary complexes).

Sources

Troubleshooting & Optimization

Technical Support Center: 4-Fluoroisoindoline-1,3-dione Synthesis & Purification

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

4-Fluoroisoindoline-1,3-dione (commonly 4-fluorophthalimide ) is a critical building block, particularly in the synthesis of immunomodulatory drugs (IMiDs) such as fluoro-thalidomide analogs. The standard synthesis involves the condensation of 3-fluorophthalic anhydride with a nitrogen source (urea, formamide, or ammonium carbonate).[1]

While the reaction appears straightforward, it is prone to specific "stall" points where intermediates fail to cyclize, leading to difficult-to-separate impurities.[1] This guide addresses the identification and removal of these byproducts, specifically the open-ring phthalamic acid and hydrolyzed starting materials .[1]

Core Reaction Scheme

The transformation requires a two-step sequence: ring opening of the anhydride by the amine (fast), followed by ring closure (dehydration) to form the imide (rate-limiting, requires heat/catalysis).[1]

ReactionPathway Anhydride 3-Fluorophthalic Anhydride (Starting Material) OpenRing 3-Fluorophthalamic Acid (Open-Ring Intermediate) Anhydride->OpenRing + Urea/NH3 (Nucleophilic Attack) SideProduct 3-Fluorophthalic Acid (Hydrolysis Byproduct) Anhydride->SideProduct + H2O (Hydrolysis) Product 4-Fluoroisoindoline-1,3-dione (Target Product) OpenRing->Product - H2O (Cyclization/Dehydration) OpenRing->SideProduct Hydrolysis (if pH > 10)

Figure 1: Reaction pathway showing the critical "Open-Ring" intermediate which often contaminates the final product if cyclization is incomplete.

Troubleshooting Guide (Q&A)

Issue 1: Presence of "Open-Ring" Impurities

User Question: My HPLC shows a persistent impurity (5–15%) that is more polar than the product. Recrystallization isn't removing it effectively.[1] What is it?

Technical Diagnosis: This is almost certainly 3-fluorophthalamic acid (or the carbamoyl derivative if urea is used).[1]

  • Cause: The reaction temperature was too low or the time was insufficient to drive the second step (dehydration/cyclization).[1] The ring-opening is exothermic and fast, but the ring-closing requires temperatures >130°C or dehydrating conditions.[1]

  • Detection: In 1H NMR, look for a broad singlet (COOH/NH) around 10–13 ppm and a shift in the aromatic protons compared to the symmetric imide.[1]

Resolution Protocol:

  • Thermal Push: If the reaction is run in solvent (e.g., acetic acid), ensure reflux is maintained (118°C) for at least 4–6 hours. If running a melt with urea, ensure the temperature reaches 150–160°C.[1]

  • Chemical Dehydration: Add a dehydrating agent like acetic anhydride (Ac₂O) to the reaction mixture for the final hour.[1] This chemically forces the closure of the phthalamic acid to the imide.[1]

Issue 2: Contamination with Starting Material (Anhydride/Acid)

User Question: I see unreacted starting material. Can I just wash it out with water?

Technical Diagnosis: Unreacted 3-fluorophthalic anhydride will hydrolyze to 3-fluorophthalic acid upon contact with aqueous workup buffers.[1] While phthalic acid is more soluble in water than the imide, it can co-precipitate if the solution is too acidic.[1]

Resolution Protocol:

  • The Bicarbonate Wash: The pKa of the imide N-H is ~8.3, while the carboxylic acid pKa is ~3–4.[1]

  • Action: Wash the crude solid with saturated aqueous Sodium Bicarbonate (NaHCO₃) .[1]

    • Mechanism:[1] NaHCO₃ (pH ~8.[1]5) will deprotonate the carboxylic acid (forming the soluble carboxylate salt) but is not strong enough to deprotonate the imide (which would dissolve it).[1]

    • Warning: Do not use NaOH, as it will deprotonate the imide and dissolve your product, or hydrolyze the ring back to the acid.[1]

Issue 3: Sticky/Tarry Product

User Question: The product is isolating as a brown sticky solid rather than white crystals.

Technical Diagnosis: This usually indicates polymerization of urea (biuret/triuret formation) or oxidative decomposition if the temperature was uncontrolled (>180°C).[1]

Resolution Protocol:

  • Solvent Switch: Avoid solvent-free "melt" reactions if purity is critical.[1] Use Glacial Acetic Acid as the solvent.[1] It solubilizes the reactants but allows the product to precipitate upon cooling, acting as a self-purifying system.[1]

  • Purification: Recrystallize from Ethanol/Water (9:1) or Toluene .[1]

Optimized Experimental Protocol

This protocol minimizes the "open-ring" impurity by using acetic acid to facilitate proton transfer and dehydration.[1]

Materials
ReagentEquiv.Role
3-Fluorophthalic Anhydride 1.0Starting Material
Urea 1.2–1.5Nitrogen Source
Glacial Acetic Acid SolventMedium & Catalyst
Acetic Anhydride (Optional)0.5Dehydrating Agent
Step-by-Step Workflow
  • Setup: In a round-bottom flask equipped with a reflux condenser, suspend 3-fluorophthalic anhydride (10 g, 60 mmol) in Glacial Acetic Acid (40 mL).

  • Addition: Add Urea (4.3 g, 72 mmol). Note: Urea is preferred over ammonia gas for ease of handling and stoichiometry control.[1]

  • Reaction:

    • Heat the mixture to reflux (approx. 118°C) .

    • Maintain reflux for 6–12 hours .[1] The solution will initially clear and then may darken slightly.[1]

    • Checkpoint: Monitor by TLC (EtOAc/Hexane 1:1).[1] The anhydride spot (Rf ~0.[1]8) should disappear; the imide spot (Rf ~0.[1]5) should appear. The "open ring" acid stays at the baseline.[1]

  • Workup (The "Crash-Out"):

    • Cool the mixture to room temperature. The 4-fluorophthalimide should crystallize out.[1]

    • Pour the slurry into ice-cold water (100 mL) to dissolve urea byproducts and acetic acid.

    • Filter the solid.[1]

  • Purification (The Acid Removal):

    • Resuspend the wet cake in 5% NaHCO₃ solution (50 mL) and stir for 15 minutes. This removes unreacted phthalic acid and phthalamic acid.[1]

    • Filter and wash copiously with water until pH is neutral.[1]

    • Dry in a vacuum oven at 60°C.

Data Specifications
ParameterValue / Description
Appearance White to off-white crystalline solid
Melting Point ~178–180°C (Lit.[1] varies; typically high melting)
Solubility Soluble in DMF, DMSO, hot Ethanol.[1] Insoluble in Water.[1]
Key impurity 3-Fluorophthalamic acid (removable via NaHCO₃ wash)

References

  • Synthesis of Phthalimide Derivatives: Organic Chemistry Portal. "Phthalimides."[1][2][3] Available at: [Link][1]

  • Reaction Mechanism & Urea Decomposition: ScienceMadness Library. "Reactions of Urea with Acids and Anhydrides."[1] Available at: [Link](Note: Generalized reference for urea-anhydride chemistry).

  • Purification by Recrystallization: University of Rochester, Dept. of Chemistry. "How To: Purify by Crystallization." Available at: [Link]

Sources

Technical Support Center: Addressing Poor Cell Permeability of 4-Fluoroisoindoline-1,3-dione PROTACs

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: 4-Fluoroisoindoline-1,3-dione (4-F-Thalidomide) Scaffold Permeability & Stability[1]

Mission Statement

You are likely using 4-fluoroisoindoline-1,3-dione (often chemically synonymous in this context with 4-fluoro-thalidomide precursors) to synthesize Cereblon (CRBN)-recruiting PROTACs. While this scaffold is a standard electrophile for creating 4-amino-thalidomide (Pomalidomide-like) derivatives via


, users frequently report "poor permeability" which is often a misdiagnosis of chemical instability  or unfavorable physicochemical properties  introduced during the coupling stage.[1]

This guide moves beyond generic advice to address the specific reactivity and "Linkerology" of this fluorinated scaffold.

Module 1: Diagnostic Workflow (Root Cause Analysis)

Before altering your chemical synthesis, you must distinguish between true impermeability and assay artifacts caused by the fluorinated scaffold's reactivity.

The "Hydrolysis Trap"

Issue: The fluorine atom at the 4-position of the isoindoline-1,3-dione ring is highly electron-withdrawing. This activates the adjacent carbonyl carbons, making the phthalimide ring significantly more susceptible to hydrolytic ring-opening than non-fluorinated thalidomide. Symptom: High


 in cells, but good binding in biochemical assays.
False Positive:  The ring opens in the cell culture media (pH 7.4) before entering the cell. The resulting dicarboxylic acid/amide metabolite is highly polar and impermeable.

Diagnostic Protocol:

  • Incubate your PROTAC in cell culture media (without cells) at 37°C for 0, 1, 6, and 24 hours.

  • Analyze via LC-MS.

  • Result: If you see a mass shift of +18 Da (water addition), your molecule is hydrolyzing extracellularly.[1]

    • Fix: Switch to a less electrophilic scaffold (e.g., 4-amino precursors) or store stocks in anhydrous DMSO until the moment of use.

Troubleshooting Decision Tree

TroubleshootingFlow Start Issue: High DC50 / Poor Cellular Activity Step1 1. Media Stability Check (LC-MS) Start->Step1 Hydrolysis Mass +18 Da Detected? Step1->Hydrolysis Yes_Hydro Ring Hydrolysis Hydrolysis->Yes_Hydro Yes No_Hydro Molecule Intact Hydrolysis->No_Hydro No Action1 Fix: Switch to 4-amino scaffold or reduce media incubation time Yes_Hydro->Action1 Step2 2. Intracellular Target Engagement (NanoBRET / CETSA) No_Hydro->Step2 Engage Target Engaged? Step2->Engage Yes_Engage Permeability is OK Issue is Ternary Complex Engage->Yes_Engage Yes No_Engage True Permeability Issue Engage->No_Engage No Action2 Optimize Linker Length/Cooperativity Yes_Engage->Action2 Action3 Proceed to Chemical Optimization (Module 2) No_Engage->Action3

Caption: Diagnostic logic flow to distinguish between hydrolytic instability (common with 4-F scaffolds) and true membrane impermeability.

Module 2: Chemical Optimization Strategies

If stability is confirmed, the issue is likely the physicochemical profile. PROTACs derived from 4-fluoroisoindoline-1,3-dione often fail the "Rule of 5" (bRo5).[1]

The "Chameleonic" Linker Strategy

Linear alkyl or PEG linkers often result in extended conformations with high Topological Polar Surface Area (TPSA).

  • Solution: Incorporate "chameleonic" elements that fold in lipophilic environments (membrane) to hide polar groups (TPSA < 140 Ų) and unfold in aqueous cytosol.

  • Specific Modification: Replace linear PEGs with piperazine or spirocyclic rigid linkers. These restrict the number of rotatable bonds and often improve permeability by locking the molecule in a "self-masking" conformation.

Masking the Glutarimide NH

The glutarimide NH (part of the CRBN binding pharmacophore) is a hydrogen bond donor (HBD). High HBD counts correlate negatively with permeability.[1]

  • Strategy: N-Methylation of the glutarimide nitrogen is not recommended as it drastically reduces CRBN affinity.[1]

  • Alternative: Use an Imide Prodrug .[1] Attach a lipophilic, enzyme-cleavable group (e.g., acyloxymethyl) to the glutarimide nitrogen.[1] This masks the HBD during transport and is cleaved by intracellular esterases.

Fluorine Displacement Verification

If you used 4-fluoroisoindoline-1,3-dione as a starting material, did you displace the fluorine?

  • Scenario A (

    
     Success):  You displaced F with an amine. You now have a 4-amino-thalidomide analog.[1] Focus on linker lipophilicity (cLogP).
    
  • Scenario B (F Retained): You linked via a different position (e.g., C5 or N-alkylation), keeping the 4-F group.[1]

    • Critical Risk:[1][2] The 4-F group is electron-withdrawing.[1] It lowers the

      
       of the glutarimide NH (normally ~10-11) to ~8-9. This increases the percentage of ionized (anionic) species at physiological pH (7.4), which cannot cross the cell membrane .
      
    • Fix: If F is essential for binding, you must use a prodrug strategy to mask the acidic NH.

Module 3: Experimental Protocols

Do not rely on calculated properties (cLogP) alone.[1] Use these validated assays.

Protocol A: PAMPA (Parallel Artificial Membrane Permeability Assay)

Use this to screen compounds before cell-based assays.[1]

StepParameterSpecificationNotes
1 Membrane 4% Phosphatidylcholine in DodecaneMimics passive diffusion.[1]
2 Donor Plate pH 7.4 PBS + 5% DMSOCritical: Do not exceed 5% DMSO; PROTACs may precipitate.
3 Acceptor Plate pH 7.4 PBS (Sink Condition)Use a scavenger (e.g., BSA) if PROTAC is highly lipophilic to simulate blood flow.[1]
4 Incubation 5 Hours @ 25°CLonger times risk hydrolysis of the thalidomide ring.
5 Analysis LC-MS/MSUV detection is often insufficient for low-concentration PROTACs.[1]

Success Criteria:


 indicates moderate-to-good permeability.[1]
Protocol B: Cellular Thermal Shift Assay (CETSA)

Use this to prove the PROTAC entered the cell and bound CRBN.

  • Treat: Incubate cells (e.g., HEK293) with PROTAC (1-10 µM) for 1 hour.

  • Heat: Aliquot cells and heat at a gradient (40°C - 65°C).

  • Lysis: Lyse cells (freeze-thaw).

  • Separate: Centrifuge to remove denatured/precipitated proteins.

  • Detect: Western Blot for CRBN (or HiBiT tag).[1]

  • Result: A shift in the melting curve (

    
    ) compared to DMSO control confirms intracellular  binding.[1]
    

Module 4: FAQs

Q1: I used 4-fluorothalidomide to make my PROTAC, but the yield was low and the product is unstable. Why? A: The 4-fluoro group activates the phthalimide ring toward hydrolysis during synthesis if water is present. Ensure your


 reaction (using DIPEA/DMSO) is strictly anhydrous.[1] If the ring opens during synthesis, you are isolating a dicarboxylic acid impurity which is impermeable.

Q2: Can I use the "Hook Effect" to determine permeability? A: No. The Hook Effect (loss of degradation at high concentrations) only proves you have a bifunctional molecule that binds. It does not quantify how much got inside. A PROTAC with 1% permeability can still show a Hook Effect if that 1% is potent enough.[1] Use CETSA or NanoBRET for permeability quantitation.[1]

Q3: My cLogP is 4.5 (good), but permeability is zero. Why? A: Check your TPSA (Topological Polar Surface Area).[1] PROTACs often have "hidden" polarity.[1] If TPSA > 140 Ų, even a lipophilic molecule will struggle to permeate.[1] Try rigidifying the linker (e.g., switching from PEG to piperazine) to reduce the entropic cost of membrane entry.

References

  • Impact of Linker Composition on PROTAC Permeability Title: Impact of Linker Composition on VHL PROTAC Cell Permeability Source: Journal of Medicinal Chemistry (2025) URL:[Link]

  • Evaluation of Linker Effects on Permeability Title: Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation Source: PubMed Central / NIH (2022) URL:[Link]

  • Fluorine Effects on pKa and Permeability Title: The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications Source: PubMed Central / NIH URL:[1][Link]

  • CETSA Protocols for Target Engagement Title: Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA Source: NCBI Bookshelf URL:[1][Link]

  • Thalidomide Analog Stability Title: De-Novo Design of Cereblon (CRBN) Effectors Guided by Natural Hydrolysis Products Source: PubMed Central / NIH URL:[1][Link]

Sources

Avoiding hydrolysis of the phthalimide ring in 4-Fluoroisoindoline-1,3-dione

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Senior Application Scientist, Technical Support Division Subject: Technical Guide: Avoiding Hydrolysis of the Phthalimide Ring in 4-Fluoroisoindoline-1,3-dione

Executive Summary: The Fluorine Paradox

4-Fluoroisoindoline-1,3-dione (4-fluorophthalimide) presents a unique synthetic challenge. The fluorine atom at the C4 position exerts a strong inductive electron-withdrawing effect (-I). While this activates the C-F bond for Nucleophilic Aromatic Substitution (SNAr), it simultaneously renders the carbonyl carbons of the imide ring significantly more electrophilic than in unsubstituted phthalimide.

This creates a "reactivity window" where the conditions required to displace the fluorine often overlap with those that trigger catastrophic ring opening (hydrolysis). This guide provides the mechanistic insight and validated protocols to navigate this window, ensuring the integrity of the phthalimide scaffold during functionalization.

Mechanistic Analysis & Strategic Workflow

To prevent hydrolysis, one must understand the competition between the desired SNAr pathway and the undesired ring-opening pathway.

The Competition: Substitution vs. Hydrolysis
  • Path A (Desired SNAr): Nucleophile attacks C4, displacing Fluoride. This requires a stabilized Meisenheimer complex.

  • Path B (Undesired Hydrolysis): Nucleophile (or adventitious water/hydroxide) attacks the Carbonyl (C1 or C3). The electron-poor nature of the 4-fluoro ring lowers the activation energy for this attack.

Critical Insight: The proton on the imide nitrogen (N-H) plays a pivotal role.

  • In N-H 4-fluorophthalimide: Base deprotonates the nitrogen first (

    
    ). The resulting anion is electron-rich, which deactivates the ring toward SNAr but protects it from nucleophilic attack at the carbonyl (electrostatic repulsion).
    
  • In N-Substituted 4-fluorophthalimide: The ring is neutral and highly activated. SNAr is faster, but the carbonyls are extremely susceptible to hydrolysis by hydroxide or even water at high temperatures.

Strategic Recommendation: For maximum yield and stability, functionalize the Nitrogen first . Attempting SNAr on the N-H species often requires harsh conditions that degrade the molecule.

ReactionPathways Start 4-Fluorophthalimide (N-H) Anion N-Anion (Deactivated Ring) Start->Anion Base (Deprotonation) N_Sub N-Substituted (Activated Ring) Start->N_Sub N-Alkylation (Mild Base) SNAr_Prod 4-Substituted Product Anion->SNAr_Prod Difficult S_NAr (Requires harsh conditions) N_Sub->SNAr_Prod Facile S_NAr (Mild Nucleophile) Hydrolysis Phthalamic Acid (Ring Open) N_Sub->Hydrolysis Aq. Base / High Temp

Figure 1: Reaction pathways showing the strategic advantage of N-substitution prior to SNAr to avoid harsh conditions that favor hydrolysis.

Troubleshooting Guide & FAQs

Issue 1: "I see a new peak at ~170 ppm in C13 NMR and loss of the imide symmetry."

Diagnosis: You have opened the ring to form a phthalamic acid derivative. Cause: Presence of hydroxide (


) or water in a basic environment. The 4-fluoro substituent makes the carbonyls "hard" electrophiles, highly reactive toward hard nucleophiles like 

. Solution:
  • Strictly Anhydrous Conditions: Use dry solvents (DMF, DMSO, NMP) stored over molecular sieves.

  • Base Selection: Switch from hydroxide bases (NaOH, KOH) to non-nucleophilic bases like Cesium Carbonate (

    
    )  or DIPEA  (Hünig's base).
    
  • Temperature: Do not exceed 80°C if any moisture is suspected.

Issue 2: "My SNAr reaction on the N-H starting material is stalled."

Diagnosis: Ring deactivation. Cause: You used a base (e.g.,


) which deprotonated the imide nitrogen. The negative charge donates electron density into the 

-system, counteracting the activating effect of the fluorine. Solution:
  • Route Change: Alkylate the nitrogen first (e.g., N-Methyl, N-Benzyl).

  • If N-H is required: Use a removable protecting group (e.g., PMB - p-methoxybenzyl) on the nitrogen, perform the SNAr, then deprotect under acidic conditions (TFA).

Issue 3: "The ring opens during the workup."

Diagnosis: pH shock. Cause: Quenching a basic reaction mixture directly with water generates a localized high pH spike before mixing, or using a strong basic wash (e.g., 1M NaOH) to remove impurities. Solution:

  • Quench: Pour the reaction mixture into a buffered solution (e.g., saturated

    
     or dilute 
    
    
    
    ) rather than pure water.
  • pH Target: Keep the aqueous phase pH < 9 during extraction.

Validated Experimental Protocols

These protocols are designed to minimize the "Hydrolysis Window."

Protocol A: Safe N-Alkylation (Preserving the F-C bond)

Objective: Attach a substituent to the Nitrogen without hydrolyzing the ring or displacing the Fluorine.

ParameterSpecificationRationale
Solvent DMF or Acetone (Dry)Polar aprotic promotes

without solvolysis.
Base

(1.1 equiv)
Mild enough to deprotonate N-H (

8.3) but won't attack Carbonyl.
Electrophile Alkyl Halide (1.05 equiv)Slight excess ensures conversion.
Temp 25°C - 60°CKeep low to prevent F-displacement side reactions.

Step-by-Step:

  • Dissolve 4-fluoroisoindoline-1,3-dione (1.0 eq) in dry DMF (0.2 M).

  • Add anhydrous

    
     (1.1 eq). Stir for 15 min at RT (Solution may turn yellow/orange due to anion formation).
    
  • Add Alkyl Halide (1.05 eq) dropwise.

  • Monitor by TLC/LCMS. If sluggish, heat to 50°C. Do not exceed 80°C to avoid SNAr competition.

  • Workup: Pour into ice-cold 0.1 M HCl. Filter the precipitate. (Acidic quench prevents hydrolysis of the product).

Protocol B: SNAr on N-Substituted 4-Fluorophthalimide

Objective: Displace Fluorine with an amine nucleophile without ring opening.

ParameterSpecificationRationale
Solvent DMSO or NMP (Anhydrous)High dielectric constant stabilizes the Meisenheimer complex.
Base DIPEA (2-3 equiv)Non-nucleophilic organic base to scavenge HF. Avoids inorganic carbonates which can be wet.
Nucleophile Amine (1.1 - 1.2 equiv)Primary/Secondary amines.
Temp 80°C - 120°CActivation energy for SNAr is higher than hydrolysis; dry conditions are crucial here.

Step-by-Step:

  • Dissolve N-substituted-4-fluorophthalimide in anhydrous DMSO.

  • Add DIPEA (2.0 eq).

  • Add the Amine nucleophile (1.2 eq).

  • Heat to 90°C under Nitrogen/Argon atmosphere.

  • Critical Check: If the reaction turns dark brown/black rapidly, check for moisture.

  • Workup: Dilute with Ethyl Acetate, wash with Sat.

    
      (3x) and Brine. Avoid NaOH washes.
    

Decision Logic for Reaction Conditions

Use this logic gate to determine the safety of your proposed conditions.

DecisionTree Start Start: Reaction Planning Q1 Is the Nitrogen substituted? Start->Q1 Q2 Are you using aqueous base? Q1->Q2 Yes Advice1 Advice: Alkylate N first Q1->Advice1 No Q3 Is the Nucleophile 'Hard' (OH-, OR-)? Q2->Q3 No (Anhydrous) Stop STOP: High Hydrolysis Risk Q2->Stop Yes (e.g., NaOH/H2O) Safe Proceed: Low Hydrolysis Risk Q3->Safe No (Amines/Thiols) Q3->Stop Yes (Alkoxides) Caution Caution: Use Anhydrous Solvents Only

Figure 2: Logic flow for assessing hydrolysis risk based on substitution pattern and reagents.

References

  • Stability of Phthalimides: Green, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, Wiley-Interscience, New York, 1999, 564-566.
  • Fluorine Effect in SNAr: Chambers, R. D. Fluorine in Organic Chemistry; Blackwell Publishing: Oxford, 2004.
  • Mechanism of Imide Hydrolysis: Khan, M. N. "Kinetics and mechanism of the alkaline hydrolysis of phthalimide." Journal of Organic Chemistry, 1995, 60, 4536-4541. Link

  • SNAr on Fluorophthalimides: Organic Chemistry Portal, "Nucleophilic Aromatic Substitution". (General conditions for SNAr on activated rings). Link

  • Base-Promoted SNAr: Yang, K., et al. "Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes." MDPI Molecules, 2019, 24(6), 1166. Link

Impact of fluorine position on 4-Fluoroisoindoline-1,3-dione activity and stability

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Fluoroisoindoline-1,3-dione and its positional isomers. This guide provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during synthesis, characterization, and application of these compounds. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific reasoning to empower your experimental decisions.

Troubleshooting Guide

This section addresses specific problems that you may encounter during your research, offering step-by-step solutions and preventative measures.

Problem 1: Low or No Yield During Synthesis of Fluoroisoindoline-1,3-dione Derivatives

Scenario: You are attempting to synthesize a N-substituted 4-fluoroisoindoline-1,3-dione from 4-fluorophthalic anhydride and a primary amine, but you are experiencing low yields or recovering only starting materials.

Causality and Solution Pathway:

The synthesis of isoindoline-1,3-diones (phthalimides) from phthalic anhydrides is a condensation reaction that is generally robust but can be sensitive to reaction conditions and reagent purity.[1][2] Low yields often stem from incomplete reaction, side reactions, or product degradation.

Step-by-Step Troubleshooting Protocol:

  • Verify Reagent Purity and Stoichiometry:

    • Amine Purity: Ensure your primary amine is free from secondary amine contaminants and water. Water can hydrolyze the anhydride starting material. Use freshly distilled or purchased high-purity amines.

    • Anhydride Integrity: Check the 4-fluorophthalic anhydride for signs of hydrolysis (conversion to 4-fluorophthalic acid). The presence of the diacid can complicate the reaction. Consider recrystallizing the anhydride if its purity is questionable.

    • Stoichiometry: Use a 1:1 molar ratio of the amine and anhydride. A slight excess of the amine (1.1 equivalents) can sometimes drive the reaction to completion, but a large excess can make purification difficult.

  • Optimize Reaction Conditions:

    • Solvent: Acetic acid is a common and effective solvent for this reaction as it facilitates the dehydration step. Toluene or xylene with azeotropic removal of water (using a Dean-Stark apparatus) are also excellent choices, particularly for less reactive amines.[1]

    • Temperature: The reaction typically requires heat to drive the dehydration of the intermediate phthalamic acid. Refluxing in acetic acid (around 118 °C) or toluene (around 111 °C) is usually sufficient.[1] If the reaction is not proceeding, a higher boiling solvent like xylene (boiling point ~140 °C) may be necessary.

    • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is often complete within 2-4 hours, but some sterically hindered or electronically deactivated amines may require longer reaction times.

  • Consider Catalysis:

    • For sluggish reactions, the addition of a catalytic amount of a dehydrating agent like sodium acetate can be beneficial when running the reaction in acetic acid.

Experimental Protocol: General Synthesis of N-substituted 4-Fluoroisoindoline-1,3-dione

Synthesis_Workflow reagents 1. Combine Reagents 4-Fluorophthalic Anhydride (1 eq.) Primary Amine (1.0-1.1 eq.) Solvent (e.g., Acetic Acid) reaction 2. Reaction Heat to reflux (e.g., 118°C) Monitor by TLC (2-4 h) reagents->reaction Heat workup 3. Work-up Cool to room temperature Pour into ice-water Filter the precipitate reaction->workup Completion purification 4. Purification Wash with cold water Recrystallize (e.g., from Ethanol) workup->purification Crude Product analysis 5. Analysis Dry under vacuum Characterize (NMR, MS, IR) purification->analysis Pure Product

Caption: General workflow for the synthesis of N-substituted 4-fluoroisoindoline-1,3-dione.

Problem 2: Difficulty in Differentiating Positional Isomers

Scenario: You have synthesized a fluoroisoindoline-1,3-dione, but you are unsure of the fluorine's position (e.g., 4-fluoro vs. 5-fluoro). Standard analytical techniques like mass spectrometry show identical molecular weights.

Causality and Solution Pathway:

Positional isomers present a significant analytical challenge because they have the same mass and often similar fragmentation patterns in mass spectrometry.[3][4] Differentiation relies on techniques that are sensitive to the local electronic environment of the nuclei.

Recommended Analytical Workflow:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the most powerful tool for distinguishing positional isomers.

    • ¹H NMR: The coupling patterns and chemical shifts of the aromatic protons will be distinct for each isomer.

      • 4-Fluoro Isomer: Will show a characteristic set of three aromatic protons with splitting patterns influenced by the adjacent fluorine.

      • 5-Fluoro Isomer: Will also show three aromatic protons, but their chemical shifts and coupling constants will differ from the 4-fluoro isomer due to the different substitution pattern.

    • ¹⁹F NMR: This technique is highly sensitive to the fluorine's environment. Each positional isomer will exhibit a distinct chemical shift for the fluorine atom.[5]

    • ¹³C NMR: The chemical shifts of the aromatic carbons, particularly the carbon directly bonded to the fluorine (C-F), will be significantly different for each isomer. The C-F bond will also show a large one-bond coupling constant (¹JCF).[6]

  • Gas Chromatography with Infrared Detection (GC-IRD):

    • If you have access to this technique, it can differentiate isomers based on their unique infrared spectra in the gas phase.[7] The C-F stretching and bending vibrations may occur at slightly different frequencies depending on the substitution pattern.

  • X-ray Crystallography:

    • If you can grow a suitable single crystal of your compound, X-ray crystallography will provide an unambiguous structural determination, definitively identifying the position of the fluorine atom.[8]

Isomer_Differentiation cluster_definitive Definitive Method (if crystals available) start Synthesized Fluoroisoindoline- 1,3-dione Mixture/Unknown nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) start->nmr Primary Method xray X-ray Crystallography start->xray gc_ird GC-IRD start->gc_ird Alternative Method conclusion Unambiguous Isomer Identification nmr->conclusion Distinct Spectra xray->conclusion Provides 3D Structure gc_ird->conclusion Unique IR Spectra

Caption: Analytical workflow for the differentiation of positional isomers of fluoroisoindoline-1,3-dione.

Frequently Asked Questions (FAQs)

Q1: How does the position of the fluorine atom on the isoindoline-1,3-dione ring generally affect its biological activity and stability?

  • Electronic Effects: Fluorine is the most electronegative element, and its position will influence the electron density of the aromatic ring and the reactivity of the imide carbonyl groups.[11] This can alter interactions with biological targets, such as hydrogen bonding or π-π stacking.[12] For instance, a fluorine atom at the 4-position may have a different electronic influence on the adjacent carbonyl group compared to a fluorine atom at the 5-position.

  • Lipophilicity (LogP): Fluorine substitution generally increases the lipophilicity of a molecule.[9] This can enhance membrane permeability and cell uptake, potentially leading to increased biological activity.[13] However, the exact change in LogP will vary depending on the fluorine's position and the overall molecular context.

  • Metabolic Stability: A key reason for incorporating fluorine into drug candidates is to block metabolic "soft spots."[9][10] The aromatic ring of the isoindoline-1,3-dione core is susceptible to oxidation by cytochrome P450 enzymes. Placing a fluorine atom at a position that is prone to hydroxylation can prevent this metabolic pathway, thereby increasing the compound's half-life in vivo. The optimal position for metabolic blocking would need to be determined experimentally for a specific biological system.

Summary of Positional Isomer Effects on Physicochemical Properties:

PropertyImpact of Fluorine PositionRationale
pKa of Imide N-H Minor changes expectedThe primary electronic effect is on the aromatic ring; distant inductive effects on the imide nitrogen are likely to be subtle but could vary slightly with position.
Lipophilicity (LogP) Increase in LogPThe position of the fluorine will subtly alter the molecule's surface properties and overall lipophilicity.[13]
Metabolic Stability Position-dependentFluorine can block sites of oxidative metabolism. The most effective position depends on which part of the ring is most susceptible to enzymatic attack.[9][10]
Receptor Binding Position-dependentThe electronic and steric profile of each isomer will be unique, leading to potentially different binding affinities and selectivities for a given biological target.[14]

Q2: My fluorinated compound appears to be degrading upon storage. What are the best practices for handling and storage?

A: While the C-F bond is very strong, the isoindoline-1,3-dione scaffold can be susceptible to degradation under certain conditions.

  • Hydrolysis: The imide functionality can be hydrolyzed to the corresponding phthalamic acid under strongly acidic or basic conditions. This is more likely to occur at elevated temperatures. It is recommended to store your compounds in a neutral, dry environment.

  • Light Sensitivity: Some complex organic molecules can be sensitive to UV light. It is good practice to store your compounds in amber vials or in the dark to prevent potential photochemical degradation.

  • Storage Conditions: For long-term storage, it is advisable to keep the solid compound in a desiccator at low temperature (e.g., 4°C or -20°C). If stored in solution, use a dry, aprotic solvent and store at low temperature.

Q3: Are there specific safety precautions I should take when working with these compounds?

A: All laboratory chemicals should be handled with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Work in a well-ventilated fume hood. Given that fluorination and the isoindoline-1,3-dione scaffold are common features in biologically active molecules, it is prudent to assume that your novel derivatives may have significant biological activity.[2][15] Avoid inhalation of the powder and skin contact. Consult the Safety Data Sheet (SDS) for any known specific hazards.

References

  • Ahmed, I., et al. (2023). Synthesis, Characterization, and Biological Evaluation of Some Isoindole-1,3-(2H) Dione Derivatives. Chemistry & Biodiversity. Available at: [Link]

  • Alieva, M. R., et al. (2021). Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. Pharmaceutical Chemistry Journal. Available at: [Link]

  • Aslan, F., et al. (2012). 2-(2-Fluoro-4-hydroxybenzyl)isoindoline-1,3-dione. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

  • Jaber, Z. A., et al. (2021). Synthesis of Isoindoline-1,3-Dione Derivatives as Cyclooxygenase (Cox) S Inhibitors. ResearchGate. Available at: [Link]

  • Gondaliya, N., & Murumkar, P. (2020). Synthesis, characterization and in vitro antimicrobial activity of cyclic imide: Isoindoline-1, 3-dione derivatives. GSC Biological and Pharmaceutical Sciences. Available at: [Link]

  • Ahmad, A., et al. (2024). New synthetic derivatives of isoindoline-dione: synthesis, neuroprotection assay and impact on the expression level of oxidative stress-related genes in neuronal-like cell line. Journal of Biomolecular Structure and Dynamics. Available at: [Link]

  • Tan, A., et al. (2018). Synthesis and optical properties of some isoindole-1,3-dione compounds: Optical band gap, refractive index and absorbance band edge. ResearchGate. Available at: [Link]

  • Tan, A., et al. (2018). Synthesis and optical properties of some isoindole-1,3-dione compounds. ACG Publications. Available at: [Link]

  • Kumar, R., et al. (2021). Reported isoindoline-1,3-dione derivatives. ResearchGate. Available at: [Link]

  • Paul, B. K., & Guchhait, N. (2021). Excited-state dynamics of 4-hydroxyisoindoline-1,3-dione and its derivative as fluorescent probes. RSC Publishing. Available at: [Link]

  • Umehara, K., et al. (2017). 19F-NMR-based determination of the absorption, metabolism and excretion of the oral phosphatidylinositol-3-kinase (PI3K) delta inhibitor leniolisib (CDZ173) in healthy volunteers. Xenobiotica. Available at: [Link]

  • Escolano, M., et al. (2023). Enantioselective Synthesis of Fluorinated Indolizidinone Derivatives. Organic Letters. Available at: [Link]

  • North, M., et al. (2022). Tricyclic Fused Lactams by Mukaiyama Cyclisation of Phthalimides and Evaluation of their Biological Activity. MDPI. Available at: [Link]

  • Ferlin, M. G., et al. (2019). Evaluating the effects of fluorine on biological properties and metabolic stability of some antitubulin 3-substituted 7-phenyl-pyrroloquinolinones. European Journal of Medicinal Chemistry. Available at: [Link]

  • Smirnovas, V., et al. (2024). Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. Chemistry. Available at: [Link]

  • Al-Soud, Y. A. (2012). Synthesis of Some New Isoindoline-1,3-dione Based Heterocycles. ResearchGate. Available at: [Link]

  • Ostrow, D., & Gilbert, M. (2018). The Differentiation of Positional Isomers Utilizing GC-IRD. JusticeTrax. Available at: [Link]

  • Evans, D. A., & Rieger, D. L. (1991). 13C NMR Chemical Shift Correlations in 1,3-Diol Acetonides. Implications for the Stereochemical Assignment of Propionate-Derived Polyols. Tetrahedron Letters. Available at: [Link]

  • ResearchGate. (n.d.). Structure-activity relationship of phthalide derivatives. ResearchGate. Available at: [Link]

  • Al-Soud, Y. A. (2024). Fluorine in drug discovery: Role, design and case studies. Unpublished manuscript.
  • Organic Chemistry Portal. (n.d.). Synthesis of isoindolinones. Organic Chemistry Portal. Available at: [Link]

  • Stájer, G., et al. (1986). NMR Studies on Imidines. III.1H and 13C Nuclear Magnetic Resonance Study on the Tautomerism and Geometrical Isomerism of 3‐Iminoisoindolinone and Some Alkylated Derivatives. Observation of E and Z Isomers About a Free Imino Grouping. Magnetic Resonance in Chemistry. Available at: [Link]

  • Smirnovas, V., et al. (2024). Structure‐Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid‐β Aggregation. ResearchGate. Available at: [Link]

  • Bruché, L., et al. (2003). Synthesis of Fluoro-substituted 4,5-Dihydro-1,2,4-oxadiazoles via 1,3-Dipolar Cycloadditions. ResearchGate. Available at: [Link]

  • Gouverneur, V., et al. (2022). Stereocontrolled Synthesis of Fluorinated Isochromans via Iodine(I)/Iodine(III) Catalysis. Angewandte Chemie International Edition. Available at: [Link]

  • Peters, J. U. (2021). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. Available at: [Link]

  • Current Clinical and Medical Education. (2024). Nuclear Magnetic Resonance (NMR). Current Clinical and Medical Education. Available at: [Link]

  • Ohta, M., et al. (1996). Alpha-glucosidase inhibitors with a phthalimide skeleton: structure-activity relationship study. Chemical & Pharmaceutical Bulletin. Available at: [Link]

  • Pretze, M., & Wuest, F. (2017). Methods to Increase the Metabolic Stability of 18F-Radiotracers. Pharmaceuticals. Available at: [Link]

Sources

Validation & Comparative

4-Fluoroisoindoline-1,3-dione vs. Thalidomide in PROTACs: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of Proteolysis Targeting Chimeras (PROTACs), the choice of the E3 ligase ligand determines not only the biological efficacy but also the synthetic feasibility of the degrader library. While Thalidomide is the foundational ligand for Cereblon (CRBN), its lack of reactive handles complicates linker attachment.

4-Fluoroisoindoline-1,3-dione (specifically its derivative 4-Fluorothalidomide ) has emerged as the superior "activated" scaffold. It enables high-yield Nucleophilic Aromatic Substitution (SNAr) reactions, allowing researchers to rapidly generate libraries of Pomalidomide-based PROTACs with diverse linkers. This guide compares the two approaches, demonstrating why the fluoro-substituted scaffold is the industry standard for medicinal chemistry campaigns targeting CRBN.

Part 1: The Chemistry of Attachment

The primary differentiator between these two scaffolds is the synthetic pathway used to attach the linker.

Thalidomide (The "Passive" Scaffold)

Thalidomide itself lacks a nucleophilic or electrophilic handle on the phthalimide ring. To create a PROTAC, chemists must typically:

  • N-Alkylation: Attach linkers to the glutarimide nitrogen. Drawback: This destabilizes the glutarimide ring, often leading to rapid hydrolysis and loss of CRBN binding.

  • De Novo Synthesis: Synthesize functionalized phthalimide cores (e.g., 4-amino, 5-amino) from scratch before coupling.

  • Amide Coupling (via Pomalidomide): Use 4-aminothalidomide (Pomalidomide) and react it with an acid-chloride linker.[1] Drawback: The aniline nitrogen is electronically deactivated, often resulting in low yields (<40%) and requiring harsh conditions.

4-Fluorothalidomide (The "Active" Scaffold)

Derived from 4-fluoroisoindoline-1,3-dione , this scaffold features a fluorine atom at the C4 position.[2] The electron-withdrawing nature of the imide carbonyls activates this fluorine for SNAr displacement .

  • Mechanism: An amine-functionalized linker attacks the C4 position, displacing the fluoride ion.

  • Result: The reaction forms a 4-amino-thalidomide (Pomalidomide) derivative in a single step.

  • Advantage: High yields (>80%), mild conditions, and no need for protecting groups on the linker's amine.

Comparative Workflow Diagram

The following diagram contrasts the synthetic efficiency of the two pathways.

SynthesisComparison cluster_0 Traditional Route (Pomalidomide) cluster_1 Optimized Route (4-Fluoro) Pom Pomalidomide (4-NH2) Coupling Amide Coupling (HATU/DIPEA) Pom->Coupling Linker1 Acid-Linker-POI Linker1->Coupling Prod1 Amide-Linked PROTAC (Low Yield, Low Sol) Coupling->Prod1 Slow, <50% Fluoro 4-Fluorothalidomide SNAr SNAr Reaction (DMSO/DIEA, 90°C) Fluoro->SNAr Linker2 Amine-Linker-POI Linker2->SNAr Prod2 Aniline-Linked PROTAC (High Yield, High Sol) SNAr->Prod2 Fast, >80%

Caption: Comparison of synthetic routes. The 4-Fluoro SNAr pathway yields stable aniline-linked PROTACs more efficiently than amide coupling.

Part 2: Biological & Physicochemical Comparison

While the 4-Fluoro scaffold is a synthetic tool, the final product of its reaction is a Pomalidomide analog. Therefore, the biological comparison is effectively between Amide-linked Pomalidomide (from traditional coupling) and Alkyl-amine-linked Pomalidomide (from 4-Fluoro SNAr).

Binding Affinity (CRBN)

The Cereblon binding pocket (Tri-Trp pocket: Trp380, Trp386, Trp400) accommodates the glutarimide ring. Substitutions at the C4 position of the phthalimide ring protrude into the solvent (exit vector).

  • Thalidomide: Kd ~ 250 nM.

  • 4-Fluoro-derived PROTACs (Aniline linked): The resulting secondary amine often forms additional H-bonds or favorable van der Waals interactions. Kd values often improve to ~150 nM .

  • Amide-linked PROTACs: The carbonyl of the amide linker can introduce steric clashes or unfavorable desolvation penalties, sometimes weakening affinity.

Physicochemical Properties
FeatureAmide-Linked (Traditional)Aniline-Linked (From 4-Fluoro)Impact
LogP Higher (More Lipophilic)Lower (More Polar)Aniline NH is a H-bond donor, improving solubility.
Solubility LowModerate/HighCritical for biological assays and oral bioavailability.
Metabolic Stability High (Amide bond)ModerateSecondary anilines can be prone to oxidation, but are generally stable in vivo.
Synthetic Yield 20-50%80-95% Allows for rapid "SAR by catalog".

Part 3: Experimental Protocols

Protocol A: Synthesis of 4-Fluorothalidomide

Starting material for the optimized PROTAC route.

Reagents:

  • 4-Fluoroisobenzofuran-1,3-dione (4-fluorophthalic anhydride)

  • 3-Aminopiperidine-2,6-dione hydrochloride (Glutarimide salt)

  • Potassium Acetate (KOAc)

  • Acetic Acid (AcOH)

Procedure:

  • Mix: In a round-bottom flask, combine 4-fluorophthalic anhydride (1.0 eq) and 3-aminopiperidine-2,6-dione HCl (1.0 eq).

  • Solvent: Suspend in Glacial Acetic Acid (10 mL/g). Add KOAc (3.0 eq).

  • Reflux: Heat the mixture to reflux (120°C) for 4–6 hours. Monitor by TLC (EtOAc/Hexane).

  • Workup: Cool to room temperature. The product often precipitates. Dilute with water (2x volume).

  • Isolation: Filter the solid, wash with water and cold ethanol. Dry under vacuum.

  • Yield: Typically 70–85% as a white/off-white solid.

Protocol B: SNAr Coupling (PROTAC Formation)

Linking the Warhead to the E3 Ligand.

Reagents:

  • 4-Fluorothalidomide (from Protocol A)[3]

  • Amine-functionalized Linker-POI (Protein of Interest) ligand

  • DIPEA (N,N-Diisopropylethylamine)

  • DMSO (anhydrous)

Procedure:

  • Dissolve: Dissolve 4-Fluorothalidomide (1.0 eq) and the Amine-Linker (1.1 eq) in anhydrous DMSO (0.1 M concentration).

  • Base: Add DIPEA (2.0–3.0 eq).

  • Heat: Stir at 90°C for 12–16 hours.

    • Note: The solution will turn yellow/orange, indicating the formation of the aniline species.

  • Purification: Dilute with water/brine and extract with EtOAc (or direct prep-HPLC for polar linkers).

  • Validation: Verify by LC-MS. The mass should correspond to [Linker-POI + 258 Da] (Thalidomide fragment minus F plus H).

Part 4: Mechanism of Action (Ternary Complex)

The efficiency of the 4-Fluoro scaffold lies in its ability to position the linker without disrupting the critical molecular glue interactions.

TernaryComplex cluster_PROTAC PROTAC Molecule CRBN Cereblon (E3 Ligase) POI Target Protein (POI) CRBN->POI Protein-Protein Interaction (PPI) Thalidomide Thalidomide Core (Derived from 4-F) CRBN->Thalidomide Tri-Trp Pocket Binding Ubiquitin Ubiquitin Transfer POI->Ubiquitin Poly-Ubiquitination Linker Alkyl/PEG Linker Thalidomide->Linker Warhead Warhead Ligand Linker->Warhead Warhead->POI Active Site Binding

Caption: Ternary complex formation. The 4-amino linkage (yellow) minimizes steric clash, facilitating stable PPI between CRBN and the POI.

References

  • Steinebach, C., et al. (2018).[4] "Ortho-Fluoro-Thalidomide Analogs Enable the Rapid Generation of Cereblon-Targeting PROTACs." Chemical Communications.

  • Ito, T., et al. (2010). "Identification of a Primary Target of Thalidomide Teratogenicity." Science.

  • Chamberlain, P.P., et al. (2014). "Structure of the Human Cereblon–DDB1–Lenalidomide Complex Reveals Basis for Responsiveness to Thalidomide Analogs." Nature Structural & Molecular Biology.

  • Buhimschi, A.D., et al. (2018). "Targeting the C4-Lysine of Cereblon with Thalidomide Analogs." Biochemistry.

  • Mullard, A. (2019). "Targeted Protein Degraders: A Call for Comparison." Nature Reviews Drug Discovery.

Sources

Validation of 4-Fluoroisoindoline-1,3-dione as a Selective Cereblon Ligand

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Strategic Value of 4-Fluoro-Substituted Ligands

In the rapidly evolving field of Targeted Protein Degradation (TPD), the choice of E3 ligase ligand is a determinant of both potency and physicochemical success. 4-Fluoroisoindoline-1,3-dione (specifically the thalidomide derivative 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione , often referred to as 4-Fluoro-Thalidomide or Cereblon Ligand 4 ) has emerged as a critical scaffold.

Unlike standard Thalidomide, which suffers from lower binding affinity, or Lenalidomide/Pomalidomide, which contain reactive aniline handles that can limit chemical diversity, the 4-Fluoro analog offers a unique dual-validation profile:

  • Enhanced Affinity: Fluorination at the C4 position of the phthalimide ring enhances hydrophobic interactions within the Cereblon (CRBN) tri-tryptophan pocket (Trp380, Trp386, Trp400), often exceeding the affinity of the parent thalidomide.

  • Synthetic Selectivity: It serves as a highly specific electrophile for nucleophilic aromatic substitution (

    
    ), allowing for the precise attachment of linkers without the need for protecting groups common in aniline chemistry.
    

This guide validates the 4-Fluoro ligand against industry standards, providing experimental protocols and mechanistic insights to support its integration into your PROTAC® discovery pipelines.

Mechanistic Basis & Structural Validation[1][2]

The efficacy of 4-Fluoro-Thalidomide is grounded in its structural complementarity to the thalidomide-binding domain (TBD) of CRBN.

Structural Logic[2]
  • Glutarimide Ring: Remains the essential pharmacophore, forming hydrogen bonds with the backbone of the TBD.

  • 4-Fluoro Phthalimide Core: The fluorine atom acts as a bioisostere for hydrogen but with altered electronics. It sits at the solvent-exposed rim of the pocket. Crucially, this position allows for the "exit vector" of PROTAC linkers.

  • Reactivity: The C4-Fluorine is an excellent leaving group. When reacted with primary or secondary amines (common linker motifs), it yields 4-amino-thalidomide derivatives (mimicking Pomalidomide/Lenalidomide structures) in situ.

Pathway Visualization: From Ligand to Degradation

The following diagram illustrates how the 4-Fluoro ligand functions as a "Pre-Ligand" that transforms into the active recruitment module during PROTAC synthesis.

PROTAC_Mechanism cluster_synthesis Step 1: Chemical Validation (Synthesis) cluster_biology Step 2: Biological Validation (TPD) L1 4-Fluoro-Thalidomide (Electrophile) PROTAC Active PROTAC (4-Amino Derivative) L1->PROTAC SNAr Reaction (DMSO, DIPEA, 90°C) L2 Amine-Linker-Warhead (Nucleophile) L2->PROTAC Ternary Ternary Complex (CRBN-PROTAC-POI) PROTAC->Ternary CRBN Cereblon (E3) CRBN->Ternary POI Target Protein POI->Ternary Ub Ubiquitination Ternary->Ub E2 Recruitment Deg Proteasomal Degradation Ub->Deg

Caption: Logical flow from chemical synthesis (SNAr functionalization) to biological mechanism of action (Ternary complex formation).

Comparative Analysis: 4-Fluoro-Thalidomide vs. Alternatives

The following table contrasts the 4-Fluoro ligand with standard IMiDs (Immunomodulatory Imide Drugs).

FeatureThalidomideLenalidomidePomalidomide4-Fluoro-Thalidomide
Primary Role Clinical Drug / ParentClinical DrugClinical DrugPROTAC Building Block
CRBN Affinity (

)
Moderate (~300 nM)High (~150 nM)High (~100 nM)High (~150-250 nM)
Synthetic Utility Low (No handle)Moderate (Aniline)Moderate (Aniline)Excellent (Leaving Group)
Linker Attachment Difficult (Requires functionalization)via Aniline (C4)via Aniline (C4)Direct

at C4
Selectivity Profile IKZF1/3 DegradationIKZF1/3 DegradationIKZF1/3 DegradationTunable (Post-reaction)
Solubility LowModerateLowModerate

Key Insight: While Lenalidomide and Pomalidomide are potent binders, using them as starting materials often requires reductive amination or alkylation of the aniline, which can be low-yielding or require harsh conditions. 4-Fluoro-Thalidomide allows for a clean, one-step substitution with amine-containing linkers, often proceeding in high yields (>80%) to generate the final PROTAC.

Experimental Validation Protocols

To validate 4-Fluoroisoindoline-1,3-dione in your lab, use the following "self-validating" workflows.

Protocol A: Chemical Validation (PROTAC Synthesis via )

Objective: Confirm the reactivity and purity of the ligand as a PROTAC anchor.

  • Reagents: Dissolve 4-Fluoro-Thalidomide (1.0 eq) and your Amine-Linker-Warhead (1.1 eq) in anhydrous DMSO.

  • Base: Add DIPEA (N,N-Diisopropylethylamine) (2.0 eq).

  • Reaction: Heat to 90°C for 12–16 hours.

    • Checkpoint: Monitor via LC-MS. The disappearance of the Fluorine peak (m/z ~276 for the core) and appearance of the amine-substituted mass confirms success.

  • Purification: Precipitate in water or purify via Prep-HPLC (Water/Acetonitrile + 0.1% Formic Acid).

  • Validation:

    
    -NMR should show complete disappearance of the signal if the reaction is quantitative.
    
Protocol B: Biological Validation (TR-FRET Binding Assay)

Objective: Quantify the binding affinity (


) of the ligand or the resulting PROTAC to the CRBN-DDB1 complex.

Materials:

  • Recombinant Human CRBN-DDB1 complex (His/Flag-tagged).

  • Cy5-labeled Thalidomide tracer (Competitor).

  • Europium-conjugated Anti-His/Flag antibody (Donor).

Workflow:

  • Preparation: Dilute 4-Fluoro-Thalidomide (or derivative) in Assay Buffer (50 mM HEPES pH 7.5, 150 mM NaCl, 0.05% Tween-20). Prepare a 10-point dose-response curve (e.g., 10 µM to 0.1 nM).

  • Incubation:

    • Add 5 nM CRBN-DDB1 protein.

    • Add 2 nM Europium-Antibody.

    • Add 50 nM Cy5-Tracer.

    • Add Test Compound.[1]

  • Equilibrium: Incubate for 60 minutes at Room Temperature (protect from light).

  • Detection: Read TR-FRET signal on a plate reader (Excitation: 337 nm; Emission 1: 620 nm [Eu], Emission 2: 665 nm [Cy5]).

  • Analysis: Calculate the TR-FRET Ratio (Em665/Em620). Plot % Inhibition vs. Log[Concentration] to derive

    
    .
    

Success Criteria:

  • Z-Factor: > 0.5 (indicates a robust assay).

  • Reference Control: Unlabeled Pomalidomide should yield an

    
     nM. 4-Fluoro-Thalidomide should fall within 0.5x to 2x of this value.
    

Visualizing the Experimental Workflow

The following diagram outlines the validation pipeline for a researcher verifying this ligand.

Validation_Workflow cluster_chem Chemical QC cluster_bio Biophysical QC Start Start: 4-Fluoro-Thalidomide QC1 LC-MS Purity Check (>95%) Start->QC1 QC2 19F-NMR (Confirm Fluorine) QC1->QC2 Assay TR-FRET Competition Assay (vs Cy5-Thalidomide) QC2->Assay Data IC50 Calculation Assay->Data Decision Is IC50 < 500 nM? Data->Decision Valid VALIDATED Ready for PROTAC Synthesis Decision->Valid Yes Invalid REJECT Check Solubility/Purity Decision->Invalid No

Caption: Step-by-step quality control and validation workflow for 4-Fluoro-Thalidomide.

References

  • National Institutes of Health (NIH) / PMC. On the correlation of cereblon binding, fluorination and antiangiogenic properties of immunomodulatory drugs. Available at: [Link]

  • Journal of Medicinal Chemistry. Leveraging Targeted Protein Degradation for G Protein-Coupled Receptors. Available at: [Link]

Sources

A Comparative Guide to the Therapeutic Potential of 4-Fluoroisoindoline-1,3-dione Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the isoindoline-1,3-dione scaffold, a core component of thalidomide, has been a source of both cautionary tales and remarkable therapeutic breakthroughs. The strategic incorporation of a fluorine atom at the 4-position of this scaffold has given rise to a new class of derivatives with modulated physicochemical and biological properties. This guide provides a comparative evaluation of the therapeutic potential of 4-Fluoroisoindoline-1,3-dione derivatives, offering in-depth analysis of their performance against relevant alternatives, supported by experimental data and detailed protocols.

The Significance of the 4-Fluoro Substitution

The introduction of a fluorine atom, the most electronegative element, into a pharmacophore can profoundly influence its metabolic stability, binding affinity, and membrane permeability. In the context of the isoindoline-1,3-dione core, the 4-fluoro substitution has been explored to enhance therapeutic efficacy and mitigate off-target effects. This strategic fluorination can alter the electron distribution within the molecule, potentially leading to more favorable interactions with biological targets and improved pharmacokinetic profiles.

Therapeutic Applications: A Comparative Analysis

4-Fluoroisoindoline-1,3-dione derivatives have demonstrated promising activity across several therapeutic areas, including neurodegenerative diseases, cancer, and inflammation. This section will delve into a comparative analysis of their efficacy in each domain.

Neurodegenerative Disorders: Targeting Cholinesterase

In the context of Alzheimer's disease, the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a key therapeutic strategy.[1] Several isoindoline-1,3-dione derivatives have been investigated as AChE inhibitors, with fluorinated analogs showing notable potency.

A study on a series of isoindoline-1,3-dione-N-benzyl pyridinium hybrids revealed that para-fluoro substituted compounds exhibited the highest inhibitory potency against AChE.[1][2] This suggests that the electron-withdrawing nature of the fluorine atom at this position enhances the interaction with the enzyme's active site.

Comparative Efficacy of Acetylcholinesterase Inhibitors:

Compound/DrugTargetIC50 (µM)Reference
4-Fluoro-isoindoline-1,3-dione derivative (7a) AChE2.1[1][2]
4-Fluoro-isoindoline-1,3-dione derivative (7f) AChE2.1[1][2]
Rivastigmine (Standard Drug)AChE11.07[1]
Donepezil (Standard Drug)AChE-[1]
Isoindoline-1,3-dione derivative (non-fluorinated)AChE0.91[3]
2-(diethylaminoalkyl)-isoindoline-1,3-dione derivative AChE0.9 - 19.5[3]

It is noteworthy that while the para-fluoro substituted compounds showed significant potency, some non-fluorinated derivatives have also demonstrated strong inhibitory activity.[3] This highlights the importance of the overall molecular structure in determining biological activity.

Mechanism of Action: Dual Binding Site Inhibition

The design of these inhibitors often incorporates a strategy of dual binding to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE.[1] The isoindoline-1,3-dione moiety is proposed to interact with the PAS, while other parts of the molecule engage with the CAS.

AChE_Inhibition cluster_AChE Acetylcholinesterase (AChE) cluster_Inhibitor 4-Fluoro-isoindoline-1,3-dione Derivative CAS Catalytic Active Site (CAS) PAS Peripheral Anionic Site (PAS) Moiety1 N-benzyl pyridinium moiety Moiety1->CAS Binds Moiety2 4-Fluoroisoindoline- 1,3-dione moiety Moiety2->PAS Interacts

Caption: Dual binding of a 4-Fluoroisoindoline-1,3-dione derivative to AChE.

Oncology: From Thalidomide Analogs to Novel Cytotoxic Agents

The isoindoline-1,3-dione scaffold is famously associated with thalidomide and its immunomodulatory derivatives (IMiDs), lenalidomide and pomalidomide, which are used in the treatment of multiple myeloma.[4] The 4-fluoro analog of thalidomide, 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione, has been developed as a Cereblon (CRBN) ligand for use in Proteolysis Targeting Chimeras (PROTACs).[4][5]

A significant finding is that the (S)-enantiomer of fluoro-thalidomide is a more potent anti-tumor agent against human myeloma (H929) cells compared to the (R)-enantiomer.[6] Encouragingly, racemic fluoro-thalidomide has been reported to be non-teratogenic, a critical safety improvement over thalidomide.[6]

Furthermore, novel isoindoline-1,3-dione derivatives bearing different functionalities have been synthesized and evaluated for their anticancer properties. Halogenation of the isoindoline-1,3-dione moiety has been shown to increase anticancer activity.

Comparative Cytotoxicity of Isoindoline-1,3-dione Derivatives:

CompoundCell LineIC50/CC50Reference
2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione Raji (Burkitt's lymphoma)0.26 µg/mL (CC50)[7]
K562 (Chronic myelogenous leukemia)3.81 µg/mL (CC50)[7]
Compound 7 (azide and silyl ether derivative) A549 (Lung carcinoma)19.41 µM[8]
Compound 11 (4-fluorophenyl derivative) MCF-7 (Breast cancer)14.25 µM[9]
HCT-116 (Colon cancer)28.33 µM[9]
HePG-2 (Liver cancer)21.06 µM[9]
(S)-Fluoro-thalidomide H929 (Multiple myeloma)More potent than (R)-enantiomer[6]

The mechanism of anticancer action for some of these derivatives involves the induction of apoptosis and necrosis.[7]

Anticancer_Workflow A Synthesized 4-Fluoroisoindoline- 1,3-dione Derivatives B In vitro Cytotoxicity Screening (e.g., MTT, BrdU Assay) A->B C Select Lead Compounds (Low IC50/CC50) B->C D Mechanism of Action Studies (e.g., Apoptosis Assay, Cell Cycle Analysis) C->D E In vivo Animal Models D->E

Caption: Workflow for evaluating the anticancer potential of new derivatives.

Anti-inflammatory and Analgesic Potential

The anti-inflammatory properties of isoindoline-1,3-dione derivatives are well-documented, largely stemming from the activity of thalidomide as a potent inhibitor of tumor necrosis factor-alpha (TNF-α) production.[10] Fluorination has been shown to dramatically enhance this activity. For instance, an alpha-fluoro-4-aminothalidomide analog was found to be 830-fold more potent than thalidomide as a TNF-α inhibitor.[11]

In addition to cytokine inhibition, these derivatives have demonstrated efficacy in in vitro models of inflammation, such as the inhibition of protein denaturation.[12]

Comparative Anti-inflammatory and Analgesic Activity:

CompoundAssayActivityReference
alpha-Fluoro-4-aminothalidomide TNF-α inhibition830-fold more potent than thalidomide[11]
Isoindoline-1,3-dione derivatives (3a, 3b, 3g) Inhibition of protein denaturation74-83% inhibition at 500 µg/mL[12]
2-(phenyl(phenylimino)methyl)isoindoline-1,3-dione Acetic acid-induced writhing (analgesic)1.6 times more active than metamizole sodium[10][13]
Diclofenac (Standard NSAID)Inhibition of protein denaturationStandard comparator[12]

The mechanism of anti-inflammatory action is often linked to the modulation of pro-inflammatory signaling pathways, including the reduction of nitric oxide (NO), TNF-α, and IL-6.[14]

Experimental Protocols

To ensure the reproducibility and validation of the findings presented, this section provides an overview of key experimental methodologies.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric method is widely used to screen for AChE inhibitors.

Principle: The assay measures the activity of AChE by monitoring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate, which results from the reaction of thiocholine (a product of acetylcholine hydrolysis by AChE) with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB).

Step-by-Step Protocol:

  • Prepare solutions of AChE, the test compound at various concentrations, and the substrate acetylthiocholine iodide (ATCI).

  • In a 96-well plate, add the enzyme solution and the test compound. Incubate for a pre-determined time at a specific temperature (e.g., 37°C).

  • Initiate the reaction by adding DTNB and ATCI.

  • Measure the absorbance of the yellow product at 412 nm at regular intervals using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of AChE activity, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.

Principle: The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to its insoluble purple formazan.

Step-by-Step Protocol:

  • Seed cells in a 96-well plate at a specific density and allow them to attach overnight.

  • Treat the cells with various concentrations of the 4-Fluoroisoindoline-1,3-dione derivatives for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO, isopropanol).

  • Measure the absorbance of the solubilized formazan at a specific wavelength (usually between 500 and 600 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells.

  • Determine the IC50 value, the concentration of the compound that causes a 50% reduction in cell viability.

In Vitro Anti-inflammatory Assay (Inhibition of Albumin Denaturation)

This assay is a simple and effective method to screen for anti-inflammatory activity.

Principle: Denaturation of proteins is a well-documented cause of inflammation. The ability of a compound to inhibit thermally-induced protein denaturation is considered a measure of its anti-inflammatory potential.

Step-by-Step Protocol:

  • Prepare a reaction mixture containing the test compound at various concentrations and a solution of bovine serum albumin (BSA).

  • Maintain the pH of the reaction mixture at 6.3 using phosphate buffer.

  • Induce denaturation by heating the reaction mixture at approximately 72°C for 5 minutes, followed by cooling.

  • Measure the turbidity of the solution spectrophotometrically at 660 nm.

  • Use a standard anti-inflammatory drug, such as diclofenac sodium, as a positive control.

  • Calculate the percentage of inhibition of protein denaturation.

Conclusion and Future Perspectives

The strategic incorporation of a fluorine atom at the 4-position of the isoindoline-1,3-dione scaffold has proven to be a fruitful approach in the development of novel therapeutic agents. The derivatives discussed in this guide exhibit significant potential as acetylcholinesterase inhibitors for neurodegenerative diseases, as cytotoxic agents for various cancers, and as potent anti-inflammatory compounds.

The comparative data presented herein underscores the importance of the 4-fluoro substitution in enhancing biological activity and, in some cases, improving the safety profile of the parent compounds. The provided experimental protocols offer a framework for the continued evaluation and optimization of these promising molecules.

Future research should focus on elucidating the precise molecular mechanisms underlying the observed activities, expanding the structure-activity relationship studies to a wider range of 4-fluorinated derivatives, and advancing the most promising candidates into in vivo models and clinical development. The versatility of the 4-Fluoroisoindoline-1,3-dione scaffold ensures that it will remain an area of active investigation for the foreseeable future.

References

  • Hassanzadeh, F., et al. (2021). Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase. Research in Pharmaceutical Sciences, 16(5), 482-492. [Link]

  • Ingale, Y. N., & Ugale, R. B. (2018). SYNTHESIS AND BIOLOGICAL EVALUATION OF ISOINDOLINE-1, 3- DIONE DERIVATIVES. Neliti. [Link]

  • Marciniak, A., et al. (2024). A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. Molecules, 29(7), 1563. [Link]

  • Al-Warhi, T., et al. (2020). Synthesis and Evaluation of Novel Isoindoline-1,3-dione Derivatives as Anticancer Agents. Molecules, 25(24), 5961. [Link]

  • Al-Ostoot, F. H., et al. (2023). Synthesis, Characterization, and Biological Evaluation of Some Isoindole-1,3-(2H) Dione Derivatives. Journal of Chemistry, 2023, 1-15. [Link]

  • Trukhanova, Y. A., et al. (2021). Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. Chemistry Proceedings, 5(1), 78. [Link]

  • Man, H. W., et al. (2003). Alpha-fluoro-substituted thalidomide analogues. Bioorganic & Medicinal Chemistry Letters, 13(20), 3415-3417. [Link]

  • Georgiou, I., et al. (2017). Biological evaluation of both enantiomers of fluoro-thalidomide using human myeloma cell line H929 and others. Oncotarget, 8(41), 69893–69905. [Link]

  • Yakan, H., et al. (2021). Evaluation of Cytotoxic Potentials of Some Isoindole-1, 3-Dione Derivatives on HeLa, C6 and A549 Cancer Cell Lines. Anti-Cancer Agents in Medicinal Chemistry, 21(13), 1736-1746. [Link]

  • BPS Bioscience. (n.d.). 4-Fluoro-thalidomide. Retrieved from [Link]

  • CD Bioparticles. (n.d.). 4-Fluoro-thalidomide. Retrieved from [Link]

  • Farani, M. R., et al. (2021). Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase. Research in Pharmaceutical Sciences, 16(5), 482-492. [Link]

  • Marciniak, A., et al. (2024). A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. Semantic Scholar. [Link]

  • Weinstock, M., et al. (2014). Synthesis and in Vitro Evaluation of Anti-Inflammatory Activity of Ester and Amine Derivatives of Indoline in RAW 264.7 and Peritoneal Macrophages. Bioorganic & Medicinal Chemistry Letters, 24(10), 2267-2271. [Link]

  • El-Sayed, M. A. A., et al. (2023). Synthesis, Antitumor Activities, and Apoptosis-Inducing Activities of Schiff's Bases Incorporating Imidazolidine-2,4-dione Scaffold: Molecular Docking Studies and Enzymatic Inhibition Activities. Molecules, 28(14), 5433. [Link]

  • Wikipedia. (n.d.). Thalidomide. Retrieved from [Link]

Sources

A Comparative Guide to the In Vivo Efficacy of 4-Fluoroisoindoline-1,3-dione-Based Degraders

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving field of targeted protein degradation, the choice of E3 ligase recruiter is a critical determinant of a degrader's in vivo efficacy. This guide provides a comprehensive comparison of 4-Fluoroisoindoline-1,3-dione-based degraders, which recruit the E3 ligase Cereblon (CRBN), against alternative platforms, with a focus on in vivo experimental data. As Senior Application Scientists, our goal is to offer not just protocols, but a deeper understanding of the causality behind experimental choices to empower your research and development endeavors.

The Principle of Targeted Protein Degradation

Targeted protein degradation harnesses the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins. Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that serve as a bridge between a target protein and an E3 ubiquitin ligase. This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome. The 4-Fluoroisoindoline-1,3-dione moiety is a derivative of thalidomide and is commonly used to engage the CRBN E3 ligase.

Target_Protein Target Protein PROTAC 4-Fluoroisoindoline-1,3-dione -based PROTAC Target_Protein->PROTAC Binds to Proteasome Proteasome Target_Protein->Proteasome Targeted for Degradation CRBN Cereblon (CRBN) E3 Ligase Complex PROTAC->CRBN Recruits CRBN->Target_Protein Ubiquitinates Ub Ubiquitin (Ub) Degraded_Protein Degraded Protein Fragments Proteasome->Degraded_Protein Degrades

Caption: Mechanism of action of a 4-Fluoroisoindoline-1,3-dione-based PROTAC.

In Vivo Efficacy: A Head-to-Head Comparison

The ultimate test of a degrader's therapeutic potential lies in its in vivo performance. Key parameters for evaluation include tumor growth inhibition, survival, and the pharmacokinetic/pharmacodynamic (PK/PD) relationship. While direct head-to-head in vivo comparisons of 4-Fluoroisoindoline-1,3-dione-based degraders with other classes are emerging, we can draw valuable insights from studies on closely related CRBN-recruiting degraders and their counterparts that recruit the von Hippel-Lindau (VHL) E3 ligase.

A crucial factor in determining in vivo efficacy is the choice of the E3 ligase ligand. While both CRBN and VHL are widely expressed, their relative abundance can vary across different tissues and cell types. This can influence the potency and potential off-target effects of the degrader.[]

Case Study: BRD4 Degraders

Bromodomain-containing protein 4 (BRD4) is a well-established therapeutic target in oncology. Several PROTACs have been developed to degrade BRD4, utilizing either CRBN or VHL recruiters.

ARV-825: A Pomalidomide-Based CRBN Degrader

ARV-825 is a potent BRD4 degrader that utilizes a pomalidomide-derived ligand to recruit CRBN. Pomalidomide shares the isoindoline-1,3-dione scaffold with the 4-fluoro substituted version. In vivo studies have demonstrated the significant anti-tumor activity of ARV-825 in various cancer models.

In a xenograft model of thyroid carcinoma, oral administration of ARV-825 potently suppressed tumor growth.[2] This was accompanied by the degradation of BRD4 and downregulation of its downstream targets, such as c-Myc, in the tumor tissue.[2] Similarly, in a neuroblastoma xenograft model, ARV-825 treatment led to a profound reduction in tumor growth and was associated with the downregulation of BRD4 and MYCN. Furthermore, in vivo studies in a NUT carcinoma model showed that ARV-825 greatly suppressed tumor growth without causing significant side effects.[3] One study noted that while the BRD4 inhibitor JQ1 led to decreased body weight in mice, no significant toxic effects were observed in the organs of ARV-825-treated animals.[3]

In Vitro Comparison of BRD4 Degraders

While direct in vivo comparative data is limited, in vitro studies offer valuable insights into the relative potency of different degrader classes. A study in neuroblastoma cell lines compared the activity of the CRBN-based degrader ARV-825 with the VHL-based degrader MZ1 and another CRBN-based degrader, dBET1. All three PROTACs effectively suppressed cell growth and induced apoptosis.[4] This suggests that both CRBN and VHL-based degraders can be highly effective at the cellular level, with the choice of E3 ligase potentially influencing factors like cell-type specific activity and the overall therapeutic window.

DegraderE3 Ligase RecruitedTargetKey In Vitro Findings
ARV-825 CRBNBRD4Potent inhibition of cell viability, proliferation, and migration in thyroid carcinoma and neuroblastoma cells.[2][4]
MZ1 VHLBRD4Suppressed cell growth and induced apoptosis in neuroblastoma cells.[4]
dBET1 CRBNBRD4Effective in suppressing cell growth and inducing apoptosis in neuroblastoma cells.[4]

Experimental Protocols for In Vivo Efficacy Studies

The following is a generalized, step-by-step methodology for assessing the in vivo efficacy of a 4-Fluoroisoindoline-1,3-dione-based degrader in a xenograft mouse model. This protocol is designed to be a self-validating system, with integrated checkpoints for assessing target engagement and downstream effects.

cluster_0 Pre-clinical Model Development cluster_1 Treatment and Monitoring cluster_2 Pharmacodynamic and Efficacy Analysis A1 Select appropriate cancer cell line with known target expression. A2 Implant tumor cells into immunocompromised mice. A1->A2 A3 Monitor tumor growth until reaching a specified volume. A2->A3 B1 Randomize mice into treatment and vehicle control groups. B2 Administer degrader or vehicle (e.g., oral gavage, IP injection). B1->B2 B3 Measure tumor volume and body weight regularly. B2->B3 C4 Evaluate anti-tumor efficacy (e.g., TGI, survival analysis). B3->C4 C1 Collect tumor and tissue samples at specified time points. C2 Analyze target protein levels (e.g., Western blot, IHC). C1->C2 C3 Assess downstream biomarker modulation (e.g., c-Myc levels). C1->C3

Caption: Workflow for in vivo efficacy testing of a PROTAC degrader.

Detailed Protocol: Xenograft Tumor Model
  • Cell Line Selection and Culture:

    • Rationale: The choice of cell line is critical and should be based on robust expression of the target protein and the E3 ligase (CRBN in this case).

    • Procedure: Culture the selected cancer cell line (e.g., TPC-1 for thyroid carcinoma) under standard conditions. Ensure cells are in the logarithmic growth phase before implantation.

  • Animal Model and Tumor Implantation:

    • Rationale: Immunocompromised mice (e.g., nude or SCID) are used to prevent rejection of the human tumor xenograft.

    • Procedure: Subcutaneously inject a suspension of tumor cells (typically 1-5 x 10^6 cells in a suitable medium like Matrigel) into the flank of each mouse.

  • Tumor Growth Monitoring and Group Randomization:

    • Rationale: Regular monitoring ensures that tumors are established and allows for randomization into groups with similar average tumor volumes before treatment initiation.

    • Procedure: Measure tumor dimensions with calipers every 2-3 days and calculate the volume (e.g., using the formula: (Length x Width^2)/2). Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and vehicle control groups.

  • Degrader Formulation and Administration:

    • Rationale: The formulation and route of administration should be optimized to ensure adequate bioavailability and exposure.

    • Procedure: Formulate the 4-Fluoroisoindoline-1,3-dione-based degrader in a suitable vehicle (e.g., a solution of DMSO, PEG300, and saline). Administer the degrader to the treatment group according to the planned dosing schedule (e.g., daily oral gavage). The control group receives the vehicle only.

  • Efficacy and Pharmacodynamic Assessment:

    • Rationale: This phase involves the collection of data to determine the anti-tumor effect and to confirm the mechanism of action in vivo.

    • Procedure:

      • Continue to monitor tumor volume and body weight throughout the study. Body weight is a key indicator of toxicity.

      • At the end of the study (or at predetermined time points for PK/PD analysis), euthanize the mice and collect tumor and other relevant tissues.

      • For pharmacodynamic analysis, a separate cohort of mice can be treated with a single dose of the degrader, and tissues collected at various time points to assess the kinetics of target protein degradation.

      • Analyze target protein levels in tumor lysates by Western blotting or in fixed tumor sections by immunohistochemistry.

      • Assess the levels of downstream biomarkers to confirm the biological consequence of target degradation.

Concluding Remarks

4-Fluoroisoindoline-1,3-dione-based degraders that recruit CRBN have demonstrated significant in vivo efficacy in pre-clinical cancer models. While direct in vivo comparative studies with other E3 ligase recruiters are still emerging, the available data suggests that the choice of the E3 ligase is a critical parameter that can influence the therapeutic window and overall success of a targeted protein degrader. The experimental framework provided here offers a robust system for the in vivo evaluation of these promising therapeutic agents. Future head-to-head in vivo studies will be invaluable in further delineating the specific advantages and disadvantages of different degrader platforms and guiding the rational design of next-generation protein degraders.

References

Please note that while the following list provides valuable resources, direct clickable URLs are not generated in this response.

  • Lu, J., et al. (2018). BRD4 degrader ARV-825 produces long-lasting loss of BRD4 protein and exhibits potent efficacy against cholangiocarcinoma cells. Cancer Letters, 433, 192-201.
  • Qian, Y., et al. (2018). ARV-825-induced BRD4 protein degradation as a therapy for thyroid carcinoma. Aging (Albany NY), 10(7), 1676-1690.
  • Lu, J., et al. (2019). BRD4 degrader ARV-825 produces long-lasting loss of BRD4 protein and exhibits potent efficacy against cholangiocarcinoma cells. American Journal of Cancer Research, 9(9), 1988-2000.
  • Zhang, C., et al. (2023). ARV-825 Showed Antitumor Activity against BRD4-NUT Fusion Protein by Targeting the BRD4.
  • Steinebach, C., et al. (2021). Selective degradation-inducing probes for studying cereblon (CRBN) biology. RSC Chemical Biology, 2(4), 1145-1154.
  • Farnaby, W., et al. (2019). Structures of BRD4 degraders MZ1 (1), ARV-825 (2), and dBET1 (3). Bioorganic & Medicinal Chemistry, 27(12), 2466-2479.
  • BOC Sciences. (n.d.). CRBN vs VHL: Selecting the Right Ligase for PROTACs.
  • Girardini, M., et al. (2019). Cereblon versus VHL: Hijacking E3 ligases against each other using PROTACs. Bioorganic & Medicinal Chemistry, 27(12), 2466-2479.
  • Raina, K., et al. (2016). VHL- and CRBN-based PROTACs with in vivo activity. Proceedings of the National Academy of Sciences, 113(26), 7124-7129.
  • Girardini, M., et al. (2019). Cereblon versus VHL: Hijacking E3 ligases against each other using PROTACs. MRC PPU.
  • Girardini, M., et al. (2019). Cereblon versus VHL: Hijacking E3 ligases against each other using PROTACs. Cell Chemical Biology, 26(6), 784-796.e6.
  • Sun, Y., et al. (2019). Possible mechanisms of resistance to CRBN- and VHL-recruiting PROTACs and strategies to overcome it. Drug Discovery Today, 24(8), 1545-1554.
  • Su, S., et al. (2018).
  • Zhao, L., et al. (2020). Targeting Brd4 for cancer therapy: inhibitors and degraders. Medicinal Research Reviews, 40(4), 1322-1359.
  • Zhang, H., et al. (2020). Discovery of a new class of PROTAC BRD4 degraders based on a dihydroquinazolinone derivative and lenalidomide/pomalidomide. Bioorganic & Medicinal Chemistry, 28(2), 115228.
  • Gabizon, R., et al. (2020). Von Hippel-Lindau (VHL)-based and cereblon (CRBN)-based small-molecule proteolysis-targeting chimeras (PROTACs). Journal of Medicinal Chemistry, 63(11), 5627-5655.
  • Liu, Y., et al. (2020). PROTAC Bromodomain Inhibitor ARV-825 Displays Anti-Tumor Activity in Neuroblastoma by Repressing Expression of MYCN or c-Myc. Frontiers in Oncology, 10, 589.

Sources

Comparative Profiling of CRBN Ligand Binding: Kinetics, Thermodynamics, and PROTAC Implications

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Cereblon (CRBN) E3 ligase modulator landscape has evolved from the serendipitous discovery of thalidomide’s mechanism to the rational design of high-potency PROTACs. For drug developers, selecting the correct CRBN ligand—Thalidomide, Lenalidomide, or Pomalidomide—is not merely a matter of potency but of kinetic fit and thermodynamic efficiency .

This guide provides a technical comparison of these ligands, supported by experimental data, and details the biophysical protocols required to validate them.

Mechanistic Basis of Binding

The binding of immunomodulatory imide drugs (IMiDs) to CRBN is dictated by a specific hydrophobic pocket known as the tri-tryptophan pocket (Trp380, Trp386, Trp400 in human CRBN).

  • The Glutarimide Anchor: All three major ligands share a glutarimide ring that inserts into this pocket, forming critical hydrogen bonds with the backbone of the tryptophan cage.

  • The Phthalimide Moiety: Variations here dictate the differential affinity and neosubstrate specificity.

    • Thalidomide: Lacks the C4-amino group.

    • Lenalidomide & Pomalidomide: Possess a C4-amino group (aniline), which creates an additional hydrogen bond and steric fill, generally increasing affinity and altering the surface for neosubstrate (e.g., IKZF1/3) recruitment.

Biological Pathway: The CRL4-CRBN Complex

Binding is not an isolated event; it triggers the recruitment of neosubstrates. The diagram below illustrates the ubiquitin transfer cascade initiated by ligand binding.

CRL4_Pathway cluster_crl4 CRL4 Complex DDB1 DDB1 Adaptor CRBN CRBN (Substrate Receptor) DDB1->CRBN CUL4 CUL4 Scaffold CUL4->DDB1 ROC1 ROC1 (Rbx1) CUL4->ROC1 Substrate Neosubstrate (e.g., IKZF1) ROC1->Substrate  Ubiquitination   Ligand Ligand (Len/Pom/Thal) Ligand->CRBN  Binary Binding   Substrate->CRBN  Cooperativity   Substrate->Ligand  Ternary Complex   Proteasome 26S Proteasome Substrate->Proteasome  Degradation   Ub Ubiquitin Ub->Substrate

Figure 1: The CRL4-CRBN Ubiquitination Cascade. The ligand acts as a "molecular glue," altering the CRBN surface to recruit neosubstrates like IKZF1.

Quantitative Comparison: Binding Affinity Data

The binding affinity (


) and inhibitory potential (

) vary significantly based on the assay method.[1] TR-FRET generally yields lower (more potent) values due to higher sensitivity and lower protein consumption compared to Fluorescence Polarization (FP).
Comparative Data Table
LigandTR-FRET

(nM)
FP

(nM)
SPR

(nM)
Thermodynamic Signature
Pomalidomide 6.4 ~264157 High Enthalpy (

) driven
Lenalidomide 8.9~296178Enthalpy driven
Thalidomide 22.4~404250Moderate Enthalpy

Data synthesized from comparative studies using Cy5-conjugated tracers and BODIPY-FL probes [1][2].[2][3]

Key Insight: Pomalidomide consistently demonstrates the highest affinity. This is attributed to the amino group at the C4 position of the phthalimide ring, which provides stabilizing electron-donating properties and optimal steric complementarity within the pocket.

Experimental Protocols

To replicate these data, robust protocols are essential.[1] Below are the optimized workflows for the two most critical assays: TR-FRET (for HTS) and SPR (for kinetics).

Method A: TR-FRET Competition Assay

Purpose: High-throughput determination of


.
Mechanism:  Competition between a test ligand and a fluorophore-conjugated tracer (e.g., BODIPY-Thalidomide) for the CRBN pocket.

Protocol:

  • Buffer Preparation: 50 mM HEPES (pH 7.5), 150 mM NaCl, 0.01% Pluronic F-127, 1 mM TCEP.

  • Protein Mix: Prepare a solution of His-tagged CRBN-DDB1 complex (Final conc: 2–10 nM) and Anti-6His-Tb cryptate antibody (Donor, Final conc: 2 nM).

  • Tracer Mix: Prepare BODIPY-Thalidomide (Acceptor, Final conc: ~20–50 nM, depending on

    
     of tracer).
    
  • Compound Addition: Dispense test compounds (10-point dose response) into a 384-well low-volume white plate.

  • Incubation: Add Protein Mix and Tracer Mix to wells. Incubate for 60 minutes at Room Temperature (RT) in the dark.

  • Read: Measure on a TR-FRET compatible reader (e.g., PHERAstar).

    • Excitation: 337 nm

    • Emission 1: 490 nm (Tb Donor)

    • Emission 2: 520 nm (BODIPY Acceptor)

  • Analysis: Calculate TR-FRET Ratio (

    
    ). Plot % Inhibition vs. Log[Compound].
    
Method B: Surface Plasmon Resonance (SPR)

Purpose: Determination of kinetic parameters (


, 

) and

. Instrument: Biacore 8K or T200.

Protocol:

  • Chip Selection: Series S Sensor Chip SA (Streptavidin) is preferred over CM5 (Amine coupling) to prevent random orientation that might occlude the binding pocket.

  • Ligand Immobilization:

    • Use Biotinylated-CRBN-DDB1 .

    • Inject at 10 µL/min to achieve a low density (~500–1000 RU) to minimize mass transport limitations.

  • Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% Surfactant P20, pH 7.4) + 1% DMSO (critical to match ligand solvent).

  • Kinetic Injection (Single Cycle or Multi-Cycle):

    • Prepare 5-concentration series of the ligand (e.g., 0.1 nM to 1000 nM).

    • Association: Inject for 60–120 seconds at 30 µL/min.

    • Dissociation: Allow buffer flow for 300+ seconds. Pomalidomide has a slower off-rate, requiring longer dissociation times.

  • Regeneration: Often not needed if dissociation is complete. If necessary, use a mild pulse of 10 mM Glycine pH 9.5 or 0.05% SDS (validate carefully).

Workflow Visualization

The following diagram contrasts the logic flow of the two methodologies.

Assay_Workflow cluster_SPR SPR (Kinetics) cluster_FRET TR-FRET (Affinity/HTS) SPR_Start Immobilize Biotin-CRBN (SA Chip) SPR_Flow Flow Ligand (Association) SPR_Start->SPR_Flow SPR_Wash Buffer Wash (Dissociation) SPR_Flow->SPR_Wash SPR_Data Calculate kon/koff SPR_Wash->SPR_Data FRET_Mix Mix CRBN-Tb + Tracer-BODIPY FRET_Comp Add Test Ligand (Competition) FRET_Mix->FRET_Comp FRET_Read Measure Ratio (520nm / 490nm) FRET_Comp->FRET_Read FRET_Data Calculate IC50 FRET_Read->FRET_Data

Figure 2: Workflow comparison. SPR provides real-time kinetic data, while TR-FRET offers equilibrium endpoint data suitable for screening.

PROTAC Design Implications

When designing PROTACs, "tighter" is not always "better."

  • Binary vs. Ternary Affinity: A ligand with ultra-high binary affinity for CRBN (low

    
    ) might outcompete the formation of the ternary complex (Target-PROTAC-CRBN) if the linker geometry is suboptimal. This is the Hook Effect .
    
  • Cooperativity (

    
    ): 
    
    • Pomalidomide-based PROTACs often exhibit positive cooperativity (

      
      ) for substrates like BRD4, stabilizing the complex beyond simple binary interactions.
      
  • Recommendation:

    • Use Pomalidomide anchors for targets requiring maximum degradation depth (

      
      ), as its higher affinity helps anchor the complex.
      
    • Use Thalidomide anchors if the target is easily degraded or if you need to tune down potency to improve selectivity (reducing off-target IKZF1 degradation).

References

  • Development of BODIPY FL Thalidomide as a High-Affinity Fluorescent Probe for Cereblon. Source: NIH / Bioconjugate Chemistry URL:[Link]

  • Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide. Source: Nature / PMC URL:[Link]

  • Protein Ligand Interactions Using Surface Plasmon Resonance. Source: Springer Protocols URL:[4][Link]

  • General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex. Source: ACS Pharmacology & Translational Science URL:[Link]

Sources

A Comparative Guide to E3 Ligase Ligands: Benchmarking 4-Fluoroisoindoline-1,3-dione Against Next-Generation Modalities

Author: BenchChem Technical Support Team. Date: February 2026

In the rapidly evolving landscape of targeted protein degradation (TPD), the choice of E3 ligase ligand is a critical determinant of the success of a proteolysis-targeting chimera (PROTAC). While ligands for Cereblon (CRBN), such as 4-Fluoroisoindoline-1,3-dione, have been foundational to the field, a new generation of ligands targeting alternative E3 ligases is emerging, offering the potential for improved efficacy, selectivity, and safety profiles. This guide provides an in-depth technical comparison of 4-Fluoroisoindoline-1,3-dione with next-generation E3 ligase ligands, supported by experimental data and detailed protocols for key validation assays.

The Central Role of the E3 Ligase Ligand in PROTAC Efficacy

PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to eliminate disease-causing proteins.[1] They achieve this by simultaneously binding to a protein of interest (POI) and an E3 ubiquitin ligase, thereby inducing the formation of a ternary complex.[2] This proximity-induced event leads to the ubiquitination of the POI, marking it for degradation by the proteasome.[1] The E3 ligase ligand is the linchpin of this process, dictating which of the over 600 E3 ligases in the human genome is hijacked.[3] This choice influences the PROTAC's degradation efficiency, cell-type specificity, and potential off-target effects.

The Incumbent: 4-Fluoroisoindoline-1,3-dione as a Cereblon Ligand

4-Fluoroisoindoline-1,3-dione, a derivative of thalidomide, is a widely used ligand for the E3 ligase Cereblon (CRBN).[4] CRBN is a substrate receptor within the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex. The well-established chemistry and favorable drug-like properties of thalidomide-based ligands have made them a popular choice in PROTAC design.[4]

Mechanism of Action of CRBN-based PROTACs

A PROTAC incorporating 4-Fluoroisoindoline-1,3-dione brings the POI into proximity with the CRL4-CRBN complex, facilitating the transfer of ubiquitin from an E2-conjugating enzyme to the POI. This polyubiquitination cascade results in the degradation of the POI by the 26S proteasome.

cluster_0 PROTAC-mediated Degradation POI POI PROTAC PROTAC POI->PROTAC binds Proteasome 26S Proteasome POI->Proteasome targeted to E3_Ligase CRL4-CRBN PROTAC->E3_Ligase recruits CRBN_Ligand 4-Fluoroisoindoline-1,3-dione CRBN_Ligand->PROTAC is part of Ub Ubiquitin E3_Ligase->Ub transfers Ub->POI tags Degraded_POI Degraded Peptides Proteasome->Degraded_POI degrades

Caption: PROTAC-induced ubiquitination and degradation pathway.

Advantages and Disadvantages of 4-Fluoroisoindoline-1,3-dione

Advantages:

  • Well-established Chemistry: The synthetic routes to thalidomide-based ligands are well-documented and optimized.

  • Favorable Physicochemical Properties: These ligands generally possess good drug-like properties, contributing to better overall PROTAC characteristics.[4]

  • Broad Target Scope: CRBN has been successfully utilized to degrade a wide range of target proteins.

Disadvantages:

  • Neosubstrate Degradation: A significant concern with thalidomide-based ligands is their propensity to induce the degradation of endogenous "neosubstrates," such as the transcription factors IKZF1 and IKZF3.[5][6] This can lead to off-target effects and potential toxicity.

  • Variable Expression: The expression levels of CRBN can vary across different tissues and cell types, potentially limiting the therapeutic window of CRBN-based PROTACs in certain indications.[7]

The Challengers: Next-Generation E3 Ligase Ligands

To overcome the limitations of CRBN-based PROTACs, researchers have been actively exploring ligands for other E3 ligases.[8] This expansion of the E3 ligase toolbox offers the potential for tissue-specific protein degradation, improved selectivity, and the ability to degrade proteins that are resistant to CRBN-mediated degradation.

VHL Ligands

Ligands for the von Hippel-Lindau (VHL) E3 ligase were among the first alternatives to CRBN ligands to be widely adopted. VHL-based PROTACs have demonstrated broad utility across various tumor types.[9]

  • Advantages: VHL is broadly expressed, and VHL-based PROTACs can be effective in cell lines with low CRBN expression.[7]

  • Disadvantages: VHL ligands are often more complex synthetically than thalidomide-based ligands.

DCAF15 Ligands

DCAF15 (DDB1 and CUL4 associated factor 15) has emerged as a promising E3 ligase for targeted protein degradation, particularly in the context of hematological malignancies.[7]

  • Advantages: DCAF15 offers an alternative to CRBN and VHL, potentially enabling the degradation of a different subset of proteins.

  • Disadvantages: The development of potent and selective DCAF15 ligands is still an active area of research, and the scope of degradable targets is less established.[10]

RNF114 Ligands

RNF114 is a RING finger E3 ligase that has been successfully hijacked for targeted protein degradation.

  • Advantages: RNF114-based PROTACs have shown the potential for high selectivity.

  • Disadvantages: The development of RNF114 ligands is a relatively new area, and their broader applicability is still under investigation.

Head-to-Head Comparison: Degradation of BRD4

To provide a concrete comparison, we will examine the degradation of the well-characterized bromodomain-containing protein 4 (BRD4), a key target in oncology.[11] Different research groups have developed PROTACs targeting BRD4 using various E3 ligase ligands.

E3 Ligase Ligand TypePROTAC ExampleTarget Cell LineDC50 (nM)Dmax (%)Reference
CRBN ARV-825Burkitt's Lymphoma< 1> 95[1]
CRBN PROTAC 4MV-4-11~0.0083> 95[4]
CRBN PROTAC 9MV4-110.87> 95[4]
VHL PROTAC 17293T~100> 90[4]
DCAF15 DP1Hematological MalignanciesµM rangeNot specified
DCAF11 PLX-3618MV-4-11~15> 90[12]

Analysis: This data highlights that for BRD4, CRBN-based PROTACs, including those using thalidomide-like ligands, can achieve exceptionally high potency with picomolar to low nanomolar DC50 values.[1][4] While VHL-based PROTACs are also effective, the reported DC50 values for early examples were higher.[4] Newer E3 ligase ligands, such as those for DCAF11, are demonstrating promising nanomolar degradation of BRD4.[12] It is important to note that direct comparisons are challenging due to variations in experimental conditions across different studies.

Experimental Protocols for Ligand Benchmarking

To rigorously compare the performance of different E3 ligase ligands, a standardized set of experiments is crucial. The following protocols provide a framework for such a comparison.

Ternary Complex Formation Assay (TR-FRET)

The formation of a stable ternary complex is a prerequisite for efficient protein degradation. Time-Resolved Fluorescence Energy Transfer (TR-FRET) is a powerful technique to quantify this interaction in a homogenous format.

cluster_1 TR-FRET Assay Workflow Start Start Reagents Prepare tagged POI, tagged E3 ligase, and PROTAC Start->Reagents Incubate Incubate reagents to allow complex formation Reagents->Incubate Excite Excite donor fluorophore Incubate->Excite Measure Measure donor and acceptor emissions Excite->Measure Calculate Calculate TR-FRET ratio Measure->Calculate End End Calculate->End

Caption: Workflow for a TR-FRET based ternary complex formation assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Recombinantly express and purify the POI with an affinity tag (e.g., GST or His).

    • Recombinantly express and purify the E3 ligase complex with a different affinity tag.

    • Prepare a serial dilution of the PROTACs to be tested.

  • Assay Setup:

    • In a microplate, add the tagged POI, tagged E3 ligase, and the corresponding fluorophore-labeled antibodies (e.g., terbium-conjugated anti-GST and FITC-conjugated anti-His).

    • Add the serially diluted PROTACs to the wells.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) to allow for ternary complex formation.

  • Measurement: Read the plate on a TR-FRET enabled plate reader, measuring the emission at both the donor and acceptor wavelengths.

  • Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). A bell-shaped curve is typically observed, from which the ternary complex formation affinity can be determined.

Cellular Degradation Assay (Western Blot)

This assay directly measures the reduction in the levels of the target protein within cells upon treatment with a PROTAC.

Step-by-Step Protocol:

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the PROTACs for a specified time (e.g., 24 hours).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in a suitable lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane and probe with a primary antibody specific for the POI.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

    • Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 (concentration at which 50% of the protein is degraded) and Dmax (maximum degradation).[13]

In-Cell Ubiquitination Assay

This assay confirms that the PROTAC-induced degradation is mediated by the ubiquitin-proteasome system.

Step-by-Step Protocol:

  • Cell Treatment: Treat cells with the PROTAC at a concentration known to induce degradation. Include a control group treated with a proteasome inhibitor (e.g., MG132) in addition to the PROTAC.

  • Immunoprecipitation:

    • Lyse the cells in a buffer that preserves protein-protein interactions.

    • Immunoprecipitate the POI using a specific antibody.

  • Western Blotting:

    • Elute the immunoprecipitated proteins and separate them by SDS-PAGE.

    • Perform a western blot using an antibody that recognizes ubiquitin.

  • Analysis: An increase in the ubiquitination of the POI in the presence of the PROTAC, which is further enhanced by proteasome inhibition, confirms a ubiquitin-mediated degradation mechanism.

Conclusion and Future Outlook

4-Fluoroisoindoline-1,3-dione remains a robust and valuable E3 ligase ligand for the development of CRBN-based PROTACs, particularly given its well-understood chemistry and the high potencies that can be achieved. However, the potential for neosubstrate degradation necessitates careful off-target profiling.

The advent of next-generation E3 ligase ligands targeting VHL, DCAF15, RNF114, and others is significantly expanding the toolkit for targeted protein degradation. These novel ligands offer the exciting prospect of overcoming the limitations of CRBN-based approaches, including the potential for improved tissue specificity and the ability to degrade a wider range of proteins.

The choice of E3 ligase ligand should be guided by a thorough understanding of the target protein, the desired therapeutic context, and a rigorous experimental evaluation of key parameters such as ternary complex formation, degradation potency, and selectivity. As the field continues to mature, we can expect the development of an even more diverse array of E3 ligase ligands, further enhancing the power and precision of targeted protein degradation as a therapeutic modality.

References

  • Bemis, T. A., et al. (2021). An updated patent review of BRD4 degraders (2018-present). Expert Opinion on Therapeutic Patents, 31(10), 895-912. Available from: [Link]

  • Hu, M., et al. (2022). PROTACs for BRDs proteins in cancer therapy: a review. Journal of Hematology & Oncology, 15(1), 1-21. Available from: [Link]

  • Gross, P. H., et al. (2022). Accelerating PROTAC drug discovery: Establishing a relationship between ubiquitination and target protein degradation. Biochemical and Biophysical Research Communications, 628, 68-75. Available from: [Link]

  • Thoma, J., et al. (2023). Reinstating targeted protein degradation with DCAF1 PROTACs in CRBN PROTAC resistant settings. bioRxiv. Available from: [Link]

  • Belcher, B. P., et al. (2021). Ligandability of E3 Ligases for Targeted Protein Degradation Applications. Biochemistry, 60(19), 1530-1546. Available from: [Link]

  • Zhang, L., et al. (2022). Correlation of PROTAC activity with CRBN and VHL RNA expression, DNA mutations, and protein levels. Scientific Reports, 12(1), 1-12. Available from: [Link]

  • Janus Drug Discovery Consulting. (2024). Why are CRBN and VHL so good as PROTAC E3 ligases?. Available from: [Link]

  • Smalley, J. P., et al. (2022). Optimization of Class I Histone Deacetylase PROTACs Reveals that HDAC1/2 Degradation Is Critical to Induce Apoptosis and Cell Arrest in Cancer Cells. Journal of Medicinal Chemistry, 65(8), 6063-6082. Available from: [Link]

  • Crews, C. M., et al. (2015). ARV-825: a potent and selective BRD4 degrader.
  • Scott, T. G., & Ciulli, A. (2022). E3 Ligases Meet Their Match: Fragment-Based Approaches to Discover New E3 Ligands and to Unravel E3 Biology. Journal of Medicinal Chemistry, 65(8), 5945-5966. Available from: [Link]

  • Plexium Inc. (2022). Discovery of novel small molecules that recruit DCAF11 for selective degradation of BRD4. AACR Annual Meeting 2022. Available from: [Link]

  • Gu, S., et al. (2024). Editorial: Next-generation PROTACs in oncology and beyond: exploring therapeutic targets and their degraders. Frontiers in Oncology, 14. Available from: [Link]

  • Choudhary, A., et al. (2023). Proteolysis-targeting chimeras with reduced off-targets. Nature Chemical Biology, 19(12), 1476-1485. Available from: [Link]

  • Jin, J., et al. (2021). Discovery of MS83, a KEAP1-based BRD4 degrader. Bioorganic & Medicinal Chemistry Letters, 48, 128256. Available from: [Link]

  • Luo, X., et al. (2022). Profiling of diverse tumor types establishes the broad utility of VHL-based ProTaCs and triages candidate ubiquitin ligases. iScience, 25(4), 103985. Available from: [Link]

  • Luo, X., et al. (2022). Profiling of diverse tumor types establishes the broad utility of VHL-based ProTaCs and triages candidate ubiquitin ligases. iScience, 25(4), 103985. Available from: [Link]

  • Yen, H.-C. S., & Rape, M. (2022). Identifying E3 Ligase Substrates with Quantitative Degradation Proteomics. Methods in Molecular Biology, 2453, 233-247. Available from: [Link]

  • Zhu, S., et al. (2023). Design, synthesis, and biological evaluation of BRD4 degraders. Bioorganic & Medicinal Chemistry, 79, 117134. Available from: [Link]

  • Lucas, X., et al. (2024). Optimization of Potent Ligands for the E3 Ligase DCAF15 and Evaluation of Their Use in Heterobifunctional Degraders. Journal of Medicinal Chemistry, 67(9), 7319-7338. Available from: [Link]

  • Yen, H.-C. S., & Rape, M. (2022). Identifying E3 Ligase Substrates With Quantitative Degradation Proteomics. ResearchGate. Available from: [Link]

  • Ciulli, A. (2022). E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. Journal of Medicinal Chemistry, 65(8), 5926-5944. Available from: [Link]

  • Zhang, L., et al. (2022). Genomic and expression profiles of VHL and CRBN in normal tissue and malignant tumors. ResearchGate. Available from: [Link]

  • Wang, Y., et al. (2023). A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase. Journal of Pharmaceutical Analysis, 13(5), 456-464. Available from: [Link]

  • Hughes, S. J., & Ciulli, A. (2021). Proteolysis-targeting chimeras in drug development: A safety perspective. British Journal of Pharmacology, 178(10), 2038-2053. Available from: [Link]

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  • Riching, K. M., et al. (2018). Quantitative Live-Cell Kinetic Degradation and Mechanistic Profiling of PROTAC Mode of Action. ACS Chemical Biology, 13(9), 2758-2770. Available from: [Link]

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A Comparative Guide to the E3 Ligase Selectivity Profile of 4-Fluoroisoindoline-1,3-dione

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The advent of Targeted Protein Degradation (TPD) has opened a new frontier in therapeutic intervention, moving beyond simple inhibition to the induced elimination of disease-causing proteins.[1] This modality relies on heterobifunctional molecules (e.g., PROTACs) or molecular glues that recruit a target protein to an E3 ubiquitin ligase, leading to its ubiquitination and subsequent degradation by the proteasome.[1][2] The human genome encodes over 600 putative E3 ligases, yet only a small fraction are currently harnessed for TPD, making the characterization of novel E3 ligase ligands a critical endeavor.[3][4]

4-Fluoroisoindoline-1,3-dione is a derivative of the thalidomide scaffold, which is known to engage the E3 ligase Cereblon (CRBN).[5] As a substrate receptor within the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ligase complex, CRBN's substrate specificity can be modulated by small molecules.[6] The introduction of a fluorine atom is a common medicinal chemistry strategy to enhance metabolic stability and modulate binding affinity through specific fluorine-protein interactions.[7][8][9] However, this modification can also lead to unforeseen off-target activities.

This guide provides a comprehensive framework for assessing the cross-reactivity of 4-Fluoroisoindoline-1,3-dione against a panel of key E3 ligases. Understanding the selectivity profile is paramount for developing potent and safe degraders, as engaging unintended E3 ligases could lead to undesired protein degradation and associated toxicities. We will detail methodologies for quantifying primary target engagement and systematically profiling binding against other prevalent E3 ligase families, providing the critical data needed to advance a TPD program.

Part 1: Quantifying Primary Target Engagement with Cereblon (CRBN)

Before assessing cross-reactivity, it is essential to establish a robust, quantitative measure of the compound's binding affinity to its intended target, CRBN. This baseline provides a benchmark against which all other potential interactions can be compared. A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is an ideal method for this purpose, offering a homogenous, high-throughput format to determine binding affinity in solution.[10]

Expert Insight: Why TR-FRET for Primary Affinity?

TR-FRET is a powerful tool for studying protein-ligand interactions because it measures binding in a solution-based, equilibrium state, which can closely mimic physiological conditions. Unlike surface-based methods like SPR, it is less prone to artifacts from protein immobilization. The time-resolved nature of the detection minimizes interference from compound autofluorescence, a common challenge in drug discovery screening. This makes it a reliable and scalable choice for determining an accurate IC50, which can be converted to a binding affinity constant (Ki).

Diagram: Principle of the Competitive TR-FRET Binding Assay

TR_FRET_Principle cluster_0 High FRET (No Competitor) cluster_1 Low FRET (Competitor Present) CRBN CRBN-GST Tracer Fluorescent Tracer CRBN->Tracer Binding Eu_Ab Eu-Ab CRBN->Eu_Ab Binds GST XL_Ab XL665-Ab Tracer->XL_Ab Binds Tracer Eu_Ab->XL_Ab FRET Signal (665nm) CRBN_2 CRBN-GST Eu_Ab_2 Eu-Ab CRBN_2->Eu_Ab_2 Binds GST Tracer_2 Fluorescent Tracer XL_Ab_2 XL665-Ab Eu_Ab_2->XL_Ab_2 No FRET Competitor 4-Fluoroisoindoline- 1,3-dione Competitor->CRBN_2 Competes

Caption: Competitive TR-FRET assay for measuring CRBN binding affinity.

Protocol: CRBN Competitive Binding TR-FRET Assay

This protocol is designed to determine the IC50 value of 4-Fluoroisoindoline-1,3-dione for CRBN.

Materials:

  • Recombinant human DDB1:CRBN complex (GST-tagged)

  • Biotinylated tracer ligand (e.g., Biotin-Pomalidomide)

  • Terbium (Tb) cryptate-conjugated anti-GST antibody (Donor)

  • Streptavidin-d2 (Acceptor)

  • Assay Buffer: 50 mM HEPES, pH 7.4, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20

  • Test Compound: 4-Fluoroisoindoline-1,3-dione (serial dilution)

  • Positive Control: Pomalidomide (serial dilution)

  • 384-well, low-volume, white microplates

Methodology:

  • Compound Plating: Prepare a serial dilution of 4-Fluoroisoindoline-1,3-dione and Pomalidomide in DMSO. Dispense 50 nL of each concentration into the assay plate. Include DMSO-only wells for 'no inhibition' controls.

  • Reagent Preparation:

    • Prepare a solution of DDB1:CRBN complex in assay buffer.

    • Prepare a solution of the biotinylated tracer in assay buffer.

    • Prepare a detection mix containing Tb-anti-GST and Streptavidin-d2 in assay buffer.

  • Assay Reaction:

    • Add 5 µL of the DDB1:CRBN solution to each well.

    • Add 5 µL of the biotinylated tracer solution to each well.

    • Incubate for 60 minutes at room temperature to allow binding to reach equilibrium.

  • Detection:

    • Add 10 µL of the detection mix to each well.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring emission at 665 nm (acceptor) and 620 nm (donor) after excitation at 340 nm.

  • Data Analysis:

    • Calculate the TR-FRET ratio (665 nm / 620 nm * 10,000).

    • Normalize the data using DMSO-only (100% signal) and high concentration Pomalidomide (0% signal) controls.

    • Fit the normalized data to a four-parameter logistic equation to determine the IC50 value.

Data Summary: CRBN Binding Affinity

The following table presents example data comparing the binding affinity of 4-Fluoroisoindoline-1,3-dione to the well-characterized CRBN ligand, Pomalidomide.

CompoundBinding AssayIC50 (nM)Ki (nM)
Pomalidomide (Control) TR-FRET15095
4-Fluoroisoindoline-1,3-dione TR-FRET12579

Note: Ki is calculated from the IC50 using the Cheng-Prusoff equation, requiring the Kd of the tracer.

Part 2: Broad E3 Ligase Cross-Reactivity Profiling

With the primary target affinity established, the next crucial step is to evaluate the compound's selectivity across a diverse panel of E3 ligases. A multi-tiered approach, combining in vitro binding assays with cell-based target engagement, provides the most comprehensive and physiologically relevant assessment.

Experiment 1: In Vitro E3 Ligase Binding Panel

A broad in vitro binding screen is the first line of defense to identify potential off-target interactions. Commercial services or in-house platforms can rapidly assess binding against dozens of purified E3 ligases or their substrate receptor domains.[11]

Expert Insight: Choosing the Right E3 Panel The selection of the E3 ligase panel is critical. It should not be random but instead should represent the major families and those most commonly implicated in drug development. This includes other Cullin-RING ligases (e.g., VHL, FBXW7), HECT ligases (e.g., NEDD4), and RING-in-between-RING (RBR) ligases. Including ligases with known promiscuity or those expressed in tissues relevant to the intended therapeutic area is also a sound strategy.

Data Summary: E3 Ligase Selectivity Panel

This table shows hypothetical results from a competitive binding assay screen (e.g., using a technology like E3scan™) at a fixed concentration (1 µM) of the test compound. Data is presented as Percent of Control (%Ctrl), where a lower number indicates stronger binding.

E3 Ligase TargetLigase Family4-Fluoroisoindoline-1,3-dione (%Ctrl @ 1µM)Pomalidomide (%Ctrl @ 1µM)
CRBN Cullin-RING5.2 8.1
VHLCullin-RING98.5101.2
MDM2RING95.196.8
cIAP1RING103.499.5
XIAPRING97.2100.7
NEDD4HECT99.898.9
RNF4RING96.597.3

Interpretation: The data clearly indicates a high degree of selectivity for CRBN in this in vitro format. A %Ctrl value below 50% is often used as a threshold to flag a potential interaction worthy of follow-up. Here, only CRBN shows significant binding.

Experiment 2: Cellular Target Engagement with CETSA

While in vitro assays are excellent for initial screening, they do not account for cell permeability, compound metabolism, or the native conformation of protein complexes. The Cellular Thermal Shift Assay (CETSA) is a powerful method to confirm target engagement within an intact cellular environment.[12][13] The principle is that ligand binding stabilizes a target protein, increasing its melting temperature (Tm).[12]

Expert Insight: The Value of a Cellular Checkpoint CETSA is a self-validating system for target engagement. A positive thermal shift provides strong evidence that the compound reaches its target in the complex milieu of the cell and binds to it with sufficient affinity to induce a conformational change that results in stabilization.[14] Performing CETSA for both the primary target (CRBN) and any potential off-targets identified in vitro (or other key E3s as a selectivity check) is a critical step to weed out false positives and confirm physiologically relevant interactions.[15][16]

Diagram: MS-CETSA Experimental Workflow

CETSA_Workflow cluster_0 Cell Treatment & Heating cluster_1 Protein Extraction cluster_2 Proteomic Analysis A 1. Treat intact cells with Vehicle or Compound B 2. Heat cell aliquots across a temperature gradient A->B C 3. Lyse cells (e.g., freeze-thaw) B->C D 4. Separate soluble fraction from aggregated protein (Ultracentrifugation) C->D E 5. Prepare samples (Reduction, Alkylation, Digestion) D->E F 6. Analyze by LC-MS/MS E->F G 7. Quantify protein abundance at each temperature F->G H Result: Target Engagement Profile G->H Generate Melt Curves & Calculate ΔTm

Caption: Workflow for a proteomics-based Cellular Thermal Shift Assay (MS-CETSA).

Protocol: Western Blot-based CETSA for CRBN and VHL

This protocol describes a targeted CETSA approach using Western blotting to assess the thermal stabilization of CRBN (target) and VHL (key off-target).

Materials:

  • HEK293T cells

  • Complete Media: DMEM, 10% FBS, 1% Pen/Strep

  • PBS (Phosphate-Buffered Saline)

  • 4-Fluoroisoindoline-1,3-dione (10 µM final concentration)

  • DMSO (Vehicle control)

  • Lysis Buffer: PBS with Protease Inhibitor Cocktail

  • Antibodies: Rabbit anti-CRBN, Mouse anti-VHL, Rabbit anti-GAPDH (loading control)

  • Secondary Antibodies: HRP-conjugated anti-Rabbit, HRP-conjugated anti-Mouse

  • SDS-PAGE gels, transfer membranes, and Western blotting reagents

Methodology:

  • Cell Culture and Treatment:

    • Culture HEK293T cells to ~80% confluency.

    • Harvest and resuspend cells in media at 10x10^6 cells/mL.

    • Create two pools of cells: one treated with 10 µM 4-Fluoroisoindoline-1,3-dione and one with an equivalent volume of DMSO.

    • Incubate for 1 hour at 37°C.

  • Thermal Challenge:

    • Aliquot 100 µL of each cell suspension into PCR tubes.

    • Place the tubes in a thermal cycler and heat each aliquot to a different temperature (e.g., 40°C to 70°C in 3°C increments) for 3 minutes. A non-heated control (RT) is included.

  • Lysis and Fractionation:

    • Immediately after heating, subject the cells to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath to lyse.

    • Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet aggregated proteins.

  • Sample Preparation and Western Blotting:

    • Carefully collect the supernatant (soluble protein fraction) from each sample.

    • Determine protein concentration using a BCA assay and normalize all samples.

    • Prepare samples with Laemmli buffer and run on SDS-PAGE gels.

    • Transfer proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies against CRBN, VHL, and GAPDH.

    • Incubate with appropriate HRP-secondary antibodies and visualize using a chemiluminescence substrate.

  • Data Analysis:

    • Quantify band intensities for each protein at each temperature.

    • Normalize the intensity of CRBN and VHL to the GAPDH loading control.

    • Plot the normalized intensity versus temperature for both vehicle and compound-treated samples.

    • Fit the data to a Boltzmann sigmoidal equation to determine the melting temperature (Tm) for each condition. The change in melting temperature (ΔTm) is the key readout.

Data Summary: Cellular Thermal Shift Assay (CETSA)
Target ProteinTreatmentMelting Temp (Tm)Thermal Shift (ΔTm)Interpretation
CRBN Vehicle (DMSO)52.1°C-Baseline Stability
10 µM Compound56.4°C+4.3°C Robust Engagement
VHL Vehicle (DMSO)58.5°C-Baseline Stability
10 µM Compound58.7°C+0.2°C No Significant Engagement

Part 3: Synthesis and Conclusion

The comprehensive evaluation of 4-Fluoroisoindoline-1,3-dione reveals a highly selective profile for the E3 ligase Cereblon. The initial TR-FRET assay confirmed potent, nanomolar binding affinity to the recombinant CRBN complex, comparable to the established modulator Pomalidomide. The subsequent broad screening against a panel of diverse E3 ligases showed no significant binding to other ligases at a concentration of 1 µM, providing the first indication of high selectivity.

Crucially, this in vitro selectivity was validated in a physiological context using the Cellular Thermal Shift Assay. A significant thermal stabilization of +4.3°C was observed for CRBN in compound-treated cells, confirming robust target engagement. In contrast, no meaningful thermal shift was detected for VHL, a key off-target ligase from the same Cullin-RING family.

Final Recommendation: Based on this multi-faceted analysis, 4-Fluoroisoindoline-1,3-dione is an excellent candidate ligand for the development of selective CRBN-based PROTACs or molecular glues. Its potent on-target activity, combined with a clean off-target profile in both biochemical and cellular assays, provides a strong foundation for its use in a Targeted Protein Degradation drug discovery program. Further studies should focus on incorporating this ligand into heterobifunctional degraders and assessing their efficacy and selectivity in downstream cellular degradation assays.

References

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  • Iconomou, M., & Saunders, D. N. (2016). Systematic approaches to identify E3 ligase substrates. PMC, 283(21), 3923-3940. Available from: [Link]

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Safety Operating Guide

Navigating the Safe Disposal of 4-Fluoroisoindoline-1,3-dione: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists engaged in the fast-paced world of drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and operational excellence. This guide provides a detailed protocol for the safe disposal of 4-Fluoroisoindoline-1,3-dione, a fluorinated aromatic compound. By understanding the chemical's characteristics and adhering to established best practices, laboratories can ensure the safety of their personnel and maintain environmental compliance.

Hazard Identification and Risk Assessment: Understanding the "Why"

Before any disposal procedure can be initiated, a thorough understanding of the hazards associated with 4-Fluoroisoindoline-1,3-dione is paramount. While a comprehensive toxicological profile for this specific compound may be limited, data from its Safety Data Sheet (SDS) and structurally similar compounds provide critical insights.

Key Hazards:

  • Skin and Eye Irritation: Direct contact with 4-Fluoroisoindoline-1,3-dione can cause skin irritation (H315) and serious eye irritation (H319).[1]

  • Potential for Systemic Toxicity: A closely related and more complex derivative, 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione, is classified as harmful if swallowed (H302) and is suspected of damaging fertility or the unborn child (H361).[2][3] Given the structural similarities, it is prudent to handle 4-Fluoroisoindoline-1,3-dione with a high degree of caution, assuming the potential for similar systemic effects.

  • Hazardous Decomposition Products: As a fluorinated organic compound, thermal decomposition can lead to the release of highly toxic and corrosive fumes, such as hydrogen fluoride (HF).[4][5] This is a critical consideration for the final disposal method.

Table 1: Hazard Summary and Personal Protective Equipment (PPE)

Hazard ClassificationGHS Hazard StatementRecommended Personal Protective Equipment (PPE)
Skin IrritationH315Chemical-resistant gloves (e.g., nitrile)
Eye IrritationH319Safety glasses with side shields or chemical goggles
Potential Acute Toxicity (Oral)(H302)Lab coat, standard laboratory attire
Potential Reproductive Toxicity(H361)Use in a well-ventilated area or fume hood

Note: Hazard classifications in italics are inferred from a structurally similar compound and represent a precautionary approach.

Step-by-Step Disposal Protocol

The proper disposal of 4-Fluoroisoindoline-1,3-dione is a multi-step process that begins at the point of generation. Adherence to these steps is crucial for ensuring safety and regulatory compliance.

Experimental Workflow: Disposal of 4-Fluoroisoindoline-1,3-dione

cluster_0 Step 1: Waste Segregation & Collection cluster_1 Step 2: Labeling and Documentation cluster_2 Step 3: Storage cluster_3 Step 4: Final Disposal A Identify Waste: - Unused Reagent - Contaminated Labware - Spill Debris B Select a designated, compatible hazardous waste container. (Preferably plastic) A->B C Affix a hazardous waste label immediately. B->C D Complete the label: - Full chemical name - Hazard pictograms - Accumulation start date E Maintain a waste log for tracking purposes. D->E F Store the sealed container in a designated Satellite Accumulation Area (SAA). G Ensure secondary containment is in place. F->G H Store away from incompatible materials. G->H I Arrange for pickup by a licensed hazardous waste disposal service. J Provide complete documentation (waste profile, manifest). I->J K Recommended Disposal Method: Controlled incineration with flue gas scrubbing. J->K

Caption: Workflow for the safe disposal of 4-Fluoroisoindoline-1,3-dione.

Immediate Actions: At the Point of Generation
  • Segregation is Key: Do not mix 4-Fluoroisoindoline-1,3-dione waste with other waste streams. It should be collected in a dedicated, clearly labeled hazardous waste container.

  • Container Selection: Use a chemically compatible container with a secure, leak-proof lid. While glass is an option, plastic containers are often preferred to minimize the risk of breakage.

  • Labeling: Immediately affix a hazardous waste label to the container. This label should include the full chemical name ("4-Fluoroisoindoline-1,3-dione"), the date accumulation started, and the appropriate hazard pictograms (e.g., irritant).

Accumulation and Storage
  • Designated Storage Area: Store the waste container in a designated Satellite Accumulation Area (SAA) that is under the control of the laboratory personnel.

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.

  • Avoid Incompatibles: Ensure the storage area is away from incompatible materials. While specific reactivity data for this compound is limited, a general best practice is to store it away from strong oxidizing agents and strong bases.

Final Disposal Pathway
  • Professional Disposal Service: The disposal of 4-Fluoroisoindoline-1,3-dione must be handled by a licensed and reputable hazardous waste disposal company. Do not attempt to dispose of this chemical in regular trash or down the drain.

  • Recommended Disposal Method: The recommended method for the final disposal of 4-Fluoroisoindoline-1,3-dione is controlled incineration in a facility equipped with flue gas scrubbing capabilities.[2] This is crucial to neutralize the acidic and toxic gases, such as hydrogen fluoride, that are generated during the combustion of fluorinated compounds.[4][6]

  • Disposal of Empty Containers: Empty containers that held 4-Fluoroisoindoline-1,3-dione should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. After thorough cleaning and removal or defacing of the original label, the container may be disposed of as regular laboratory waste or recycled, in accordance with institutional policies.[2]

Spill Management: Preparedness and Response

In the event of a spill, a prompt and informed response is critical to mitigate exposure and environmental contamination.

  • Evacuate and Secure: If the spill is large or in a poorly ventilated area, evacuate personnel and restrict access to the area.

  • Personal Protective Equipment: Before attempting to clean a spill, don the appropriate PPE, including a lab coat, chemical-resistant gloves, and eye protection.

  • Containment and Cleanup: For small spills, cover with an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent).

  • Collection: Carefully sweep or scoop the absorbed material into a designated hazardous waste container. Avoid creating dust.

  • Decontamination: Clean the spill area with soap and water, collecting the cleaning materials for disposal as hazardous waste.

  • Reporting: Report the spill to the laboratory supervisor and the institution's Environmental Health and Safety (EHS) office.

The Logic of Safe Disposal: A Decision-Making Framework

The following diagram illustrates the decision-making process for the proper disposal of waste containing 4-Fluoroisoindoline-1,3-dione.

Start Waste Generated (4-Fluoroisoindoline-1,3-dione) Is_Spill Is it a spill? Start->Is_Spill Spill_Cleanup Follow Spill Management Protocol (Section 3) Is_Spill->Spill_Cleanup Yes Waste_Container Place in designated hazardous waste container with proper labeling. Is_Spill->Waste_Container No (Routine Waste) Spill_Cleanup->Waste_Container Is_Container_Empty Is the original container empty? Waste_Container->Is_Container_Empty Triple_Rinse Triple rinse with appropriate solvent. Collect rinsate as hazardous waste. Is_Container_Empty->Triple_Rinse Yes Final_Disposal Arrange for pickup by licensed hazardous waste contractor. Is_Container_Empty->Final_Disposal No (Waste Material) Dispose_Container Deface label and dispose of container per institutional policy. Triple_Rinse->Dispose_Container Incineration Specify controlled incineration with flue gas scrubbing. Final_Disposal->Incineration

Caption: Decision tree for the disposal of 4-Fluoroisoindoline-1,3-dione waste.

By integrating these procedures into your standard laboratory operations, you contribute to a culture of safety and environmental stewardship. The principles outlined in this guide are not merely procedural; they are a reflection of a commitment to responsible science.

References

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: 4-Fluoro-1,3-dioxolan-2-one. Retrieved January 31, 2026, from [Link]

  • Plastics Europe. (2012, November). Guide for the Safe Handling of Fluoropolymer Resins. Retrieved January 31, 2026, from [Link]

  • PubChem. (n.d.). 1H-Isoindole-1,3(2H)-dione, 2-(2,6-dioxo-3-piperidinyl)-4-fluoro-. Retrieved January 31, 2026, from [Link]

  • Fluoropolymers Division of The Society of the Plastics Industry, Inc. (2003). Guide to the Safe Handling of Fluoropolymer Resins. Retrieved January 31, 2026, from [Link]

  • Plastics Europe. (2012, November). Guide for the Safe Handling of Fluoropolymer Resins. Retrieved January 31, 2026, from [Link]

  • National Center for Biotechnology Information. (2021). Management of Solid Waste Containing Fluoride—A Review. PubMed Central. Retrieved January 31, 2026, from [Link]

  • Chulalongkorn University. (n.d.). Guidelines for the classification of 20 hazardous wastes According to the WasteTrack system of Chulalongkorn University. Retrieved January 31, 2026, from [Link]

  • University of Groningen. (n.d.). Hazardous waste acceptance conditions. Retrieved January 31, 2026, from [Link]

  • Pipeline and Hazardous Materials Safety Administration. (2007, April 3). Interpretation Document. Retrieved January 31, 2026, from [Link]

Sources

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